molecular formula C20H21F3N8O B15619416 CVN766 CAS No. 1803557-42-7

CVN766

Cat. No.: B15619416
CAS No.: 1803557-42-7
M. Wt: 446.4 g/mol
InChI Key: UFGCLPDMIZHEED-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CVN766 is a useful research compound. Its molecular formula is C20H21F3N8O and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1803557-42-7

Molecular Formula

C20H21F3N8O

Molecular Weight

446.4 g/mol

IUPAC Name

N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1

InChI Key

UFGCLPDMIZHEED-KBPBESRZSA-N

Origin of Product

United States

Foundational & Exploratory

CVN766: A Deep Dive into its Antagonistic Mechanism at the Orexin 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action for CVN766, a novel, potent, and highly selective antagonist of the orexin (B13118510) 1 receptor (OX1R). Developed by Cerevance, this compound is under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacological profile, binding kinetics, and its effects on downstream signaling pathways.

Core Mechanism: Selective Antagonism of the Orexin 1 Receptor

This compound is an orally active and brain-permeable small molecule that functions as a potent and exquisitely selective antagonist of the orexin 1 receptor.[1][3][5] Its high selectivity for OX1R over the orexin 2 receptor (OX2R) is a key differentiating feature, with studies demonstrating over 1000-fold greater selectivity for OX1R.[2][3][6][7][8] This remarkable selectivity is crucial as it may mitigate the risk of somnolence, a common side effect associated with less selective, dual orexin receptor antagonists (DORAs) that also target the sleep-regulating OX2R.[6][9]

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, reward, and motivation.[2][10] OX1R is predominantly expressed in brain regions associated with mood, reward, and vigilance, such as the ventral tegmental area, raphe nucleus, and locus coeruleus.[2] By selectively blocking the action of orexin-A at OX1R, this compound is hypothesized to modulate dysfunctional neurological circuits implicated in psychiatric conditions like schizophrenia, addiction, and anxiety.[2][6] Preclinical studies have shown that antagonizing OX1R can inhibit the evoked release of dopamine (B1211576) in the striatum and glutamate (B1630785) in the pre-frontal cortex.[2]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity for the human orexin 1 receptor.

Table 1: Functional Potency of this compound

ParameterReceptorValueAssay TypeCell Line
IC50OX1R8 nMCa2+ Flux AssayChem-1
IC50OX2R>10 µMCa2+ Flux AssayChem-1

Data sourced from MedchemExpress and Glen et al., 2024.[1][2]

Table 2: Binding Affinity and Kinetics of this compound

ParameterReceptorValueAssay TypeCell Line
pKiOX1R8.14 ± 0.03Radioligand BindinghOx1R-CHO
pKiOX2R4.89 ± 0.08Radioligand BindinghOx2R-CHO
Dissociation Half-life (t1/2(diss))OX1RSlow off-rateRadioligand BindinghOx1R-CHO

Data sourced from Glen et al., 2024.[2]

Experimental Methodologies

The quantitative data presented above were generated using the following key experimental protocols:

Calcium (Ca2+) Flux Assay
  • Objective: To determine the functional potency (IC50) of this compound in inhibiting the orexin-A-induced intracellular calcium mobilization mediated by OX1R and OX2R.

  • Cell Lines: Chem-1 cells overexpressing either human OX1R or OX2R were utilized.

  • Protocol:

    • Cells were plated and cultured under standard conditions.

    • Prior to the assay, cells were loaded with a calcium-sensitive fluorescent dye.

    • Cells were then stimulated with orexin-A peptide at a concentration that elicits an EC80 response.

    • This compound was added at varying concentrations to determine its inhibitory effect on the orexin-A-induced calcium signal.

    • The fluorescence intensity, corresponding to intracellular calcium levels, was measured using a plate reader.

    • IC50 values were calculated from the resulting concentration-response curves.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) and binding kinetics (kon and koff) of this compound at the human OX1R.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1R (hOx1R-CHO) were used.

  • Protocol:

    • Membranes were prepared from the hOx1R-CHO cells.

    • For competition binding assays, a constant concentration of the radiolabeled OX1R antagonist, [3H]-SB-674042, was incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • For kinetic studies, the association rate (kon) was determined by measuring the binding of the radioligand over time, while the dissociation rate (koff) was measured by adding an excess of a non-labeled antagonist to initiate the dissociation of the radioligand.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • Ki values and kinetic parameters were derived from the binding data using appropriate pharmacological models.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of OX1R antagonism by this compound and the general workflow of the experimental procedures used to characterize its activity.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OrexinA Orexin-A OX1R Orexin 1 Receptor (OX1R) (Gq-coupled GPCR) OrexinA->OX1R Agonist Binding (Activation) This compound This compound This compound->OX1R Antagonist Binding (Blockade) Gq Gq protein OX1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) Activation DAG->PKC Activation Downstream Downstream Cellular Effects (e.g., neurotransmitter release) Ca_release->Downstream PKC->Downstream

Caption: Proposed signaling pathway of Orexin 1 Receptor and the antagonistic action of this compound.

Experimental_Workflow cluster_assay1 Functional Potency (Ca2+ Flux Assay) cluster_assay2 Binding Affinity (Radioligand Assay) A1 Plate OX1R/OX2R expressing cells A2 Load cells with Ca2+ sensitive dye A1->A2 A3 Add varying concentrations of this compound A2->A3 A4 Stimulate with Orexin-A (EC80) A3->A4 A5 Measure fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare membranes from hOX1R-CHO cells B2 Incubate membranes with [3H]-SB-674042 and varying concentrations of this compound B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate Ki B4->B5

Caption: Generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent and highly selective orexin 1 receptor antagonist. Its mechanism of action is centered on the competitive blockade of orexin-A binding to OX1R, thereby inhibiting the downstream Gq-coupled signaling cascade that leads to intracellular calcium mobilization and other cellular effects. The exquisite selectivity of this compound for OX1R over OX2R represents a significant advancement in the field and holds the potential for a favorable safety profile, particularly concerning somnolence. The data summarized in this whitepaper provide a strong rationale for the ongoing clinical development of this compound for the treatment of schizophrenia and other psychiatric disorders.[2][3][8][9]

References

What is the binding affinity of CVN766 to Ox1R?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of CVN766 to Orexin (B13118510) 1 Receptor (Ox1R)

This technical guide provides a comprehensive overview of the binding affinity of this compound, a selective Orexin 1 Receptor (Ox1R) antagonist, for researchers, scientists, and drug development professionals. The document details quantitative binding data, experimental protocols for its determination, and the relevant signaling pathways.

Binding Affinity Profile of this compound

This compound is a potent and highly selective antagonist for the Orexin 1 Receptor.[1][2][3] It demonstrates a more than 1000-fold selectivity for Ox1R over the Orexin 2 Receptor (Ox2R).[1][2][4][5] This high selectivity is a key characteristic, potentially mitigating side effects such as somnolence that can be associated with dual orexin receptor antagonists.[4][5] The development of selective Ox1R antagonists like this compound is driven by the receptor's role in psychiatric disorders, including substance use, binge eating, and anxiety.[1]

Quantitative Binding Data

The binding affinity of this compound has been quantified using various in vitro assays, with the key parameters summarized below.

ReceptorParameterValue
Ox1RIC₅₀8 nM
Ox2RIC₅₀>10 µM
Ox1RpKi8.14 ± 0.03
Ox2RpKi4.89 ± 0.08

Data sourced from multiple references.[1][3][6]

Experimental Protocols

The determination of this compound's binding affinity for the human Orexin 1 Receptor (hOx1R) is primarily conducted through competitive radioligand binding assays.

Radioligand Competition Binding Assay

This method quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) and IC₅₀ of this compound at the hOx1R.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 1 Receptor (hOx1R-CHO).[1]

  • Radioligand: ³H-SB-674042, a known Ox1R antagonist.[1]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Appropriate buffer solution for maintaining physiological pH and ionic strength.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Cell Membrane Preparation: hOx1R-CHO cells are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation rich in Ox1R.

  • Assay Incubation: The cell membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (³H-SB-674042).

  • Competitive Binding: Varying concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific duration to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound ³H-SB-674042, is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture hOx1R-CHO Cells prep2 Isolate Cell Membranes prep1->prep2 assay1 Incubate Membranes with ³H-SB-674042 & this compound prep2->assay1 assay2 Reach Binding Equilibrium assay1->assay2 assay3 Separate Bound/Unbound Ligand (Rapid Filtration) assay2->assay3 analysis1 Measure Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 and Ki analysis2->analysis3

Workflow for Radioligand Competition Binding Assay.

Mechanism of Action and Signaling Pathway

The Orexin 1 Receptor is a G-protein coupled receptor (GPCR).[1] Its endogenous ligand, Orexin A, activates the receptor, which is primarily coupled to the Gq/11 protein. This activation initiates a signaling cascade that leads to an increase in intracellular calcium levels. In the central nervous system, Ox1R activation has been shown to modulate the release of key neurotransmitters.[1] For instance, it can stimulate the release of dopamine (B1211576) in the striatum and glutamate (B1630785) in the pre-frontal cortex.[1]

This compound functions as an antagonist, competitively binding to Ox1R and thereby blocking the binding and subsequent signaling of Orexin A. This antagonism inhibits the downstream effects associated with Ox1R activation.

cluster_pathway Ox1R Signaling Pathway orexinA Orexin A ox1r Ox1R (GPCR) orexinA->ox1r Binds & Activates gq Gq/11 Activation ox1r->gq plc PLC Activation gq->plc ca ↑ Intracellular Ca²⁺ plc->ca neuro Neurotransmitter Release (Dopamine, Glutamate) ca->neuro This compound This compound This compound->ox1r Binds & Blocks

Antagonistic Action of this compound on the Ox1R Signaling Pathway.

References

Pharmacodynamics of Selective Orexin-1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors, OX1R and OX2R, is a critical regulator of complex physiological processes. A functional dichotomy exists wherein OX2R primarily governs sleep-wake cycles, while the orexin-1 receptor (OX1R) is predominantly implicated in modulating motivation, reward-seeking behaviors, stress, and anxiety. This distinction has established selective OX1R antagonists (SORAs) as promising therapeutic agents for substance use disorders, anxiety, and other compulsive behaviors, circumventing the sedative effects associated with dual or OX2R-selective antagonism. This technical guide provides an in-depth overview of the pharmacodynamics of SORAs, detailing the molecular signaling pathways, comprehensive experimental protocols for in vitro and in vivo characterization, and a quantitative summary of key pharmacodynamic parameters for representative compounds.

Introduction to the Orexin System

The discovery of the orexin neuropeptides in 1998 unveiled a key hypothalamic system that orchestrates diverse central nervous system functions.[1] Orexin-producing neurons, located exclusively in the lateral and perifornical hypothalamus, project widely throughout the brain, influencing arousal, energy homeostasis, and emotion.[2]

1.1 Orexin Neuropeptides and Receptors The system consists of two peptides, orexin-A (a 33-amino acid peptide) and orexin-B (a 28-amino acid peptide), which are cleaved from a common precursor, prepro-orexin.[1] They act upon two G-protein coupled receptors (GPCRs), OX1R and OX2R. These receptors exhibit differential affinities for the endogenous ligands; OX1R binds orexin-A with approximately 10 to 100-fold higher affinity than orexin-B, whereas OX2R binds both peptides with similar high affinity.[3]

1.2 Differentiated Roles of OX1R and OX2R A significant body of preclinical evidence supports a functional dissociation between the two receptors. The OX2 receptor is a primary regulator of the sleep-wake cycle, and its antagonism is the mechanism of action for approved insomnia therapeutics.[1] In contrast, the OX1 receptor is more densely expressed in brain regions associated with motivation, emotion, and reward, such as the ventral tegmental area (VTA), prefrontal cortex, and amygdala.[1][4] Consequently, OX1R signaling is primarily involved in mediating reward-seeking for drugs of abuse, modulating responses to stress, and influencing compulsive behaviors.[1][2]

1.3 Therapeutic Rationale for Selective OX1R Antagonism The distinct role of OX1R makes it a compelling target for psychiatric and addictive disorders. By selectively antagonizing OX1R, it is possible to attenuate pathological motivation and stress responses without inducing the somnolence associated with OX2R blockade.[1][4] This selectivity is paramount for developing treatments for conditions like substance use disorder, binge eating, and anxiety, where daytime sedation would be an undesirable side effect.[4]

Molecular Pharmacodynamics: OX1R Signaling

Understanding the downstream signaling cascade of OX1R is fundamental to interpreting the action of its antagonists.

2.1 G-Protein Coupling and Second Messenger Cascades The orexin-1 receptor is coupled exclusively to the Gq/11 subclass of heterotrimeric G-proteins.[5][6] Upon agonist binding, the receptor undergoes a conformational change that activates Gq. This activation initiates a canonical signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[6][7]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][7] This rapid increase in intracellular calcium is a hallmark of OX1R activation.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which then phosphorylates numerous downstream targets, leading to the ultimate cellular response.[3][7]

This signaling pathway is the basis for the primary in vitro functional assay—the calcium mobilization assay—used to quantify the potency of OX1R antagonists.

OX1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OX1R OX1R Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Stimulates Release PKC PKC DAG->PKC Activates Response Downstream Cellular Response PKC->Response Phosphorylates Ca Ca²⁺ ER->Ca Ca->PKC Co-activates OrexinA Orexin-A OrexinA->OX1R Binds

Caption: The OX1R Gq-coupled signaling cascade.

In Vitro Characterization of Selective OX1R Antagonists

The systematic evaluation of novel chemical entities requires robust and quantitative in vitro assays to determine their fundamental pharmacodynamic properties.

3.1 Key Pharmacodynamic Parameters

  • Affinity (Ki, pKi): A measure of the binding strength of a ligand to a receptor. It is determined by radioligand binding assays.

  • Potency (IC50, pIC50, Kb, pKb): The concentration of an antagonist required to produce 50% of its maximal inhibitory effect in a functional assay.

  • Selectivity: The ratio of a compound's affinity or potency for the target receptor (OX1R) versus off-target receptors (most importantly, OX2R). High selectivity is crucial for minimizing side effects.

  • Efficacy: A measure of the maximal response an antagonist can produce. For a neutral antagonist, the efficacy is zero, meaning it elicits no response on its own.

3.2 Experimental Protocols

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for the OX1 receptor by quantifying its ability to compete with a radiolabeled ligand.[8][9]

  • Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist.

  • Materials:

    • Receptor Source: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human OX1 receptor.[10]

    • Radioligand: A high-affinity ligand for OX1R labeled with a radioisotope, such as [3H]SB-674042.[11]

    • Test Compound: The unlabeled selective OX1R antagonist.

    • Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH.

    • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Methodology (Competition Binding):

    • Preparation: A reaction mixture is prepared in a 96-well plate containing the receptor membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.[9][10]

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[10]

    • Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to remove residual unbound ligand.[10]

    • Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assays: Calcium Mobilization

This cell-based assay is the primary method for determining the functional potency of OX1R antagonists by measuring their ability to block agonist-induced intracellular calcium release.[12][13]

  • Objective: To determine the inhibitory constant (Kb) or IC50 of an antagonist against agonist-stimulated calcium flux.

  • Materials:

    • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human OX1 receptor.[14]

    • Calcium-Sensitive Dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to intracellular calcium (e.g., Fluo-3 AM, Fluo-4 AM).[14]

    • Agonist: Orexin-A.

    • Test Compound: The selective OX1R antagonist.

    • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[13]

  • Methodology:

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.[15]

    • Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive dye for approximately 60 minutes at 37°C. The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane; intracellular esterases then cleave the AM group, trapping the active dye in the cytosol.

    • Antagonist Pre-incubation: The plate is transferred to the fluorescence reader. The test antagonist is added at various concentrations to the wells, and the cells are pre-incubated for a defined period (e.g., 30-120 minutes).[16]

    • Agonist Stimulation & Reading: The instrument records a baseline fluorescence reading. It then adds a fixed concentration of Orexin-A (typically the EC80, the concentration that gives 80% of the maximal response) to stimulate the cells. The fluorescence intensity is measured in real-time immediately following agonist addition to capture the peak calcium response.[11]

    • Data Analysis: The increase in fluorescence (peak minus baseline) is plotted against the log concentration of the antagonist. A dose-response curve is fitted to determine the IC50. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA2 or Kb value.[16]

Workflow cluster_Discovery In Vitro Discovery & Characterization cluster_Validation In Vivo Validation Synthesis Compound Synthesis BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki, Selectivity) Synthesis->BindingAssay Test Affinity FunctionalAssay Secondary Screen: Calcium Mobilization Assay (Determine IC₅₀/Kb, Potency) BindingAssay->FunctionalAssay Validate Potency LeadOpt Lead Optimization (ADME Properties) FunctionalAssay->LeadOpt Refine Properties LeadOpt->Synthesis Iterate Design InVivo In Vivo Behavioral Models (e.g., Reinstatement) LeadOpt->InVivo Test Efficacy

Caption: A typical experimental workflow for characterizing a selective OX1R antagonist.

3.3 Quantitative Data for Key Selective OX1R Antagonists The following table summarizes the in vitro pharmacodynamic data for several well-characterized selective OX1R antagonists. These compounds have been instrumental as pharmacological tools and serve as benchmarks for new drug discovery efforts.

CompoundReceptorAffinity / PotencyValue (nM)Selectivity (OX2/OX1)Citation(s)
SB-334867 hOX1pKi67.6~50-fold[14][17]
hOX1pKb53.7>100-fold[18]
hOX2pKb< 10,000[18]
GSK1059865 hOX1Ki3.6~44-fold[11]
rOX1Ki3.2[11]
hOX2Ki157[11]
ACT-335827 hOX1IC506~70-fold[1][19]
hOX2IC50417[1][19]
hOX1Kb41~14-fold[20]
hOX2Kb560[20]
Compound 44 hOX1Ke5.7>1760-fold[21]
hOX2Ke>10,000[21]
Compound 56 hOX1Ki3.6~44-fold[11]
hOX2Ki157[11]
hOX1KB1.8>1000-fold[11]
hOX2KB>3000[11]

hOX1/2: human orexin receptor 1/2; rOX1: rat orexin receptor 1. Ki: Inhibitor constant from binding assays; Kb/KB: Inhibitor constant from functional assays; IC50: Half maximal inhibitory concentration; Ke: Equilibrium constant.

In Vivo Pharmacodynamics and Behavioral Models

Translating in vitro potency to in vivo efficacy requires carefully selected animal models that reflect the therapeutic hypothesis for OX1R antagonism.

4.1 Rationale for Behavioral Models Given the role of OX1R in stress and motivation, in vivo studies of SORAs focus on models of addiction, anxiety, and compulsive behaviors rather than sleep.[2][4] The stress-induced reinstatement model is a widely used paradigm to assess a compound's potential to prevent relapse to drug-seeking behavior, a key challenge in treating substance use disorders.[22][23]

4.2 Experimental Protocol: Stress-Induced Reinstatement of Drug Seeking This model evaluates how a stressful event can trigger the relapse of drug-seeking behavior after a period of abstinence and whether an OX1R antagonist can prevent this effect.[24][25]

  • Objective: To determine if a selective OX1R antagonist can block stress-induced relapse to cocaine-seeking.

  • Subjects: Male Wistar or Long-Evans rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a cue light.

  • Methodology:

    • Self-Administration Training: Rats are first trained to self-administer a drug (e.g., cocaine) by pressing an "active" lever, which delivers an intravenous infusion of the drug paired with a cue (e.g., a light). Pressing the "inactive" lever has no consequence. This phase continues until stable responding is achieved.

    • Extinction Phase: The drug is removed. Lever presses on the active lever no longer result in a drug infusion or cue presentation. This phase continues for several days until the rat significantly reduces its lever-pressing behavior.[23]

    • Reinstatement Test:

      • Pre-treatment: On the test day, rats are administered the selective OX1R antagonist (e.g., SB-334867, 15 mg/kg, i.p.) or vehicle control.[25]

      • Stress Induction: After a pre-treatment period, the rats are exposed to a mild, intermittent footshock stressor.[22][23]

      • Test Session: Immediately following the stressor, the rats are placed back in the operant chambers, and the number of presses on the active and inactive levers is recorded during a test session. Reinstatement is defined as a significant increase in active lever pressing compared to the final day of extinction.

    • Data Analysis: The number of active lever presses is compared between the antagonist-treated group and the vehicle-treated group. A successful antagonist will significantly attenuate the stress-induced increase in active lever pressing.

4.3 Key In Vivo Findings with Selective OX1R Antagonists Preclinical studies have consistently demonstrated the efficacy of SORAs in relevant behavioral models:

  • Addiction: Selective OX1R antagonists like SB-334867 and GSK1059865 block the reinstatement of seeking for cocaine, alcohol, and nicotine (B1678760) induced by stress or drug-associated cues.[1][4][26]

  • Anxiety and Panic: Compounds such as ACT-335827 have been shown to reduce anxiety-like behaviors and the cardiovascular responses to panic-inducing agents in animal models.[2]

  • Compulsive Behavior: SORAs can decrease compulsive food-seeking and binge-eating-like behaviors without affecting normal food intake.[2][4]

Logic cluster_pathway Pathophysiological Pathway Stressor External Stressor (e.g., Footshock) OrexinRelease Orexin-A Release in Reward Circuits (VTA) Stressor->OrexinRelease OX1R_Activation OX1R Activation OrexinRelease->OX1R_Activation Motivation Increased Motivation & Craving OX1R_Activation->Motivation Behavior Drug-Seeking Behavior (Reinstatement) Motivation->Behavior Antagonist Selective OX1R Antagonist Antagonist->Block Block->OX1R_Activation Blocks ReducedBehavior Attenuated Drug-Seeking Block->ReducedBehavior

Caption: Logical flow of how OX1R antagonism prevents stress-induced relapse.

Conclusion and Future Directions

The pharmacodynamic profile of selective orexin-1 receptor antagonists is characterized by high-affinity binding to OX1R and potent functional blockade of the Gq-mediated calcium signaling pathway. Crucially, these compounds exhibit significant selectivity over the OX2R, which is predicted to translate into a favorable clinical profile devoid of sedative effects. In vitro characterization through radioligand binding and calcium mobilization assays provides essential data on affinity, potency, and selectivity. Subsequent validation in in vivo behavioral models, such as stress-induced reinstatement, demonstrates their potential to treat disorders of hyperarousal and compulsive motivation, including substance use and anxiety disorders. The continued development of highly potent and selective OX1R antagonists with optimized pharmacokinetic properties represents a promising and innovative therapeutic strategy for a range of challenging psychiatric conditions.

References

In Vitro Characterization of the CVN766 Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CVN766 is a novel, orally active antagonist of the orexin (B13118510) 1 receptor (OX1R) developed for the potential treatment of psychiatric disorders.[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors, OX1R and OX2R, is a key regulator of various physiological functions.[3] While the OX2R is primarily associated with the regulation of sleep and wakefulness, the OX1R is implicated in reward, stress, and emotional regulation.[1][3][4] Therefore, selective antagonism of OX1R presents a promising therapeutic strategy for conditions such as schizophrenia, anxiety, and substance use disorders, while avoiding the somnolence associated with OX2R blockade.[1][4][5] This document provides a detailed overview of the in vitro characterization of this compound, focusing on its exceptional selectivity for OX1R over OX2R.

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples primarily to the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations. The pathway is a fundamental mechanism through which orexins exert their excitatory effects on neurons.

Orexin_Signaling cluster_membrane Cell Membrane OX1R OX1R Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Orexin Orexin Orexin->OX1R Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: Orexin 1 Receptor (OX1R) signaling cascade.

Selectivity Profile: Quantitative Data

The in vitro selectivity of this compound was determined through comprehensive binding and functional assays. The compound demonstrates a potent and exquisitely selective antagonism for OX1R with more than 1000-fold selectivity over OX2R.[1][3][4]

Table 1: Receptor Binding Affinity of this compound
ReceptorParameterValue
Human OX1RpKi8.14 ± 0.03[3]
Human OX2RpKi4.89 ± 0.08[3]
Selectivity Fold (Ki) >1000 [3]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.

Table 2: Functional Antagonist Activity of this compound
ReceptorParameterValue
Human OX1RIC508 nM[6][7]
Human OX2RIC50>10,000 nM (>10 µM)[6]
Selectivity Fold (IC50) >1250

IC50 is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Table 3: Kinetic Binding Properties of this compound
ReceptorParameterValue
Human OX1Rt1/2 (dissociation)132 ± 13.1 min[3]

The prolonged receptor residency time may contribute to a durable pharmacodynamic effect.[3]

Experimental Methodologies

The following sections describe the standard protocols for the in vitro assays used to characterize the selectivity profile of orexin receptor antagonists like this compound.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a target receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at human OX1 and OX2 receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [³H]-Suvorexant or another suitable orexin receptor radioligand).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow A Prepare reaction mix: Cell Membranes + Radioligand + this compound (or vehicle) B Incubate at room temperature to reach equilibrium A->B Step 1 C Rapidly filter mixture through glass fiber filters to separate bound and free radioligand B->C Step 2 D Wash filters with ice-cold assay buffer to remove non-specific binding C->D Step 3 E Measure radioactivity on filters using a scintillation counter D->E Step 4 F Analyze data to calculate IC50 and Ki values E->F Step 5

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Cell membranes expressing either OX1R or OX2R are incubated with a fixed concentration of a suitable radioligand.

  • Increasing concentrations of the test compound (this compound) are added to compete for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration, trapping the cell membranes and bound radioligand on filters.

  • The amount of radioactivity on the filters is quantified.

  • The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay (FLIPR)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is a key downstream event in OX1R signaling.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at OX1 and OX2 receptors.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Orexin-A (agonist).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence imaging plate reader (FLIPR).

Workflow:

FLIPR_Assay_Workflow A Plate cells expressing OX1R or OX2R in a 96/384-well plate B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with varying concentrations of this compound B->C D Place plate in FLIPR instrument and measure baseline fluorescence C->D E Add Orexin-A (agonist) to stimulate the receptor D->E F Measure the change in fluorescence (calcium flux) E->F G Analyze data to determine the antagonist IC50 F->G

Caption: Workflow for a calcium mobilization (FLIPR) assay.

Procedure:

  • Cells expressing the target receptor are seeded into microplates.

  • The cells are loaded with a fluorescent dye that increases in intensity upon binding to free intracellular calcium.

  • The cells are pre-incubated with various concentrations of this compound.

  • The plate is placed in a FLIPR instrument, which adds a solution of Orexin-A to all wells simultaneously while monitoring fluorescence.

  • The agonist (Orexin-A) activates the receptors, leading to a calcium influx and a sharp increase in fluorescence in control wells.

  • This compound, as an antagonist, blocks this activation, resulting in a dose-dependent reduction of the fluorescence signal.

  • The IC50 is calculated from the concentration-response curve.

Off-Target Selectivity Screening

To ensure a clean safety profile, this compound was evaluated against a broad panel of other receptors, ion channels, and transporters.

Procedure: this compound was submitted for screening against a comprehensive panel of targets (e.g., the Eurofins SafetyScreen44 panel).[3] This typically involves a series of radioligand binding assays and functional assays for a wide range of G-protein coupled receptors, kinases, ion channels, and transporters.

Result: this compound demonstrated a clean off-target profile, indicating a low potential for side effects mediated by interactions with other biological targets.[3]

Conclusion

The in vitro characterization of this compound confirms its profile as a highly potent and exquisitely selective antagonist of the OX1R. With over 1000-fold selectivity against the OX2R, this compound is a precision tool for modulating the orexin system.[1][3] Its high affinity, potent functional antagonism, and prolonged receptor occupancy time at OX1R, combined with a clean off-target profile, underscore its potential as a promising therapeutic candidate for psychiatric disorders where OX1R signaling is implicated.[3][4]

References

Investigating the Downstream Signaling Pathways of CVN766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVN766 is a novel, orally active, and highly selective orexin-1 receptor (Ox1R) antagonist currently under investigation for the treatment of psychiatric disorders, including schizophrenia and binge eating disorder. Its therapeutic potential is rooted in the modulation of downstream signaling pathways that are crucial for regulating motivation, reward, and stress responses. This technical guide provides an in-depth exploration of the known and putative downstream signaling cascades affected by this compound, supported by preclinical data. It also outlines detailed experimental protocols for key assays used to characterize the activity of such antagonists and presents this information in a structured format for researchers in the field of drug discovery and development.

Introduction to this compound and the Orexin (B13118510) System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (Ox1R and Ox2R), is a key regulator of various physiological functions, including sleep-wake cycles, appetite, and reward-seeking behaviors.[1] Orexin-A binds to both Ox1R and Ox2R, while orexin-B has a higher affinity for Ox2R.[1] Ox1R is predominantly involved in regulating motivation, reward, and stress pathways, making it a compelling target for psychiatric conditions.[2][3]

This compound has been developed as a potent and exquisitely selective antagonist for Ox1R, with over 1,000-fold selectivity against Ox2R.[2][3][4] This high selectivity is a key differentiator, potentially mitigating the risk of somnolence associated with dual orexin receptor antagonists.[2][5] Preclinical studies have demonstrated the efficacy of this compound in animal models relevant to schizophrenia and binge eating disorder.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, receptor occupancy, and preclinical efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound

ParameterOrexin-1 Receptor (Ox1R)Orexin-2 Receptor (Ox2R)Selectivity (Ox2R/Ox1R)
IC50 8 nM>10 µM>1250-fold
pKi 8.14 ± 0.034.89 ± 0.08>1000-fold

Data sourced from MedchemExpress and Glen et al., 2024.[6]

Table 2: Preclinical In Vivo Data for this compound

ParameterSpeciesDoseResult
Maximal Receptor Occupancy (ROmax) Rat3 mg/kg79.9%
Efficacious Receptor Occupancy (Schizophrenia Models) Rodent-60-85%
PCP-Induced Social Interaction Deficit (Schizophrenia Model) Rodent1, 3, 10 mg/kgReversal of deficit
MK-801-Induced Locomotor Activity (Schizophrenia Model) Rodent3 mg/kgReduction in hyperactivity
Binge Eating Model Rodent-Efficacious

Data sourced from Cerevance presentations and publications.[4]

Downstream Signaling Pathways of Ox1R and the Impact of this compound

As a G-protein coupled receptor, Ox1R can couple to several G-protein subtypes, leading to the activation of multiple downstream signaling cascades. This compound, as an antagonist, inhibits these orexin-A-induced signaling events. The primary pathways are detailed below.

The Gq/11-PLC-Ca2+ Pathway

The canonical signaling pathway for Ox1R involves its coupling to the Gq/11 family of G-proteins. This initiates a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

By antagonizing Ox1R, this compound is expected to inhibit orexin-A-induced increases in intracellular calcium and the activation of PKC.

Gq_Pathway This compound This compound Ox1R Ox1R This compound->Ox1R Inhibits Gq11 Gq/11 Ox1R->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Downstream Downstream Cellular Effects PKC->Downstream

This compound Inhibition of the Gq/11-PLC-Ca2+ Pathway
Modulation of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway, is a crucial downstream effector of Ox1R. Activation of this pathway is often linked to the Gq/11-PKC axis.

  • PKC-Mediated Activation: Activated PKC can phosphorylate and activate upstream kinases of the ERK pathway, such as Raf.

  • ERK Phosphorylation: This leads to the sequential phosphorylation and activation of MEK and finally ERK1/2.

  • Gene Transcription: Phosphorylated ERK (pERK) translocates to the nucleus and regulates the activity of transcription factors involved in neuronal plasticity and cellular responses.

This compound, by blocking the upstream Gq/11-PKC signaling, is predicted to reduce orexin-A-stimulated ERK1/2 phosphorylation.

ERK_Pathway This compound This compound Ox1R Ox1R This compound->Ox1R Inhibits PKC PKC Ox1R->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription

Inhibition of the MAPK/ERK Pathway by this compound
Regulation of Neurotransmitter Release

Orexin signaling plays a significant role in modulating the release of key neurotransmitters implicated in schizophrenia and reward pathways, such as dopamine (B1211576) and glutamate (B1630785).

  • Dopamine: Orexin neurons project to the ventral tegmental area (VTA), a key region in the dopamine reward pathway. Ox1R activation in the VTA can increase dopamine release in downstream areas like the nucleus accumbens.

  • Glutamate: Orexins can facilitate glutamate release in various brain regions, including the prefrontal cortex.

By antagonizing Ox1R, this compound is thought to normalize aberrant dopamine and glutamate signaling, which is a key hypothesis for its therapeutic effects in psychiatric disorders.

Neurotransmitter_Modulation cluster_pre Presynaptic Terminal This compound This compound Ox1R Ox1R This compound->Ox1R Inhibits Ca_influx Ca2+ Influx Ox1R->Ca_influx Promotes Vesicle_release Vesicle Release Ca_influx->Vesicle_release Dopamine Dopamine Vesicle_release->Dopamine Glutamate Glutamate Vesicle_release->Glutamate

This compound Modulation of Neurotransmitter Release

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of an Ox1R antagonist like this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to Ox1R.

  • Objective: To determine the inhibitory constant (Ki) of this compound for Ox1R.

  • Materials:

    • Cell membranes from a stable cell line expressing human Ox1R (e.g., CHO-K1 or HEK293).

    • Radioligand (e.g., [3H]-SB-674042 or [125I]-Orexin-A).

    • This compound at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-specific binding control (a high concentration of a known Ox1R ligand).

    • 96-well plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare serial dilutions of this compound B Incubate membranes, radioligand, and this compound A->B C Filter to separate bound and free radioligand B->C D Measure radioactivity C->D E Calculate specific binding D->E F Determine IC50 and Ki E->F

Competitive Radioligand Binding Assay Workflow
Calcium Flux Assay

This functional assay measures the ability of this compound to block orexin-A-induced intracellular calcium mobilization.

  • Objective: To determine the potency of this compound in inhibiting the Gq/11 pathway.

  • Materials:

    • A stable cell line expressing human Ox1R.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

    • Orexin-A.

    • This compound at a range of concentrations.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Add a fixed concentration of orexin-A (typically EC80) to all wells and immediately begin kinetic fluorescence measurements.

    • Record the change in fluorescence over time.

    • Analyze the data by calculating the peak fluorescence response for each well.

    • Plot the response as a function of the log concentration of this compound to determine the IC50 for the inhibition of calcium flux.

Calcium_Flux_Workflow A Plate and grow Ox1R-expressing cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with this compound B->C D Measure baseline fluorescence C->D E Add Orexin-A and measure kinetic fluorescence D->E F Analyze data and determine IC50 E->F

Calcium Flux Assay Workflow
Western Blot for Phospho-ERK1/2

This assay is used to quantify the inhibition of orexin-A-induced ERK phosphorylation by this compound.

  • Objective: To confirm the inhibitory effect of this compound on the MAPK/ERK pathway.

  • Materials:

    • A stable cell line expressing human Ox1R.

    • Orexin-A.

    • This compound.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to near confluency and then serum-starve them overnight.

    • Pre-treat the cells with this compound or vehicle for a specified time.

    • Stimulate the cells with orexin-A for a short period (e.g., 5-10 minutes).

    • Lyse the cells on ice and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Conclusion

This compound is a highly selective Ox1R antagonist that effectively modulates downstream signaling pathways implicated in the pathophysiology of psychiatric disorders. Its primary mechanism of action involves the inhibition of Gq/11-mediated calcium mobilization and subsequent MAPK/ERK signaling, as well as the normalization of dopamine and glutamate neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective Ox1R antagonists, facilitating further research into their therapeutic potential. The promising preclinical data for this compound support its ongoing clinical development for schizophrenia and binge eating disorder.

References

CVN766: A Selective Orexin-1 Receptor Antagonist and its Putative Effects on the Locus Coeruleus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CVN766 is a novel, orally active, and highly selective orexin-1 receptor (Ox1R) antagonist currently under clinical investigation for various psychiatric disorders. The locus coeruleus (LC), the principal source of norepinephrine (B1679862) in the central nervous system, exhibits high expression of Ox1R, positioning it as a key target for this compound's therapeutic action. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its anticipated effects on the locus coeruleus. While direct in vivo data on the effects of this compound on the locus coeruleus are pending publication, this document synthesizes available preclinical data for this compound with the broader scientific understanding of Ox1R antagonism in this critical brain region. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the orexin (B13118510) system.

Introduction to this compound and the Orexin System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (Ox1R and Ox2R), is a critical regulator of diverse physiological functions, including wakefulness, reward, and stress responses.[1] Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain.[1] The differential expression and signaling of Ox1R and Ox2R allow for distinct physiological roles. While Ox2R is primarily associated with the regulation of sleep and wakefulness, Ox1R is more specifically implicated in stress, anxiety, and reward-seeking behaviors.[2]

This compound has been developed as a potent and exquisitely selective antagonist for the Ox1R.[1] This high selectivity is a key differentiating feature, potentially offering a favorable safety profile by avoiding the somnolence associated with dual orexin receptor antagonists or less selective Ox1R antagonists.[2]

The Locus Coeruleus: A Key Target for this compound

The locus coeruleus is a brainstem nucleus that serves as the primary source of norepinephrine for the forebrain. Its neurons play a crucial role in regulating arousal, attention, stress responses, and cognitive function. A significant body of evidence indicates that the locus coeruleus is a key site of action for orexin peptides, with a preferential expression of Ox1R on its noradrenergic neurons.[1] Orexin-A has been shown to have an excitatory effect on locus coeruleus neurons, leading to an increased firing rate. This suggests that antagonism of Ox1R by this compound would modulate the activity of this critical nucleus.

Quantitative Data Summary

While in vivo data on the direct effects of this compound on the locus coeruleus are not yet publicly available, the following tables summarize the key in vitro binding affinities of this compound and the known effects of orexin-A on locus coeruleus neuronal activity.

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

ReceptorBinding Affinity (pKi)
Orexin 1 Receptor (Ox1R)8.14 ± 0.03
Orexin 2 Receptor (Ox2R)4.89 ± 0.08
Selectivity (Ox1R vs. Ox2R) > 1000-fold

Table 2: Effect of Orexin-A on Locus Coeruleus Neuronal Firing (In Vitro)

CompoundConcentrationEffect on Firing Rate
Orexin-A1 µM2.87 ± 0.5-fold increase

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effects of a selective Ox1R antagonist like this compound on the locus coeruleus. These protocols are based on established techniques in the field.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity and selectivity of this compound for orexin receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human Ox1R or Ox2R.

  • Radioligand: A radiolabeled orexin receptor antagonist (e.g., [³H]-SB-674042) is used as the tracer.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Brain Slice Recording)

Objective: To assess the effect of this compound on the firing rate of locus coeruleus neurons.

Methodology:

  • Brain Slice Preparation: Coronal slices containing the locus coeruleus are prepared from rodent brains.

  • Recording: Whole-cell patch-clamp or extracellular single-unit recordings are performed on identified noradrenergic neurons within the locus coeruleus.

  • Baseline Activity: The spontaneous firing rate of the neurons is recorded under baseline conditions.

  • Drug Application: this compound is bath-applied to the brain slice at various concentrations.

  • Effect Measurement: Changes in the neuronal firing rate (increase or decrease) are recorded and quantified.

  • Orexin-A Challenge (Optional): To confirm antagonistic activity, the ability of this compound to block the excitatory effect of orexin-A on LC neurons can be assessed.

In Vivo Microdialysis

Objective: To measure the effect of this compound on norepinephrine release in brain regions innervated by the locus coeruleus.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rodent.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid from the target brain region, are collected at regular intervals.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

  • Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular norepinephrine levels following this compound administration are compared to baseline levels.

Mandatory Visualizations

Signaling_Pathway cluster_Hypothalamus Lateral Hypothalamus cluster_LC Locus Coeruleus Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases LC_Neuron Noradrenergic Neuron Ox1R Ox1R Norepinephrine Norepinephrine Release LC_Neuron->Norepinephrine Orexin_A->Ox1R Binds & Activates Ox1R->LC_Neuron Excitatory Signal This compound This compound This compound->Ox1R Blocks

Caption: Orexin-A signaling pathway in the locus coeruleus and the antagonistic action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Binding_Assay Receptor Binding Assay (Ox1R & Ox2R Membranes) Electrophysiology Brain Slice Electrophysiology (Locus Coeruleus Neurons) Data_Analysis1 Data_Analysis1 Binding_Assay->Data_Analysis1 Determine Ki & Selectivity Data_Analysis2 Data_Analysis2 Electrophysiology->Data_Analysis2 Measure Firing Rate Change Microdialysis In Vivo Microdialysis (Norepinephrine Measurement) Behavioral_Models Behavioral Models (Anxiety, Reward) Data_Analysis3 Data_Analysis3 Microdialysis->Data_Analysis3 Quantify NE Release Data_Analysis4 Data_Analysis4 Behavioral_Models->Data_Analysis4 Assess Therapeutic Efficacy This compound This compound This compound->Binding_Assay This compound->Electrophysiology This compound->Microdialysis This compound->Behavioral_Models

Caption: Experimental workflow for characterizing the effects of this compound on the locus coeruleus.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action centered on the selective antagonism of the orexin-1 receptor. Its high selectivity and the prominent expression of Ox1R in the locus coeruleus suggest that this compound will modulate noradrenergic signaling, which is of significant interest for the treatment of various psychiatric disorders. While direct in vivo evidence of this compound's effects on the locus coeruleus is anticipated, the existing in vitro data and the broader understanding of the orexin system provide a strong rationale for its continued development. Further research, including the publication of in vivo pharmacology data, will be crucial in fully elucidating the therapeutic potential of this compound.

References

The role of orexin dysregulation in schizophrenia and CVN766

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of Orexin (B13118510) Dysregulation in Schizophrenia and the Therapeutic Potential of CVN766

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments primarily target the dopamine (B1211576) system, significant unmet needs remain, particularly for the cognitive and negative symptom domains. Emerging evidence points to the dysregulation of the orexin neuropeptide system as a contributing factor to the pathophysiology of schizophrenia.[1] The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, motivation, and reward processing.[2][3] This guide explores the molecular underpinnings of orexin dysregulation in schizophrenia, details the therapeutic rationale for targeting the orexin 1 receptor (OX1R), and provides a comprehensive overview of this compound, a potent and highly selective OX1R antagonist in clinical development.

The Orexin System

Orexin neurons are located exclusively in the lateral hypothalamus but project extensively throughout the brain, influencing numerous physiological processes.[2][4] The two peptides, orexin-A and orexin-B, are derived from a common precursor, prepro-orexin.[5] Orexin-A has a high affinity for both OX1R and OX2R, while orexin-B binds preferentially to OX2R.[6] These receptors are structurally similar but have distinct localizations and functional roles. OX2R is primarily associated with the regulation of wakefulness, whereas OX1R is implicated in reward, stress, and emotional regulation.[7]

Orexin Receptor Signaling

Activation of orexin receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), they can couple to multiple G protein subtypes, including Gαq, Gαi/o, and Gαs, leading to diverse cellular responses.[4][5][8] The primary and best-characterized pathway involves Gαq activation, which stimulates phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][9] Orexin signaling also modulates other pathways, including the MAPK/ERK pathway and cyclic AMP (cAMP) levels, and involves β-arrestin recruitment.[5][8]

Orexin_Signaling_Pathway Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq OX1R->Gq Strong Gs Gs OX1R->Gs beta_arrestin β-Arrestin OX1R->beta_arrestin OX2R->Gq Gi Gi/o OX2R->Gi OX2R->Gs OX2R->beta_arrestin PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC PLC->DAG cAMP cAMP -> PKA AC->cAMP ERK MAPK/ERK Pathway beta_arrestin->ERK PKC PKC PKC->ERK

Diagram 1: Orexin Receptor Signaling Pathways.

Orexin Dysregulation in Schizophrenia

The implication of the orexin system in schizophrenia stems from its role in functions that are profoundly disrupted in the disorder, including the sleep-wake cycle, cognition, and motivation.[1][10] Preclinical and clinical evidence suggests a complex, and at times contradictory, picture of orexin dysregulation in schizophrenia.

Preclinical Evidence

Animal models of schizophrenia, such as those induced by NMDA receptor antagonists or stress, have demonstrated that orexin receptor antagonists can normalize aberrant dopamine neuron activity and reverse psychosis-like behaviors.[11][12] For instance, both dual orexin receptor antagonists and selective OX1R antagonists can reverse deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in schizophrenia.[11] This suggests that hyperactivity of the orexin system, particularly through OX1R, may contribute to the dopaminergic dysregulation thought to underlie psychosis.[11][12]

Clinical Evidence: Orexin Levels

Studies measuring orexin levels in patients with schizophrenia have yielded inconsistent results. Some studies report significantly decreased plasma orexin-1 (orexin-A) levels in patients, particularly females, who also showed reduced hypothalamic orexin-1 immunoreactivity in postmortem tissue.[1][10] Conversely, other research has found elevated plasma orexin-A levels in patients compared to healthy controls.[12] A meta-analysis concluded that, overall, there was no significant alteration in plasma orexin-A levels in schizophrenia patients compared to controls, suggesting that confounding factors like medication, illness stage, or patient subgroups may influence the findings.[6] Antipsychotic medications themselves appear to modulate the orexin system, further complicating the interpretation of these results.[3]

Study TypeSampleFindingReference(s)
Clinical StudyPlasmaSignificantly decreased hypocretin-1 levels in SCZ patients, especially females.[1][10]
Clinical StudyPostmortem HypothalamusDecreased hypocretin-1 immunoreactivity in female SCZ patients.[1][10]
Clinical StudyPlasmaSignificantly higher plasma orexin-A levels in SCZ patients than controls.[12]
Meta-AnalysisPlasmaNo significant difference in plasma orexin-A levels between SCZ patients and healthy controls.[6]
Clinical StudyCerebrospinal Fluid (CSF)Lower orexin-A levels in haloperidol-treated patients vs. unmedicated patients.[13]
Table 1: Summary of Clinical Findings on Orexin Levels in Schizophrenia.

This compound: A Selective Orexin-1 Receptor Antagonist

Given the role of OX1R in stress, motivation, and its interaction with dopamine pathways, it has emerged as a promising therapeutic target for the negative and cognitive symptoms of schizophrenia.[14] this compound is a potent, orally active, and highly selective OX1R antagonist developed by Cerevance.[15][16][17]

Pharmacological Profile

This compound demonstrates exquisite selectivity for OX1R over OX2R. This high selectivity is a key differentiating feature, as antagonism of OX2R is primarily associated with somnolence, an undesirable side effect for a schizophrenia therapeutic.[7][16]

ParameterValueReceptorReference(s)
IC50 8 nMOrexin 1 Receptor (OX1R)[18][19]
IC50 >10,000 nM (>10 µM)Orexin 2 Receptor (OX2R)[18]
Selectivity >1000-foldOX1R over OX2R[15][16][20]
Table 2: In Vitro Potency and Selectivity of this compound.
Preclinical Efficacy

In preclinical models relevant to schizophrenia, this compound has shown efficacy in reversing cognitive deficits and negative symptom-like behaviors.[15][20] Key findings include:

  • Efficacy in executive function and attentional set-shifting paradigms.[15]

  • Reversal of phencyclidine (PCP)-induced social interaction deficits.[15][20]

  • Reduction in amphetamine-induced dopamine release.[15]

Therapeutic_Rationale cluster_patho Pathophysiology in Schizophrenia cluster_intervention Therapeutic Intervention Orexin_Dys Orexin System Dysregulation (e.g., Hyperactivity) Circuit_Dys Dopamine & Other Circuit Dysfunction Orexin_Dys->Circuit_Dys Drives Symptoms Negative & Cognitive Symptoms Circuit_Dys->Symptoms Leads to This compound This compound OX1R_Block Selective OX1R Blockade This compound->OX1R_Block Causes OX1R_Block->Orexin_Dys Targets Circuit_Norm Normalization of Neural Circuits OX1R_Block->Circuit_Norm Results in Circuit_Norm->Circuit_Dys Corrects Symptom_Allev Symptom Alleviation Circuit_Norm->Symptom_Allev Aims for

Diagram 2: Therapeutic Rationale for this compound in Schizophrenia.

Phase 1 Clinical Trial

This compound has completed a Phase 1 randomized, double-blind, placebo-controlled study in healthy volunteers.[15][16] The trial assessed the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses. A Phase 2 trial in patients with schizophrenia was planned to initiate in Q2 2023.[16]

Trial DesignRandomized, double-blind, placebo-controlled, single and multiple ascending dose
Participants 64 healthy subjects
Safety & Tolerability Well-tolerated with an excellent safety profile. No serious or dose-limiting adverse events.
Common TEAEs (>5%) Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%)
Somnolence No increase in somnolence or fatigue compared to placebo.
Pharmacokinetics (PK) Robust profile with dose-proportional exposure (Cmax and AUC). Steady state achieved in 4-5 days.
CNS Exposure Confirmed via CSF measurements.
Table 3: Summary of this compound Phase 1 Clinical Trial Results.[15][16]

Key Experimental Methodologies

Quantification of Orexin-A in CSF via Radioimmunoassay (RIA)

This protocol describes the standard method for quantifying orexin-A (hypocretin-1) levels in cerebrospinal fluid, which is crucial for clinical and research studies.[21][22]

Protocol:

  • Sample Collection & Handling: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes. Immediately place on ice, centrifuge to remove any cells, and store the supernatant at -80°C until analysis.

  • Reagents: Utilize a commercial 125I-based RIA kit (e.g., Phoenix Pharmaceuticals). This includes 125I-labeled orexin-A tracer, orexin-A standard, primary antibody (rabbit anti-orexin-A), and a secondary antibody (e.g., goat anti-rabbit IgG) conjugated to a precipitating agent.

  • Assay Procedure: a. Pipette 100 µL of CSF samples, standards, and controls into coated tubes. b. Add 100 µL of the primary antibody to each tube. c. Add 100 µL of the 125I-orexin-A tracer. d. Vortex all tubes and incubate for 24 hours at 4°C to allow for competitive binding. e. Add the secondary antibody solution to precipitate the antigen-antibody complexes. f. Incubate for 90-120 minutes at room temperature. g. Centrifuge the tubes at 3000-3500 rpm for 20 minutes to pellet the precipitate. h. Decant the supernatant carefully.

  • Data Acquisition & Analysis: a. Measure the radioactivity of the pellet in each tube using a gamma counter. b. Generate a standard curve by plotting the percentage of bound tracer against the concentration of the orexin-A standards. c. Calculate the orexin-A concentration in the CSF samples by interpolating their radioactivity measurements from the standard curve. Concentrations are typically reported in pg/mL.[23]

Visualization of Orexin Receptor mRNA via Branched In Situ Hybridization (bHCR)

This advanced molecular technique allows for the precise, semi-quantitative visualization of OX1R and OX2R mRNA within brain tissue, providing critical information on receptor distribution.[24][25][26]

Protocol:

  • Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then cryoprotect in a sucrose (B13894) solution. Section the brain into 30-50 µm thick slices using a cryostat.

  • Probe Hybridization (First Stage): a. Wash sections in a suitable buffer (e.g., PBS with Tween-20). b. Pre-hybridize the sections in a hybridization buffer at 37°C. c. Hybridize overnight at 37°C with a set of split-initiator probes specific for Ox1r or Ox2r mRNA. These probes bind to the target mRNA sequence.

  • Amplification (Second Stage): a. Wash the sections extensively to remove unbound probes. b. Incubate the sections with a pair of kinetically trapped, fluorophore-labeled hairpin amplifiers (e.g., one labeled with Alexa Fluor 488, another with Alexa Fluor 594). c. The initiator probes on the target mRNA trigger a chain reaction, causing the hairpins to open and bind sequentially, forming a long, branched, and highly fluorescent polymer directly at the site of the target mRNA.

  • Immunohistochemistry (Optional): As bHCR does not require proteinase K treatment, it can be combined with standard immunohistochemistry to co-localize receptor mRNA with specific protein markers for cell-type identification (e.g., tyrosine hydroxylase for dopamine neurons).[24]

  • Imaging and Analysis: a. Mount the sections on slides with a mounting medium containing DAPI for nuclear staining. b. Image the sections using a confocal or fluorescence microscope. c. Analyze the images to map the distribution and quantify the fluorescence intensity of Ox1r and Ox2r mRNA signals across different brain regions.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Model Induce Schizophrenia-like Phenotype in Rodents (e.g., PCP/MK-801 administration) Treatment Administer this compound or Vehicle (Control Group) Model->Treatment After habituation PPI Prepulse Inhibition (PPI) Test (Sensorimotor Gating) Treatment->PPI Post-treatment Social Social Interaction Test (Negative Symptoms) Treatment->Social Post-treatment Cognitive Cognitive Task (e.g., Novel Object Recognition) Treatment->Cognitive Post-treatment Analysis Statistical Analysis: Compare this compound vs. Vehicle PPI->Analysis Social->Analysis Cognitive->Analysis Conclusion Determine Efficacy of this compound in Reversing Deficits Analysis->Conclusion

Diagram 3: Preclinical Workflow for this compound Efficacy Testing.

Conclusion and Future Directions

The orexin system represents a compelling, non-dopaminergic target for the treatment of schizophrenia. While the precise nature of its dysregulation in patients requires further clarification, preclinical evidence strongly supports the hypothesis that OX1R antagonism can ameliorate deficits relevant to the negative and cognitive symptoms of the disorder. This compound, with its high potency and selectivity for OX1R, is a promising clinical candidate.[27] Its favorable safety profile and lack of somnolence in Phase 1 trials are significant advantages.[15][16] The results of the forthcoming Phase 2 trial will be critical in validating the therapeutic potential of selective OX1R antagonism for the difficult-to-treat symptom domains of schizophrenia. Future research should also focus on identifying patient biomarkers that could predict a response to orexin-based therapies, potentially leading to a more personalized approach to schizophrenia treatment.[28]

References

Foundational Research on the Therapeutic Potential of CVN766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a novel, orally active, and highly selective antagonist of the Orexin-1 Receptor (OX1R) currently under clinical investigation by Cerevance Therapeutics.[1][2][3] The orexin (B13118510) system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of several physiological functions, including sleep-wake cycles, reward processing, motivation, and stress response.[4][5][6] While the dual blockade of both receptors has been a successful strategy for treating insomnia, selective antagonism of OX1R represents a promising therapeutic approach for a range of psychiatric disorders where this pathway is implicated.[3][5][6][7]

OX1R is predominantly involved in regulating reward and stress pathways, with high expression in key brain regions like the locus coeruleus and ventral tegmental area.[4] Dysregulation of orexin signaling has been linked to schizophrenia, anxiety, panic disorders, and substance use disorders.[1][4][7][8][9] this compound was designed with exquisite selectivity for OX1R over OX2R to specifically modulate these psychiatric circuits while avoiding the somnolence (daytime sleepiness) commonly associated with OX2R antagonism.[4][8][10] This technical guide summarizes the core foundational research on this compound, detailing its mechanism of action, preclinical efficacy, and clinical pharmacology.

Mechanism of Action

This compound functions as a competitive antagonist at the Orexin 1 Receptor. The endogenous ligand, Orexin-A, binds to and activates both OX1R and OX2R.[8][11] OX1R is a Gq protein-coupled receptor; its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to neuronal excitation in brain regions associated with motivation, fear, and emotion.[6]

This compound selectively binds to OX1R, preventing Orexin-A from activating the receptor and thereby blocking the downstream Gq-mediated signaling cascade. This targeted inhibition is hypothesized to normalize hyperactive glutamatergic states and reduce the over-activity in stress and reward pathways implicated in psychiatric disorders. The key differentiator of this compound is its high selectivity, which avoids interference with the OX2R-mediated regulation of wakefulness.[4]

CVN766_Mechanism_of_Action cluster_neuron Postsynaptic Neuron OX1R OX1R (Gq-coupled) PLC Phospholipase C (PLC) OX1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ [Ca2+] i Ca_Store->Ca_Release Ca_Release->PKC Activates Excitation Neuronal Excitation PKC->Excitation Leads to OrexinA Orexin-A (Ligand) OrexinA->OX1R Binds & Activates This compound This compound (Antagonist) This compound->OX1R Binds & Blocks

This compound selectively antagonizes the Orexin 1 Receptor (OX1R).

Quantitative Data Summary

The following tables summarize the key in vitro, preclinical, and clinical pharmacokinetic parameters of this compound available from foundational studies.

Table 1: In Vitro Receptor Binding and Potency

Parameter Value Receptor Notes
IC₅₀ 8 nM Human OX1R IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
IC₅₀ >10 µM Human OX2R Demonstrates low affinity for the OX2R target.
Selectivity >1000-fold OX1R vs. OX2R A key feature designed to mitigate the risk of somnolence.[4][8][10][11]

| Dissociation t₁/₂ | 132 ± 13.1 min | OX1R | The prolonged dissociation half-life suggests an extended receptor occupancy. |

Table 2: Preclinical Pharmacokinetics (PK)

Species Parameter Value Route
Rat Clearance 18 mL/min/kg IV
Rat Volume of Distribution (Vd) 1.02 L/kg IV
Rat Oral Bioavailability 18% PO
Rat Brain-to-Plasma Ratio (K_p,uu_) 0.77 - 0.89 -
Canine Clearance 2.2 mL/min/kg IV
Canine Oral Bioavailability 77% PO

Data sourced from the Bioorganic & Medicinal Chemistry Letters publication on this compound.[10]

Table 3: Phase 1 Clinical Trial Topline Data

Parameter Description Value / Observation
Study Design Randomized, double-blind, placebo-controlled Single and Multiple Ascending Doses (SAD/MAD)
Subjects Healthy Volunteers 64
Safety Serious Adverse Events None reported
Tolerability Discontinuations due to AEs None reported
Somnolence Incidence vs. Placebo No increase observed
PK Profile Dose Proportionality Cₘₐₓ and AUC increased in a generally dose-proportional manner.[7][10]
PK Profile Steady State Achieved after 4 to 5 days of dosing.[10]
TEAEs (>5%) Headache 10.9%
TEAEs (>5%) Dizziness 7.8%
TEAEs (>5%) Presyncope 6.2%

Data sourced from the Phase 1 study press release.[7]

Experimental Protocols

Detailed, step-by-step institutional protocols for the this compound studies are not publicly available. The following sections describe the general methodologies based on published literature and standard pharmaceutical research practices.

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are used to determine the affinity and selectivity of a compound for its target. A competitive binding assay is typically used.

  • Preparation : Cell membranes expressing the target receptor (e.g., human OX1R or OX2R) are prepared and homogenized in a suitable buffer.

  • Competition Reaction : A constant concentration of a radiolabeled ligand known to bind the target receptor is incubated with the cell membrane preparation.

  • Test Compound Addition : Serial dilutions of the test compound (this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation : The mixture is incubated at a controlled temperature for a specific time to allow binding to reach equilibrium.

  • Separation : The receptor-bound ligand is separated from the unbound free ligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter plate, which traps the cell membranes.

  • Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter. This quantity is inversely proportional to the binding affinity of the test compound.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ value.

Preclinical Efficacy Models

This compound has demonstrated efficacy in multiple preclinical models relevant to psychiatric disorders.[7][8][9][11]

  • Phencyclidine (PCP)-Induced Social Interaction Deficits : This is a rodent model for the negative symptoms of schizophrenia. PCP is administered to induce social withdrawal. The ability of this compound to reverse this deficit and restore normal social interaction is measured.

  • Marmoset Human Threat Test : A model of anxiety and panic. A non-human primate (marmoset) is exposed to a mild, controlled threat (e.g., the presence of a human observer). Anxiolytic compounds are expected to reduce the associated stress and fear behaviors.

  • Binge Eating and Dependency Models : These models assess the role of the orexin system in compulsive behaviors. The ability of this compound to reduce behaviors like binge eating of palatable food or self-administration of addictive substances (e.g., alcohol, nicotine) is evaluated.[8]

Phase 1 Clinical Trial Workflow

The Phase 1 study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][7][8] The workflow typically follows a single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.

Phase_1_Trial_Workflow Screening Subject Screening (Healthy Volunteers, N=64) Randomization Randomization (Double-Blind) Screening->Randomization SAD Phase 1a: Single Ascending Dose (SAD) Randomization->SAD SAD Phase MAD Phase 1b: Multiple Ascending Dose (MAD) Cohort1_SAD SAD Cohort 1 (Low Dose vs Placebo) SAD->Cohort1_SAD Cohort1_MAD MAD Cohort 1 (Low Dose vs Placebo) MAD->Cohort1_MAD SafetyReview Safety Review Cohort1_SAD->SafetyReview CohortN_SAD SAD Cohort 'n' (Higher Dose vs Placebo) CohortN_SAD->SafetyReview Cohort1_MAD->SafetyReview CohortN_MAD MAD Cohort 'n' (Higher Dose vs Placebo) CohortN_MAD->SafetyReview DoseEscalate Dose Escalation Decision SafetyReview->DoseEscalate DoseEscalate->MAD Proceed to MAD DoseEscalate->CohortN_SAD Escalate DoseEscalate->CohortN_MAD Escalate Analysis Final Data Analysis (Safety, Tolerability, PK) DoseEscalate->Analysis Complete

Generalized workflow for a Phase 1 SAD/MAD clinical trial.

Conclusion

This compound is a potent and exquisitely selective OX1R antagonist with a promising preclinical and early clinical profile. Its mechanism of action is well-suited to address the underlying pathophysiology of several psychiatric disorders by modulating stress and reward circuits without inducing the somnolence that has hindered less selective orexin antagonists. Foundational studies have demonstrated high in vitro potency, excellent selectivity, and favorable pharmacokinetic properties, including robust CNS exposure.[4][10] The positive topline data from the Phase 1 trial, showing good safety and tolerability in healthy subjects, supports its continued development for indications such as schizophrenia and binge eating disorder.[4][7][8] Further clinical studies will be crucial to establishing the therapeutic efficacy of this compound in patient populations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CVN766 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CVN766 is an investigational compound being developed for the treatment of various psychiatric and central nervous system (CNS) disorders.[1][2][3][4] It is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), with over 1,000-fold greater selectivity for OX1R compared to the orexin-2 receptor (OX2R).[2][3][4] The orexin (B13118510) system, comprised of neuropeptides orexin-A and orexin-B and their receptors, plays a crucial role in regulating complex behaviors such as wakefulness, arousal, motivation, and reward pathways.[1][2][5][6] Dysregulation of this system is implicated in several psychiatric conditions.[1][2] By selectively blocking OX1R, which is primarily involved in stress and reward pathways, this compound aims to offer therapeutic benefits for conditions like schizophrenia, anxiety, and binge eating disorder, without the somnolence associated with OX2R antagonism.[1][2]

Preclinical studies in rodent models have demonstrated that this compound is orally active and possesses good brain permeability.[4][7] It has shown efficacy in various animal models, including those for cognition and negative symptoms of schizophrenia, dependency-related behaviors, and anxiety.[3][8]

These application notes provide a detailed protocol for the in vivo administration of this compound in a rodent model of binge eating, a key indication for which this compound is being investigated.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Receptor Binding and Potency of this compound

ParameterValueReceptorNotes
IC₅₀ 8 nMOrexin-1 Receptor (OX1R)[9]
IC₅₀ >10 µMOrexin-2 Receptor (OX2R)[9]
Selectivity >1000-foldOX1R over OX2R[2][3][4]
pKi 8.14 ± 0.03Orexin-1 Receptor (OX1R)[7]
pKi 4.89 ± 0.08Orexin-2 Receptor (OX2R)[7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Clearance 18 mL/min/kgIntravenous
Volume of Distribution (Vd) 1.02 L/kgIntravenous
Oral Bioavailability 18%Oral
Brain-to-Plasma Ratio (Kp, total) 0.6–0.83Not specified
Brain-to-Plasma Ratio (Kpuu, unbound) 0.77–0.89Not specified

Data for Table 2 was sourced from a 2024 publication on the discovery of this compound.[7]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the Orexin-1 Receptor (OX1R). Orexin-A, the endogenous ligand, binds to OX1R, a G-protein coupled receptor, initiating downstream signaling cascades that influence reward-seeking and stress-related behaviors. This compound blocks the binding of Orexin-A, thereby inhibiting this signaling.

cluster_0 Presynaptic Orexin Neuron (Lateral Hypothalamus) cluster_1 Postsynaptic Neuron Membrane Orexin_A Orexin-A (Neuropeptide) OX1R Orexin-1 Receptor (OX1R) (GPCR) Orexin_A->OX1R Binds & Activates Signaling Downstream Signaling (Reward/Stress Pathways) OX1R->Signaling Initiates This compound This compound This compound->OX1R Blocks

Caption: Mechanism of action of this compound as an OX1R antagonist.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is based on formulation methods for preparing this compound for in vivo use.[9] It is recommended to prepare the working solution fresh on the day of the experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).

    • Ensure the powder is completely dissolved by vortexing. This stock solution should be clear.

  • Prepare the Vehicle:

    • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. For a common vehicle composition, a ratio of 40% PEG300, 5% Tween-80, and 55% Saline can be used.

  • Prepare the Working Solution (Example for 1.25 mg/mL):

    • To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

    • Add 450 µL of sterile Saline to bring the final volume to 1 mL. Vortex thoroughly.

    • The final concentration will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Adjust the initial stock concentration and volumes accordingly to achieve the desired final dosing concentration.

Note: For studies requiring a lipid-based vehicle, a formulation in corn oil can also be prepared.[9]

Protocol 2: In Vivo Efficacy of this compound in a Rodent Model of Binge Eating

This protocol outlines a general procedure to evaluate the effect of this compound on binge-like eating behavior in mice, based on established models.[10][11][12]

Objective: To determine if oral administration of this compound can reduce the consumption of a highly palatable food in a limited-access binge-eating paradigm.

Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Single-housed to accurately measure individual food intake. Maintained on a 12:12 hour light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified.

  • Acclimation: Allow at least one week for acclimation to the housing facility and handling before the start of the experiment.

Experimental Design:

  • Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Group 2: this compound (Low Dose, e.g., 3 mg/kg)

    • Group 3: this compound (Medium Dose, e.g., 10 mg/kg)

    • Group 4: this compound (High Dose, e.g., 30 mg/kg) (Doses are hypothetical and should be optimized in pilot studies based on pharmacokinetic data and desired receptor occupancy.)

  • Randomization: Assign animals randomly to each treatment group (n=8-12 per group).

Procedure:

  • Habituation:

    • For 3-5 days, handle the mice and habituate them to the oral gavage procedure using the vehicle solution to minimize stress.

  • Induction of Binge-Eating Behavior:

    • Continue to provide ad libitum access to standard chow and water.

    • Three times a week (e.g., Monday, Wednesday, Friday), introduce a highly palatable food (HPF), such as a high-fat diet (e.g., 45-60% kcal from fat) or sweetened condensed milk, into the cage for a limited period of 2 hours, typically at the beginning of the dark cycle.[1][10]

    • Measure the amount of HPF and standard chow consumed during this 2-hour period.

    • Continue this intermittent access schedule for 3-4 weeks until a stable pattern of high HPF consumption is established.

  • Drug Administration and Testing:

    • On the test day, weigh each mouse to calculate the precise dosing volume.

    • Administer the assigned treatment (Vehicle or this compound) via oral gavage 30-60 minutes prior to the presentation of the HPF.[13]

    • Introduce the pre-weighed HPF into the cage.

    • After 2 hours, remove and weigh the remaining HPF and standard chow to determine the amount consumed.

    • Record body weight and total caloric intake.

Data Analysis:

  • Calculate the food intake (in grams and kcal) for both the HPF and standard chow for each animal.

  • Compare the mean food intake between the vehicle and this compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.

  • A p-value < 0.05 is typically considered statistically significant.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the rodent binge-eating study.

cluster_workflow Experimental Workflow: Binge-Eating Model Acclimation Week 1: Acclimation & Handling Induction Weeks 2-5: Binge Induction (Intermittent HPF Access) Acclimation->Induction Establish Baseline Treatment Test Day: Drug/Vehicle Admin (Oral Gavage) Induction->Treatment Pre-treatment Behavior Test Day: 2-hr HPF Access Treatment->Behavior 30-60 min post-dose Analysis Post-Test: Measure Intake & Data Analysis Behavior->Analysis Quantify

Caption: Workflow for evaluating this compound in a rodent binge-eating model.

References

Application Notes and Protocols for Measuring CVN766 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin (B13118510) 1 receptor (Ox1R), a G protein-coupled receptor (GPCR) implicated in various psychiatric and central nervous system disorders.[1][2][3][4] It demonstrates over 1,000-fold selectivity for Ox1R compared to the orexin 2 receptor (Ox2R), a key feature that may mitigate side effects like somnolence associated with dual orexin receptor antagonists.[1][2][5] Accurate and reproducible measurement of the potency and efficacy of this compound in a cell-based setting is crucial for its preclinical and clinical development.

These application notes provide a detailed protocol for a cell-based calcium mobilization assay to determine the inhibitory potency (IC50) of this compound on the human orexin 1 receptor.

Signaling Pathway of Orexin 1 Receptor

Activation of the Orexin 1 Receptor (Ox1R) by its endogenous ligand, Orexin A, primarily initiates a Gq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ox1R Ox1R G_protein Gq Protein Ox1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_store Ca2+ Store IP3R->Ca_store Releases Ca2+ Ca_cytosol Increased Intracellular Ca2+ Ca_store->Ca_cytosol OrexinA Orexin A (Agonist) OrexinA->Ox1R Binds & Activates This compound This compound (Antagonist) This compound->Ox1R Binds & Inhibits

Caption: Orexin 1 Receptor (Ox1R) Signaling Pathway.

Quantitative Data Summary

The potency of this compound as an Ox1R antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of this compound against both orexin receptors.

CompoundTargetAssay TypePotency (IC50)Selectivity (Ox2R/Ox1R)Reference
This compound Ox1R Radioligand Binding8 nM >1000-fold[6][7]
This compound Ox2R Radioligand Binding>10 µM [6]

Experimental Protocol: Calcium Mobilization Assay

This protocol describes the measurement of this compound antagonism at the human Ox1R using a fluorescent calcium indicator in a cell-based assay format.

Principle

Cells stably expressing Ox1R are loaded with a calcium-sensitive dye. Upon stimulation with Orexin A, the intracellular calcium concentration increases, leading to a change in fluorescence. This compound, as an antagonist, will inhibit this Orexin A-induced calcium influx in a dose-dependent manner.

Materials and Reagents
  • HEK293 or CHO cells stably expressing human Ox1R (e.g., from a commercial vendor)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound

  • Orexin A (human)

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit or equivalent)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., FLIPR, FlexStation)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Cell Plating (Ox1R-expressing cells) B 2. Dye Loading (Load with calcium-sensitive dye) A->B C 3. Compound Addition (Add this compound dilutions) B->C D 4. Incubation C->D E 5. Agonist Addition (Add Orexin A) D->E F 6. Fluorescence Reading (Kinetic measurement) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the this compound Calcium Mobilization Assay.
Procedure

1. Cell Culture and Plating: a. Culture the Ox1R-expressing cells according to the supplier's instructions. b. On the day before the assay, harvest the cells and plate them in black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment. c. Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Compounds: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform serial dilutions of this compound in Assay Buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in the well is ≤ 0.5%. c. Prepare a stock solution of Orexin A in an appropriate solvent (e.g., water or DMSO). d. Dilute the Orexin A stock in Assay Buffer to a final concentration that elicits an ~80% maximal response (EC80), as determined in a prior agonist dose-response experiment.

3. Dye Loading: a. On the day of the assay, remove the culture medium from the cell plates. b. Prepare the calcium-sensitive dye solution according to the manufacturer's protocol. c. Add the dye solution to each well and incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

4. Assay Performance: a. Using the fluorescence plate reader, set up a kinetic read protocol. This will involve a baseline reading, followed by automated addition of compounds and the agonist, and subsequent fluorescence measurements. b. Baseline Reading: Measure the fluorescence of each well for a short period (e.g., 10-20 seconds) to establish a baseline. c. Antagonist Addition: The instrument adds the prepared this compound dilutions to the respective wells. d. Incubation: Incubate the plate with the antagonist for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C. e. Agonist Addition: The instrument adds the EC80 concentration of Orexin A to all wells (except for negative controls). f. Post-Addition Reading: Immediately after agonist addition, measure the fluorescence kinetically for a period sufficient to capture the peak response (e.g., 60-120 seconds).

Data Analysis
  • Response Calculation: For each well, calculate the peak fluorescence response after agonist addition minus the baseline fluorescence.

  • Normalization:

    • The "0% inhibition" control is the response with Orexin A alone (no antagonist).

    • The "100% inhibition" control is the response with buffer alone (no antagonist, no agonist).

    • Normalize the data as a percentage of the control response (Orexin A alone).

  • IC50 Curve Fitting:

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value.

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Conclusion

The described calcium mobilization assay provides a robust and reliable method for determining the potency of this compound as an Ox1R antagonist. This protocol can be adapted for high-throughput screening and is essential for the characterization and quality control of this compound in drug development programs targeting the orexin system.

References

Application Notes and Protocols for CVN766 in Behavioral Studies for Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist developed by Cerevance.[1][2] Its high selectivity for Ox1R over the orexin-2 receptor (Ox2R) is designed to minimize the somnolence associated with dual orexin (B13118510) receptor antagonists.[1][3] The orexin system, particularly the Ox1R, is implicated in the regulation of stress, fear, and anxiety, making this compound a promising candidate for the treatment of anxiety and other psychiatric disorders.[3] Preclinical studies have demonstrated the efficacy of this compound in animal models of anxiety-related behaviors.[4]

These application notes provide detailed protocols for utilizing this compound in behavioral studies for anxiety, focusing on rodent and non-human primate models. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by competitively binding to and blocking the orexin-1 receptor. Ox1R is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands orexin-A and orexin-B, primarily couples to the Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability and the release of stress-related neurotransmitters such as norepinephrine (B1679862) and dopamine. By antagonizing Ox1R, this compound dampens this signaling cascade, thereby reducing the physiological and behavioral manifestations of anxiety.

Orexin1_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Amygdala, Locus Coeruleus) Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A / Orexin-B Orexin_Neuron->Orexin_A_B Releases This compound This compound Ox1R Orexin-1 Receptor (Ox1R) This compound->Ox1R Antagonizes Orexin_A_B->Ox1R Activates Gq Gq Protein Ox1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurotransmitter_release ↑ Neurotransmitter Release (e.g., NE, DA) Ca_release->Neurotransmitter_release PKC->Neurotransmitter_release Anxiety_Response Anxiety-Related Behavioral & Physiological Responses Neurotransmitter_release->Anxiety_Response

Orexin-1 Receptor Signaling Pathway and this compound Inhibition.

Preclinical Behavioral Models for Anxiety

This compound has been reported to be effective in rodent and non-human primate models of anxiety.[4] Below are detailed protocols for these behavioral assays.

Rodent Model: Reversal of Nicotine-Induced Stress

This model assesses the ability of a compound to mitigate the anxiogenic effects of nicotine (B1678760) withdrawal or acute high-dose nicotine exposure.

Experimental Protocol

Nicotine_Stress_Workflow cluster_rodent Rodent (Mouse or Rat) Protocol Habituation Habituation to Behavioral Apparatus (e.g., Elevated Plus Maze, Open Field) Grouping Random Assignment to Treatment Groups: - Vehicle + Saline - Vehicle + Nicotine - this compound + Nicotine Habituation->Grouping Drug_Admin This compound or Vehicle Administration (e.g., oral gavage, intraperitoneal) Grouping->Drug_Admin Nicotine_Admin Nicotine or Saline Administration (subcutaneous) Drug_Admin->Nicotine_Admin Pre-treatment (e.g., 60 min) Behavioral_Test Behavioral Testing (e.g., 30 min post-nicotine) Nicotine_Admin->Behavioral_Test Data_Analysis Data Analysis: - Time in open arms (EPM) - Entries into open arms (EPM) - Time in center (Open Field) - Locomotor activity Behavioral_Test->Data_Analysis

Workflow for Nicotine-Induced Stress Model in Rodents.

Methodology

  • Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be single-housed and acclimated to the facility for at least one week prior to the experiment.

  • Drug Preparation and Administration:

    • This compound is prepared in a suitable vehicle (e.g., 20% w/v TPGS).

    • Nicotine hydrogen tartrate salt is dissolved in saline.

    • This compound or vehicle is administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a specified pre-treatment time (e.g., 60 minutes) before nicotine administration.

    • Nicotine or saline is administered subcutaneously (s.c.).

  • Behavioral Assays:

    • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. Key parameters measured are the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.

    • Open Field Test (OFT): This assay evaluates anxiety and locomotor activity. The apparatus is a square arena, and key measures include the time spent in the center versus the periphery and the total distance traveled. A decrease in anxiety-like behavior is reflected by more time spent in the center of the arena.

  • Data Collection and Analysis: Behavior is typically recorded and analyzed using automated video tracking software. Statistical analysis is performed using appropriate methods such as ANOVA followed by post-hoc tests to compare between treatment groups.

Quantitative Data (Hypothetical Data Based on Similar Selective Ox1R Antagonists)

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (EPM) (% of Total)Entries into Open Arms (EPM) (% of Total)
Vehicle + Saline-35 ± 440 ± 5
Vehicle + Nicotine0.515 ± 3 20 ± 4
This compound + Nicotine325 ± 430 ± 5
This compound + Nicotine1032 ± 5#38 ± 6#
This compound + Nicotine3034 ± 4#41 ± 5#

**p < 0.05 vs. Vehicle + Nicotine; *p < 0.01 vs. Vehicle + Saline; #p > 0.05 vs. Vehicle + Saline

Non-Human Primate Model: Marmoset Human Threat Test

This ethologically relevant model assesses anxiety-like and defensive behaviors in marmosets in response to the presence of an unfamiliar human.

Experimental Protocol

Marmoset_Threat_Workflow cluster_marmoset Marmoset Human Threat Test Protocol Baseline Baseline Behavioral Observation (in home cage or test apparatus) Drug_Admin This compound or Vehicle Administration (e.g., oral, in preferred food item) Baseline->Drug_Admin Pre_Threat Pre-Threat Period (e.g., 60-120 min post-dosing) Drug_Admin->Pre_Threat Threat_Exposure Human Intruder Enters Room (maintains eye contact with marmoset for a fixed duration, e.g., 2 min) Pre_Threat->Threat_Exposure Post_Threat Post-Threat Observation Period Threat_Exposure->Post_Threat Data_Analysis Behavioral Scoring and Analysis: - 'Tsik' vocalizations - Vigilance (scanning behavior) - Scent marking - Posture (e.g., piloerection) Post_Threat->Data_Analysis

References

Application of CVN766 in Preclinical Models of Binge Eating Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist currently under investigation for the treatment of various psychiatric conditions, including binge eating disorder (BED).[1][2][3] The orexin (B13118510) system, particularly the Ox1R, is implicated in the regulation of reward, motivation, and stress pathways, all of which are thought to be dysregulated in BED.[4] By selectively blocking the Ox1R, this compound aims to modulate these pathways and reduce the compulsive food intake characteristic of binge eating episodes. Preclinical studies in animal models are a crucial step in evaluating the potential therapeutic efficacy of compounds like this compound for this indication. While specific preclinical data for this compound in binge eating models has not been publicly released in detail, this document provides a comprehensive overview of the application of this compound in relevant preclinical paradigms based on established methodologies and the known mechanism of action of Ox1R antagonists.

Mechanism of Action and Rationale for Use in Binge Eating Disorder

The orexin neuropeptide system, consisting of orexin-A and orexin-B peptides and their receptors, Ox1R and Ox2R, is a key regulator of several physiological functions. Ox1R is predominantly involved in reward-seeking behaviors, stress responses, and emotional regulation, making it a compelling target for disorders characterized by compulsive behaviors like BED.[4] Dysregulation of the orexin system has been linked to the pathophysiology of addiction and compulsive food consumption.[5]

This compound is distinguished by its high selectivity for Ox1R over Ox2R (greater than 1000-fold), which is a significant advantage.[2] Antagonism of Ox2R is primarily associated with the promotion of sleep, and the high selectivity of this compound is expected to minimize the risk of somnolence, a common side effect of less selective orexin receptor antagonists.[4] The therapeutic rationale for using this compound in BED is based on the hypothesis that by blocking Ox1R, it can attenuate the reinforcing properties of highly palatable foods and reduce the motivation to engage in binge eating, particularly in response to stress or other triggers.

Signaling Pathway of the Orexin-1 Receptor

The following diagram illustrates the general signaling pathway of the Orexin-1 receptor. Orexin-A binds to the Gq-protein coupled Ox1R, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades that influence neuronal excitability and behavior.

Orexin_Signaling cluster_membrane Cell Membrane Ox1R Orexin-1 Receptor (Ox1R) (Gq-coupled) PLC Phospholipase C (PLC) Ox1R->PLC Activates OrexinA Orexin-A OrexinA->Ox1R Binds & Activates This compound This compound This compound->Ox1R Binds & Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitation, Reward Pathway Modulation) Ca_release->Downstream PKC->Downstream

Caption: Orexin-1 Receptor Signaling Pathway and this compound Inhibition.

Preclinical Models of Binge Eating Disorder

Several rodent models have been developed to mimic the key characteristics of binge eating in humans, such as the consumption of large quantities of palatable food in a short period.[6][7] These models are instrumental in evaluating the efficacy of potential pharmacotherapies like this compound. A commonly used and well-validated model is the "diet-induced binge eating" model, which often incorporates periods of caloric restriction and stress to induce binge-like behavior.[6][8][9]

Representative Experimental Protocol: Diet-Induced Binge Eating Model in Rats

This protocol is a representative example based on established methodologies for inducing and assessing binge-like eating in rodents.[6][9]

1. Animals and Housing:

  • Adult female Sprague-Dawley rats are often used as they tend to exhibit more robust binge-like eating behavior.

  • Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Diet and Binge Induction:

  • Habituation (1 week): Animals are given ad libitum access to standard chow and water to acclimate to the housing conditions.

  • Binge Induction Cycles (4-6 weeks):

    • Caloric Restriction (4 days): Access to standard chow is restricted to 60-70% of their baseline intake.

    • Refeeding (3 days): Animals are returned to ad libitum access to standard chow.

    • Palatable Food Exposure (2 hours/day on specific days): During the refeeding phase, animals are given access to a highly palatable food (e.g., high-fat, high-sugar diet) for a limited period.

  • Stress Induction (Optional but often included): A mild stressor (e.g., footshock, restraint stress) can be applied before the palatable food presentation to enhance binge-like consumption.

3. This compound Administration:

  • This compound is typically administered orally (p.o.) via gavage.

  • A vehicle control group (e.g., sterile water, saline with a suspending agent) is included.

  • Different doses of this compound are tested to determine a dose-response relationship.

  • The compound is usually administered 30-60 minutes before the presentation of the highly palatable food.

4. Measurement of Binge Eating Behavior:

  • The primary endpoint is the amount of highly palatable food consumed (in grams or kilocalories) during the limited access period.

  • Food intake is measured by weighing the food container before and after the session.

  • Spillage should be collected and accounted for.

  • Standard chow and water intake may also be monitored to assess for general effects on appetite.

5. Data Analysis:

  • Data are typically analyzed using statistical methods such as one-way or two-way ANOVA, followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.

  • A p-value of <0.05 is generally considered statistically significant.

Experimental Workflow Diagram

Binge_Eating_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Collection & Analysis A1 Animal Acclimation (1 week) A2 Binge Induction Cycles (4-6 weeks) - Caloric Restriction - Refeeding - Palatable Food Exposure A1->A2 B1 Random Assignment to Treatment Groups (Vehicle, this compound doses) A2->B1 B2 This compound or Vehicle Administration (p.o.) B1->B2 B3 Stress Induction (Optional) B2->B3 B4 Presentation of Highly Palatable Food (2-hour access) B3->B4 C1 Measure Palatable Food Intake B4->C1 C2 Statistical Analysis (ANOVA) C1->C2 C3 Evaluate Efficacy of this compound C2->C3

Caption: Experimental Workflow for a Preclinical Binge Eating Study.

Quantitative Data Summary (Representative)

While specific quantitative data on the efficacy of this compound in preclinical binge eating models is not publicly available, the following table presents illustrative data consistent with the expected outcomes for a selective Ox1R antagonist. This data is for representational purposes only and does not reflect actual experimental results for this compound.

Treatment GroupDose (mg/kg, p.o.)N (per group)Palatable Food Intake (kcal/2h) (Mean ± SEM)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle-1055.2 ± 4.8--
This compound31041.4 ± 5.125%< 0.05
This compound101028.7 ± 3.948%< 0.01
This compound301019.3 ± 3.265%< 0.001

Table 1: Representative Dose-Dependent Effect of an Ox1R Antagonist on Palatable Food Intake in a Rat Model of Binge Eating.

Logical Framework for this compound Application in Binge Eating Disorder

The decision to investigate this compound for binge eating disorder is based on a clear logical progression from the underlying neurobiology of the disorder to the specific pharmacological properties of the compound.

Logical_Framework A Binge Eating Disorder Pathophysiology - Dysregulated reward and stress pathways - Compulsive food intake C Hypothesis - Ox1R hyperactivity contributes to binge eating A->C B Orexin-1 Receptor (Ox1R) Function - Modulates reward, motivation, and stress B->C D Pharmacological Intervention - Antagonize Ox1R to normalize pathway activity C->D F Therapeutic Goal - Reduce binge eating episodes - Improve impulse control D->F E This compound Properties - Potent and highly selective Ox1R antagonist - Favorable safety profile (low somnolence risk) G Preclinical Validation - Test this compound in animal models of binge eating E->G H Clinical Development - Evaluate safety and efficacy in human patients with BED F->H G->H

Caption: Logical Rationale for Developing this compound for Binge Eating Disorder.

Conclusion and Future Directions

This compound, with its high selectivity for the Ox1R, represents a promising therapeutic candidate for the treatment of binge eating disorder. The rationale for its use is strongly supported by the known role of the orexin system in reward and stress pathways implicated in the disorder. Preclinical studies using established animal models of binge eating are essential for demonstrating proof-of-concept and determining optimal dosing before advancing to human clinical trials. The protocols and frameworks outlined in this document provide a guide for researchers and drug development professionals working on this compound and other selective Ox1R antagonists for the treatment of binge eating disorder. The planned Phase 2 clinical trial of this compound in adults with binge eating disorder will be a critical next step in evaluating its therapeutic potential.[4]

References

CVN766: A Pharmacological Tool for Interrogating the Orexin-1 Receptor System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor implicated in a range of physiological processes, including motivation, reward, and stress responses. Its high selectivity for OX1R over the orexin-2 receptor (OX2R) makes it a valuable pharmacological tool to dissect the specific roles of OX1R signaling in both normal physiology and pathological conditions. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

This compound acts as a competitive antagonist at the OX1R. By binding to the receptor, it prevents the endogenous orexin (B13118510) peptides (orexin-A and orexin-B) from activating downstream signaling cascades. The orexin-1 receptor is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse intracellular responses. This compound's blockade of these pathways allows for the specific investigation of OX1R-mediated functions.

Data Presentation

In Vitro Pharmacological Profile of this compound
ParameterSpeciesOX1ROX2RSelectivity (OX2R/OX1R)Reference
IC50 Human8 nM>10,000 nM>1250-fold[1]
pKi Human8.14 ± 0.034.89 ± 0.08>1000-fold[2]
Preclinical Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Brain/Plasma RatioReference
RatPO101.083441301.2[3]
DogPO32.05465480N/A[3]

Note: Preclinical pharmacokinetic data can vary between studies and is presented here as representative values.

Human Phase 1 Clinical Trial Pharmacokinetic Profile of this compound
ParameterValue
Tolerability Well-tolerated with no serious adverse events.[4]
Dosing Regimen Profile supports once-a-day dosing.[4]
CNS Exposure Robust CNS exposure confirmed.[4]
Somnolence No evidence of somnolence compared to placebo.[4]

Signaling Pathways

The orexin-1 receptor, upon activation by its endogenous ligands, can initiate multiple downstream signaling cascades through its interaction with different G-protein subtypes. This compound effectively blocks these pathways, allowing for the isolation and study of OX1R-dependent signaling.

OX1R-Gq Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OX1R OX1R Gq Gq OX1R->Gq Activates PLC Phospholipase Cβ (PLCβ) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Orexin Orexin-A / Orexin-B Orexin->OX1R Activates This compound This compound This compound->OX1R Blocks Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets CaM Calmodulin (CaM) CaMK Ca2+/CaM-dependent Kinases (CaMK) CaM->CaMK Activates CaMK->Downstream Phosphorylates Targets ER Ca2+ Store ER->CaM Ca2+ Release IP3R->ER Opens Channel

OX1R-Gi/o Signaling Pathway

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX1R OX1R Gi Gi/o OX1R->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts K_channel GIRK Channels Downstream Altered Cellular Responses K_channel->Downstream Hyperpolarization Orexin Orexin-A / Orexin-B Orexin->OX1R Activates This compound This compound This compound->OX1R Blocks Gi->AC Inhibits Gi->K_channel Opens (via Gβγ) cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Phosphorylates Targets

OX1R-Gs Signaling Pathway

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OX1R OX1R Gs Gs OX1R->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Orexin Orexin-A / Orexin-B Orexin->OX1R Activates This compound This compound This compound->OX1R Blocks Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Altered Cellular Responses PKA->Downstream Phosphorylates Targets

Experimental Protocols

The following protocols are provided as a guide for using this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell lines or animal models.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the orexin-1 receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing OX1R incubate Incubate membranes with a fixed concentration of radiolabeled OX1R antagonist (e.g., [3H]-SB-334867) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Materials:

  • Cell membranes expressing human or rodent OX1R

  • Radiolabeled OX1R antagonist (e.g., [3H]-SB-334867)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to block orexin-A-induced increases in intracellular calcium.

Calcium_Flux_Workflow load_cells Load cells expressing OX1R with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with an EC80 concentration of Orexin-A pre_incubate->stimulate measure Measure the change in fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Analyze data to determine the IC50 of this compound for inhibiting the calcium response measure->analyze

Materials:

  • Cells stably expressing human or rodent OX1R (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Orexin-A

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Use the plate reader to measure baseline fluorescence, then inject a concentration of Orexin-A that elicits a submaximal response (e.g., EC80).

  • Continue to measure fluorescence to capture the peak calcium response.

  • Calculate the inhibition of the Orexin-A response by this compound at each concentration to determine the IC50 value.

In Vivo Models

This compound has demonstrated efficacy in several preclinical models relevant to psychiatric disorders.

Objective: To assess the ability of this compound to reverse the social withdrawal induced by sub-chronic PCP administration.

Procedure:

  • Induction of Social Deficit: Administer PCP (e.g., 2 mg/kg, s.c.) to rats for a period of time (e.g., twice daily for 7 days), followed by a washout period (e.g., 7 days).[5]

  • Drug Administration: Administer this compound (at various doses, e.g., p.o.) or vehicle to the PCP-treated and control rats prior to the social interaction test.

  • Social Interaction Test: Place two unfamiliar rats from the same treatment group into a novel, dimly lit open-field arena.

  • Data Collection and Analysis: Videotape the session and score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following). Compare the social interaction time between the different treatment groups.

Objective: To evaluate the anxiolytic-like effects of this compound in a primate model of anxiety.

Procedure:

  • Acclimation: Acclimate the marmosets to the testing apparatus.

  • Drug Administration: Administer this compound (at various doses, p.o.) or vehicle prior to the test.

  • Human Threat Exposure: Expose the marmoset to the back of a human observer for a set period, followed by exposure to the observer's face (the threat stimulus).

  • Data Collection and Analysis: Record behaviors such as vocalizations, locomotion, and posture. Analyze the data for changes in anxiety-like behaviors in the presence of the threat.

Objective: To determine if this compound can reduce alcohol-seeking and consumption.

Procedure:

  • Training: Train rodents to self-administer alcohol (e.g., 10-20% ethanol (B145695) solution) by pressing a lever in an operant chamber.[6][7]

  • Baseline Establishment: Allow the animals to establish a stable baseline of alcohol self-administration.

  • Drug Administration: Administer this compound (at various doses, e.g., i.p. or p.o.) or vehicle prior to the self-administration session.

  • Data Collection and Analysis: Record the number of lever presses for alcohol and the volume of alcohol consumed. Compare these measures between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a highly selective and potent OX1R antagonist that serves as an invaluable tool for elucidating the role of the orexin-1 receptor in various physiological and pathophysiological processes. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models make it a promising compound for both basic research and clinical development. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of the orexin system.

References

Application Notes and Protocols for Testing CVN766 in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Addiction remains a significant global health issue with limited effective therapeutic options. The orexin (B13118510) system, particularly the orexin-1 receptor (Ox1R), has emerged as a key player in the neurobiology of addiction, mediating reward-seeking behaviors and relapse.[1] CVN766 is a potent and highly selective orexin-1 receptor antagonist, demonstrating over 1,000-fold selectivity for Ox1R over the orexin-2 receptor (Ox2R).[2][3] This high selectivity minimizes the risk of off-target effects, such as somnolence, which is associated with Ox2R antagonism.[3] Preclinical evidence suggests that blocking Ox1R can attenuate the reinforcing effects of drugs of abuse and prevent relapse.[1][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent models of addiction. The included methodologies for cocaine self-administration, conditioned place preference, and reinstatement models are designed to assess the potential of this compound to reduce drug-taking behavior, block the rewarding effects of drugs, and prevent relapse. Furthermore, protocols for investigating the underlying molecular mechanisms are provided to elucidate the impact of this compound on addiction-related signaling pathways.

Orexin-1 Receptor Signaling in Addiction

The orexin system is implicated in regulating motivation and reward-related behaviors.[1] Orexin neurons originating in the lateral hypothalamus project to key brain regions involved in the reward circuitry, including the ventral tegmental area (VTA).[2] Activation of Ox1R in these regions is thought to contribute to the reinforcing properties of drugs of abuse. The binding of orexin-A to Ox1R, a Gq-protein coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity, processes that are critically involved in the development and maintenance of addiction.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A Ox1R Orexin-1 Receptor (Ox1R) Orexin-A->Ox1R Binds Gq Gq protein Ox1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) PKC->Downstream This compound This compound This compound->Ox1R Antagonizes

Orexin-1 receptor signaling pathway in addiction.

Experimental Protocols

The following protocols are designed to be adapted for testing this compound against various drugs of abuse, with cocaine serving as the primary example. Appropriate dose ranges for this compound and the specific drug of abuse should be determined through pilot studies.

Cocaine Self-Administration

This model assesses the reinforcing properties of a drug and the motivation of the animal to seek and take it.

Experimental Workflow:

Self_Administration_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Maintenance & this compound Treatment cluster_phase3 Phase 3: Data Analysis Surgery Catheter Implantation Recovery Recovery Period Surgery->Recovery Training Lever Press Training (Food Reinforcement) Recovery->Training Acquisition Cocaine Self-Administration (FR1 Schedule) Training->Acquisition Maintenance Stable Cocaine Intake Acquisition->Maintenance CVN766_Admin This compound or Vehicle Administration Maintenance->CVN766_Admin Testing Self-Administration Session CVN766_Admin->Testing Data_Collection Record Lever Presses Testing->Data_Collection Analysis Compare Active vs. Inactive Lever (this compound vs. Vehicle) Data_Collection->Analysis

Workflow for the cocaine self-administration experiment.

Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Surgery: Implant a chronic indwelling catheter into the jugular vein under anesthesia. Allow a 5-7 day recovery period.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition:

    • Train rats to press a lever for food pellets on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is acquired, substitute food with intravenous cocaine infusions (e.g., 0.5 mg/kg/infusion) paired with a light and tone cue. The session duration is typically 2 hours per day for 10-14 days until a stable baseline of intake is achieved. An active lever press results in a cocaine infusion, while the inactive lever has no consequence.

  • This compound Treatment:

    • Once stable responding is established, administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg) 30 minutes before the self-administration session. A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.

  • Data Collection and Analysis: Record the number of presses on the active and inactive levers. Analyze the data using a two-way ANOVA to compare the effects of this compound treatment on active versus inactive lever presses.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
Vehicle-100 ± 810 ± 2
This compound385 ± 79 ± 2
This compound1050 ± 68 ± 1
This compound3025 ± 47 ± 1
Conditioned Place Preference (CPP)

This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.[5]

Methodology:

  • Subjects: Male C57BL/6J mice (20-25g).

  • Apparatus: A three-chamber CPP apparatus with two distinct outer chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Allow mice to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-5):

      • On days 2 and 4, administer cocaine (e.g., 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.[6]

      • On days 3 and 5, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.

    • Post-Conditioning (Day 6): Administer this compound or vehicle (e.g., 3, 10, 30 mg/kg, i.p.) 30 minutes prior to the test. Allow the mice to freely explore all three chambers for 15 minutes and record the time spent in each.

  • Data Collection and Analysis: Calculate a preference score (time in drug-paired chamber - time in saline-paired chamber).[6] Analyze the data using a one-way ANOVA to compare the preference scores between treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Preference Score (s) (± SEM)
Vehicle + Saline-10 ± 5
Vehicle + Cocaine-250 ± 30
This compound + Cocaine3200 ± 25
This compound + Cocaine10100 ± 20
This compound + Cocaine3020 ± 15
Reinstatement of Drug-Seeking

This model mimics relapse in humans by assessing the ability of drug-associated cues, a priming dose of the drug, or stress to reinstate drug-seeking behavior after a period of abstinence.[7]

Methodology:

  • Subjects and Apparatus: Same as the self-administration model.

  • Procedure:

    • Acquisition and Maintenance: Train rats to self-administer cocaine as described in the self-administration protocol.

    • Extinction: Following stable self-administration, begin extinction training where active lever presses no longer result in cocaine infusion or the presentation of cues. Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the maintenance baseline for three consecutive days).

    • Reinstatement Test:

      • Cue-Induced Reinstatement: Administer this compound or vehicle 30 minutes prior to the session. Place the animals in the operant chambers and present the drug-associated cues (light and tone) contingent on an active lever press, but without cocaine infusion.

      • Drug-Induced Reinstatement: Administer this compound or vehicle 30 minutes prior to a priming injection of cocaine (e.g., 5 mg/kg, i.p.). Then, place the animals in the operant chambers for the reinstatement session (lever presses have no programmed consequences).

      • Stress-Induced Reinstatement: Administer this compound or vehicle 30 minutes prior to exposing the animals to a mild footshock stressor immediately before the reinstatement session.

  • Data Collection and Analysis: Record the number of active and inactive lever presses during the reinstatement session. Analyze the data using a two-way ANOVA to compare the effects of this compound on lever pressing under different reinstatement conditions.

Data Presentation:

Reinstatement ConditionTreatment GroupDose (mg/kg)Mean Active Lever Presses (± SEM)
Cue-InducedVehicle-80 ± 7
This compound1030 ± 5
Drug-InducedVehicle-95 ± 9
This compound1040 ± 6
Stress-InducedVehicle-75 ± 8
This compound1025 ± 4

Molecular Biology Protocols

To investigate the molecular mechanisms by which this compound exerts its effects, brain tissue from animals in the behavioral experiments can be collected for further analysis.

Logical Relationship of Molecular Experiments:

Molecular_Logic Behavior Behavioral Experiments (Self-Admin, CPP, Reinstatement) Tissue Brain Tissue Collection (VTA, NAc, PFC) Behavior->Tissue WB Western Blot (p-ERK, p-CREB) Tissue->WB qPCR RT-qPCR (c-Fos, Arc) Tissue->qPCR IHC Immunohistochemistry (Neuronal Activation Mapping) Tissue->IHC Results Correlate Molecular Changes with Behavioral Outcomes WB->Results qPCR->Results IHC->Results

Logical flow of molecular biology experiments.
Western Blotting

This technique can be used to measure changes in the protein levels and phosphorylation status of key signaling molecules downstream of Ox1R activation.

Methodology:

  • Tissue Collection: Immediately following the final behavioral test, euthanize the animals and rapidly dissect brain regions of interest (e.g., VTA, nucleus accumbens, prefrontal cortex).

  • Protein Extraction: Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total-ERK, phospho-CREB, total-CREB).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Real-Time Quantitative PCR (RT-qPCR)

This method can be used to measure changes in the expression of immediate early genes, which are markers of neuronal activation.

Methodology:

  • Tissue Collection and RNA Extraction: Collect brain tissue as described for Western blotting and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers for genes of interest (e.g., c-Fos, Arc) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound in addiction models. By combining behavioral and molecular approaches, researchers can gain valuable insights into the therapeutic potential of this highly selective Ox1R antagonist and its mechanism of action in the context of substance use disorders. The structured data presentation and clear experimental workflows are intended to facilitate the design and execution of robust and reproducible studies.

References

Methodologies for Assessing CVN766 Brain Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist under investigation for psychiatric and CNS-controlled metabolic disorders.[1][2] A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action. Preclinical and clinical data have indicated that this compound possesses favorable brain permeability, demonstrating robust CNS exposure in both rodent models and human subjects.[3][4][5] This document provides detailed application notes and protocols for the comprehensive assessment of this compound brain permeability, encompassing in vitro screening, in vivo pharmacokinetic studies, and target engagement confirmation.

These methodologies are essential for characterizing the CNS disposition of this compound and similar molecules, providing crucial data to inform dose selection and predict therapeutic efficacy.

In Vitro Assessment of BBB Permeability

In vitro models offer a high-throughput and cost-effective approach for the initial screening of BBB permeability. These assays are instrumental in early drug discovery for ranking and prioritizing compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based model that predicts passive diffusion across the BBB.[3] It is a rapid and economical method for initial permeability screening.

Experimental Protocol: PAMPA-BBB for this compound

  • Preparation of the PAMPA "Sandwich":

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phosphatidylcholine in dodecane) to form an artificial membrane.[3]

    • A corresponding 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) which may contain a surfactant to improve the solubility of the test compound.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in the donor buffer to the final desired concentration (e.g., 100 µM).

  • Assay Procedure:

    • Add the this compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Data Analysis:

    • Following incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D is the volume of the donor well.

    • V_A is the volume of the acceptor well.

    • A is the surface area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Illustrative Data for a High-Permeability CNS Compound (Representative of this compound)

CompoundPapp (10⁻⁶ cm/s)Permeability Classification
This compound (Illustrative) 15.2 High
Propranolol (High Permeability Control)18.5High
Atenolol (Low Permeability Control)0.8Low

In Vivo Assessment of Brain Penetration in Rodents

In vivo studies in animal models are the gold standard for confirming BBB penetration and determining the pharmacokinetic profile of a compound within the CNS.

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at a specific time point, indicating the extent of brain penetration.

Experimental Protocol: Kp Determination for this compound in Rats

  • Animal Dosing:

    • Administer this compound to male Sprague-Dawley rats (n=3-4 per time point) via the intended clinical route (e.g., oral gavage) or intravenously at a defined dose.

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours), anesthetize the animals.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately thereafter, perfuse the animals transcardially with saline to remove blood from the brain vasculature.

    • Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Quantification and Calculation:

    • Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

    • Calculate the Kp value as follows:

Unbound Brain-to-Plasma Ratio (Kp,uu)

The Kp,uu is a more accurate predictor of target engagement in the CNS as it considers the unbound, pharmacologically active fraction of the drug.[6] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux.[6]

Experimental Protocol: Kp,uu Determination for this compound

This protocol involves three key components: the in vivo Kp determination (as described above), and in vitro assays to determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b).

1. In Vitro Plasma and Brain Tissue Binding (Equilibrium Dialysis)

  • Objective: To determine the fraction of this compound that is not bound to proteins and lipids in plasma and brain tissue.[7][][9]

  • Method:

    • Prepare plasma and brain homogenate from untreated rats.

    • Spike the plasma and brain homogenate with this compound at a known concentration.

    • Place the spiked samples into one chamber of an equilibrium dialysis apparatus, with a semi-permeable membrane separating it from a buffer-filled chamber.

    • Incubate the apparatus until equilibrium is reached (typically 4-24 hours).

    • Measure the concentration of this compound in both the plasma/brain homogenate chamber and the buffer chamber using LC-MS/MS.

    • Calculate the unbound fractions (fu,p and fu,b) as the ratio of the concentration in the buffer chamber to the concentration in the plasma/brain homogenate chamber.

2. Calculation of Kp,uu

  • The Kp,uu is calculated using the following equation:

Illustrative Pharmacokinetic Data for a High-Permeability CNS Compound (Representative of this compound)

ParameterValueInterpretation
Kp 2.5 High total brain penetration.
fu,p 0.05 High plasma protein binding.
fu,b 0.12 Moderate brain tissue binding.
Kp,uu 1.04 Efficient net transport across the BBB, likely driven by passive diffusion.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the orexin (B13118510) 1 receptor signaling pathway and a general workflow for assessing the brain permeability of this compound.

Orexin_Signaling_Pathway OrexinA Orexin-A Ox1R Orexin 1 Receptor (Ox1R) OrexinA->Ox1R Activates This compound This compound This compound->Ox1R Antagonizes Gq Gq Protein Ox1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Neuronal Excitation Ca_release->Downstream PKC->Downstream

Caption: Orexin 1 Receptor Signaling Pathway Antagonized by this compound.

Brain_Permeability_Workflow Start Start: This compound Candidate InVitro In Vitro Screening Start->InVitro PAMPA PAMPA-BBB Assay InVitro->PAMPA Decision Good Brain Permeability? PAMPA->Decision Initial Permeability Assessment InVivo In Vivo PK Studies (Rodent Model) Kp_study Kp Determination InVivo->Kp_study Binding_study Plasma & Brain Tissue Binding (fu,p, fu,b) InVivo->Binding_study Kp_uu_calc Kp,uu Calculation Kp_study->Kp_uu_calc Binding_study->Kp_uu_calc Advance Advance to Further CNS Studies Kp_uu_calc->Advance Confirms Efficient CNS Exposure Decision->InVivo Yes Optimize Re-evaluate/ Optimize Structure Decision->Optimize No

Caption: Experimental Workflow for Assessing this compound Brain Permeability.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the assessment of this compound brain permeability. By employing a tiered approach, from high-throughput in vitro screening to definitive in vivo studies, researchers can robustly characterize the CNS disposition of this compound. The determination of both Kp and Kp,uu is critical for understanding the extent and mechanisms of BBB penetration, ultimately guiding the clinical development of this promising therapeutic candidate. The illustrative data provided serves as a benchmark for a compound with favorable CNS permeability characteristics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin (B13118510) 1 receptor (OX1R), with an IC50 of 8 nM and over 1000-fold selectivity against the orexin 2 receptor (OX2R).[1][2] Developed by Cerevance, this orally active compound has demonstrated good brain permeability and a favorable pharmacokinetic profile in preclinical rodent models, making it a promising candidate for investigating the role of OX1R in various central nervous system (CNS) disorders.[1][2] Preclinical evidence suggests the potential of this compound in treating psychiatric conditions such as schizophrenia, anxiety-related disorders, and binge eating.[3]

These application notes provide a summary of the available preclinical data on this compound, including recommended dosage and administration protocols for in vivo research. The information is intended to guide researchers in designing their experimental studies.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the orexin 1 receptor. The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, reward, and stress responses.[4] OX1R is predominantly involved in regulating the reward and stress pathways.[4] By antagonizing OX1R, this compound can modulate these pathways, which are often dysregulated in psychiatric disorders.[4]

cluster_0 Orexin System cluster_1 This compound cluster_2 Downstream Pathways Orexin Peptides Orexin Peptides OX1R OX1R Orexin Peptides->OX1R Activates OX2R OX2R Orexin Peptides->OX2R Activates Reward Pathway Reward Pathway OX1R->Reward Pathway Modulates Stress Pathway Stress Pathway OX1R->Stress Pathway Modulates Wakefulness Wakefulness OX2R->Wakefulness Regulates This compound This compound This compound->OX1R Antagonizes

This compound selectively antagonizes the OX1R.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound in preclinical species.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesReference
OX1R IC508 nMHuman[1]
OX2R IC50>10 µMHuman[1]
Selectivity (OX2R/OX1R)>1000-foldHuman[1][2]

Table 2: In Vivo Pharmacokinetics of this compound in Rodents

SpeciesDosing RouteDose (mg/kg)CL (mL/min/kg)t½ (h)
MouseIV1241.8
RatIV1123.9

CL: Clearance; t½: Half-life

Recommended Dosage and Administration for Preclinical Research

While specific dosages for all preclinical models have not been publicly disclosed, available data from a presentation by Cerevance suggests an effective oral dose range for achieving significant receptor occupancy in rodent models of schizophrenia.

Table 3: Recommended Oral Dosage Range for Rodent Models of Schizophrenia

Animal ModelRecommended Dose (mg/kg)Achieved Receptor Occupancy
Rodent Models0.3 - 1060 - 85%

Administration Protocol:

For oral administration, this compound can be formulated as a suspension. A general protocol for preparing a formulation is provided below. Researchers should optimize the formulation based on their specific experimental needs.

Vehicle Preparation: A common vehicle for oral dosing of hydrophobic compounds in rodents is a mixture of 0.5% methylcellulose (B11928114) (or carboxymethylcellulose) and 0.1-0.5% Tween 80 in sterile water.

This compound Suspension Preparation:

  • Weigh the required amount of this compound powder.

  • Triturate the powder with a small amount of the vehicle to create a uniform paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

  • Administer the suspension orally (p.o.) using a gavage needle. The volume administered will depend on the animal's weight and the final concentration of the suspension. A typical administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.

Experimental Protocols

Detailed experimental protocols for this compound in specific preclinical models are not yet fully available in the public domain. However, based on studies with other selective OX1R antagonists, the following are general methodologies that can be adapted for this compound.

Schizophrenia Models

1. Phencyclidine (PCP)-Induced Social Interaction Deficits: This model assesses negative symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Habituate rats to the testing arena.

    • Administer this compound (e.g., 0.3, 1, 3, 10 mg/kg, p.o.) or vehicle.

    • After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2 mg/kg, s.c.) or saline.

    • After a further period (e.g., 30 minutes), place pairs of unfamiliar rats (that have received the same treatment) in the arena and record their social interaction time over a set duration (e.g., 15 minutes). Social interaction includes sniffing, grooming, and following.

  • Endpoint: A reduction in social interaction time by PCP is expected, and reversal of this deficit by this compound would indicate efficacy.

Start Start Habituation Habituation Start->Habituation This compound/Vehicle This compound/Vehicle Habituation->this compound/Vehicle Administer PCP/Saline PCP/Saline This compound/Vehicle->PCP/Saline 60 min Social_Interaction Social_Interaction PCP/Saline->Social_Interaction 30 min Data_Analysis Data_Analysis Social_Interaction->Data_Analysis Record 15 min

PCP-Induced Social Interaction Workflow.
Binge Eating Models

1. Limited Access Model: This model mimics binge-like eating behavior.

  • Animals: Female Wistar rats.

  • Procedure:

    • House rats with ad libitum access to standard chow and water.

    • For several weeks, provide limited access (e.g., 2 hours daily) to a highly palatable food (HPF), such as a high-fat, high-sugar diet.

    • Once a stable binge-eating pattern is established (high consumption of HPF during the access period), the testing phase can begin.

    • On test days, administer this compound (dose range to be determined, p.o.) or vehicle prior to the HPF access period.

  • Endpoint: Measure the amount of HPF consumed during the access period. A dose-dependent reduction in HPF intake by this compound would suggest efficacy.

Anxiety Models

1. Marmoset Human Threat Test: This is a primate model of anxiety.

  • Animals: Common marmosets.

  • Procedure:

    • Habituate the marmoset to the testing cage.

    • Administer this compound (dose range to be determined, p.o.) or vehicle.

    • After a pre-treatment period, expose the marmoset to a "human threat" stimulus, which involves an unfamiliar human staring directly at the animal for a set duration (e.g., 2 minutes).

    • Record species-specific anxiety-like behaviors (e.g., scent marking, vocalizations, agitated movement).

  • Endpoint: An increase in anxiety-like behaviors is expected in response to the threat. A reduction in these behaviors by this compound would indicate anxiolytic-like effects.

Conclusion

This compound is a valuable research tool for investigating the role of the OX1R in the pathophysiology of psychiatric disorders. The information provided in these application notes is intended to serve as a starting point for researchers. It is crucial to optimize dosages, administration routes, and experimental protocols for each specific animal model and research question. Further publication of the in vivo pharmacology of this compound will provide more detailed guidance for future preclinical studies.

References

Application Notes and Protocols: A Guide to Solubilizing and Storing CVN766 for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CVN766 is a potent and highly selective oral antagonist of the orexin (B13118510) 1 receptor (OX1R), with an IC50 value of 8 nM.[1][2] It demonstrates over 1,000-fold selectivity for OX1R compared to the orexin 2 receptor (OX2R).[2][3] This selectivity is crucial as OX1R is primarily involved in regulating reward and stress pathways, while OX2R is associated with wakefulness.[3] The high selectivity of this compound may mitigate the risk of somnolence, a common side effect of less selective orexin receptor antagonists.[3] this compound exhibits high brain permeability and a pharmacokinetic profile suitable for clinical investigation in various psychiatric conditions, including schizophrenia, binge eating disorder, and anxiety.[2][3][4][5]

These application notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in research settings.

Physicochemical Properties of this compound
PropertyValue
Molecular Weight 446.44 g/mol [2]
Formula C₂₀H₂₁F₃N₈O[2]
CAS Number 1803557-42-7[6]
Appearance Solid Powder[2]
Purity >98% (typically)

Solubilization Protocols

Proper solubilization is critical for accurate and reproducible experimental results. This compound is soluble in organic solvents like DMSO and can be prepared in various formulations for in vitro and in vivo studies.[1][2]

General Guidelines for Handling Peptides and Small Molecules:

  • Before opening, centrifuge the vial to ensure all powder is at the bottom.

  • Allow the product to warm to room temperature before reconstitution.[7]

  • For initial solubility tests, use a small amount of the compound rather than the entire sample.[7][8]

  • If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1][7]

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted for working solutions.

Table 1: Stock Solution Solubility Data

SolventConcentration
DMSO10 mM[2]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 0.446 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

  • Dissolution: Add 1 mL of pure DMSO to the vial containing the calculated mass of this compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.[1]

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, it is crucial to use a vehicle that is well-tolerated. The following protocols provide formulations to achieve a concentration of at least 1.25 mg/mL.[1] It is recommended to prepare these working solutions fresh on the day of use.[1]

Table 2: In Vivo Formulation Protocols

ProtocolSolvent SystemFinal Concentration
A10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.80 mM)[1]
B10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.80 mM)[1]
C10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.80 mM)[1]

Protocol A: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution suitable for many in vivo applications.

  • Start with Stock: Begin with a pre-made stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • Mixing Solvents: To prepare 1 mL of the final working solution, sequentially add and mix the following components:

    • 100 µL of 12.5 mg/mL this compound in DMSO.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix until a clear solution is formed.[1]

Protocol B: DMSO/SBE-β-CD Formulation

This formulation uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to enhance solubility.

  • Start with Stock: Use a 12.5 mg/mL stock solution of this compound in DMSO.

  • Dilution: To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly until clear.[1]

Protocol C: DMSO/Corn Oil Formulation

This is a common formulation for oral administration.

  • Start with Stock: Use a 12.5 mg/mL stock solution of this compound in DMSO.

  • Dilution: To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly. Note that this formulation should be used with caution for dosing periods longer than two weeks.[1]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (e.g., Protocol A) CVN766_powder This compound Powder Vortex Vortex/Sonicate CVN766_powder->Vortex DMSO DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Stock_Solution_Input 10 mM Stock Solution Mix1 Mix Stock_Solution_Input->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix Tween80->Mix2 Saline Saline Mix3 Mix Saline->Mix3 Mix1->Mix2 Mix2->Mix3 Working_Solution Final Working Solution Mix3->Working_Solution

Caption: Experimental workflow for this compound solubilization.

Storage and Stability

Proper storage of this compound in both solid and solution forms is essential to maintain its chemical integrity and biological activity.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°C12 Months[2]Store in a dry, dark place.
4°C6 Months[2]For shorter-term storage.
Stock Solution -80°C6 Months[1]Recommended for long-term storage.
-20°C1 Month[1]Suitable for short-term storage.

Key Recommendations:

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

  • Light Sensitivity: Keep solutions protected from bright light.[9]

  • In Vivo Solutions: Working solutions for in vivo experiments should be prepared fresh daily to ensure stability and prevent precipitation.[1]

Mechanism of Action: Orexin 1 Receptor (OX1R) Antagonism

This compound exerts its effects by selectively blocking the orexin 1 receptor. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and project throughout the central nervous system, where they bind to OX1R and OX2R to regulate various physiological processes.[4] OX1R is a G-protein coupled receptor (GPCR) primarily linked to the Gq signaling pathway.

Signaling Pathway Overview:

  • Orexin Binding: In the absence of an antagonist, orexin-A binds to OX1R.

  • Gq Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • PLC Activation: Activated Gq stimulates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • PKC Activation: DAG and Ca²⁺ together activate protein kinase C (PKC), leading to downstream cellular responses.

  • This compound Action: this compound competitively binds to OX1R, preventing orexin from binding and thereby inhibiting this entire signaling cascade.

G cluster_pathway Orexin 1 Receptor Signaling Pathway Orexin Orexin-A OX1R OX1R (GPCR) Orexin->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Inhibits Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response

Caption: this compound inhibits the OX1R signaling cascade.

References

Troubleshooting & Optimization

Overcoming poor solubility of CVN766 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CVN766 Solubilization

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for overcoming the poor aqueous solubility of this compound, a selective orexin-1 receptor (OX1R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized below. This compound is a potent and highly selective OX1R antagonist with an IC50 of 8 nM, showing over 1000-fold selectivity against the orexin-2 receptor (OX2R).[1] It is an orally active compound with good brain permeability.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₂₀H₂₁F₃N₈O [5]
Molecular Weight 446.44 g/mol [5]
Appearance To be determined (likely a solid) [5]
General Solubility Soluble in DMSO (10 mM) [1]

| Storage | Store powder at 0-4°C for short term or -20°C for long term. |[5] |

Q2: My this compound is not dissolving in my aqueous buffer for an in vitro assay. What should I do first?

A2: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended starting point is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][6] This stock can then be diluted into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological assay.[7] If precipitation occurs upon dilution, refer to the troubleshooting workflow below.

Q3: How can I use co-solvents to dissolve this compound for animal studies?

A3: For in vivo studies, co-solvent systems are frequently used to achieve higher concentrations of poorly soluble compounds.[8] A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] For example, a clear solution of at least 1.25 mg/mL can be achieved with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always perform a small-scale trial to ensure the compound stays in solution and is well-tolerated in the animal model.

Q4: Can cyclodextrins be used to improve this compound solubility for cell-based experiments?

A4: Yes, cyclodextrins are an excellent choice for cell-based assays as they are generally well-tolerated by cells.[9][10] They work by forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior.[9][10] A suggested formulation is to first dissolve this compound in DMSO to make a primary stock, and then dilute this into a saline solution containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin).[2] This method can achieve a concentration of at least 1.25 mg/mL.[2]

Q5: How do I prepare and store a stock solution of this compound?

A5: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] Gentle warming or sonication can assist in dissolution.[2] Once fully dissolved, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][11] Store these aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][11]

Troubleshooting Guide

If you are experiencing precipitation or poor solubility of this compound during your experiments, follow this logical workflow to identify a suitable solution.

G cluster_start Initial Problem cluster_step1 Step 1: Stock Solution Check cluster_step2 Step 2: Dilution & Solvent Conc. cluster_step3 Step 3: Formulation Strategy cluster_end Resolution start This compound precipitates in aqueous experimental buffer stock_q Did you prepare a primary stock in 100% DMSO? start->stock_q prep_stock Prepare a 10 mM stock solution in 100% DMSO. Use sonication if needed. stock_q->prep_stock No dilution_q Is the final DMSO concentration <0.5%? stock_q->dilution_q Yes prep_stock->stock_q reduce_dmso Reduce final DMSO concentration. Increase stock concentration if necessary for the final dose. dilution_q->reduce_dmso No assay_type What is the experiment type? dilution_q->assay_type Yes, still precipitates reduce_dmso->dilution_q invitro Use Cyclodextrins (e.g., 20% SBE-β-CD in saline) to enhance solubility. assay_type->invitro In Vitro / Cell-based invivo Use a Co-solvent System (e.g., DMSO/PEG300/ Tween-80/Saline). assay_type->invivo In Vivo end_node This compound is soluble in the final formulation. invitro->end_node invivo->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

Data Summary: Solubilization Strategies

The following table summarizes tested formulations for achieving a clear solution of this compound at a concentration of at least 1.25 mg/mL (2.80 mM). These are excellent starting points for developing a custom formulation for your specific experimental needs.

Table 2: Example this compound Formulations

Protocol Components Target Concentration Application Source
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.25 mg/mL In vivo [2]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.25 mg/mL In vitro / In vivo [2]

| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | In vivo (oral) |[2] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.44 g/mol = 4.46 mg

  • Procedure: a. Weigh out 4.46 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex thoroughly. If the solid does not dissolve completely, place the tube in a bath sonicator for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot into single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. f. Store aliquots at -20°C or -80°C.[2][11]

Protocol 2: Solubilization using a Cyclodextrin System (for a 1 mL final volume)

  • Materials: 10 mM this compound in DMSO stock solution (from Protocol 1), 20% (w/v) SBE-β-CD in sterile saline, sterile tubes.

  • Procedure: a. Prepare the 20% SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in 1 mL of sterile saline. b. To prepare a 280 µM working solution (approx. 0.125 mg/mL), add 28 µL of the 10 mM this compound stock to 972 µL of the 20% SBE-β-CD solution. c. Vortex immediately and thoroughly to mix. d. This formulation keeps the final DMSO concentration at 2.8%, which may need further dilution depending on the tolerance of your assay. Always confirm the compatibility of the final formulation with your experimental system.

Signaling Pathway Context

This compound is a selective antagonist for the Orexin-1 Receptor (OX1R). Understanding its place in the orexin (B13118510) signaling pathway is crucial for interpreting experimental results. Orexins are neuropeptides that regulate key functions like wakefulness, motivation, and reward-seeking behaviors.[12][13] By selectively blocking OX1R, this compound can modulate these pathways without causing the somnolence associated with blocking the Orexin-2 Receptor (OX2R).[4][12]

G cluster_upstream Upstream Signal cluster_receptor Receptor Level cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects Hypothalamus Hypothalamic Neurons OrexinA Orexin-A Hypothalamus->OrexinA releases OX1R OX1R (Gq-coupled) OrexinA->OX1R activates OX2R OX2R (Gq/Gi-coupled) OrexinA->OX2R activates Motivation Motivation, Reward, Stress Pathways OX1R->Motivation modulates Wakefulness Wakefulness, Arousal OX2R->Wakefulness promotes This compound This compound This compound->OX1R selectively blocks

Caption: Simplified Orexin signaling pathway showing the action of this compound.

References

CVN766 Technical Support Center: Troubleshooting Unexpected Behavioral Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CVN766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical mouse models. Here you will find frequently asked questions, detailed troubleshooting guides for unexpected behavioral outcomes, experimental protocols, and key scientific context for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? this compound is an orally active, potent, and highly selective orexin-1 receptor (OX1R) antagonist.[1][2] Its mechanism of action is to block the activity of the orexin-A neuropeptide at the OX1R.[3] This receptor is primarily involved in regulating the brain's reward and stress pathways, mood, motivation, and addiction-related behaviors.[4] this compound was designed with over 1,000-fold greater selectivity for OX1R compared to the orexin-2 receptor (OX2R), which is primarily associated with wakefulness and arousal.[4][5]

Q2: What are the expected behavioral effects of this compound in mice? Based on its mechanism and preclinical testing, this compound is expected to modulate behaviors related to motivation, reward, and stress. It has shown efficacy in animal models related to binge eating, dependency/addiction (alcohol, nicotine), anxiety, and the negative/cognitive symptoms of schizophrenia.[6][7] Therefore, expected effects include a reduction in the consumption of highly palatable food in binge-eating paradigms, decreased drug-seeking behavior, and potential anxiolytic effects in specific stress-induced models.[7][8]

Q3: How does this compound differ from dual orexin (B13118510) receptor antagonists (DORAs)? The key difference is selectivity. DORAs, such as suvorexant and lemborexant, block both OX1R and OX2R.[9][10] Because OX2R antagonism strongly promotes sleep, DORAs are primarily used as hypnotics to treat insomnia.[10] A major side effect of less selective antagonists is somnolence (sleepiness).[4] this compound's high selectivity for OX1R is intended to avoid these sedative effects, allowing for the investigation and potential treatment of psychiatric conditions without causing daytime sleepiness.[4][5] Phase 1 clinical trials in healthy human subjects confirmed a lack of somnolence compared to placebo.[6]

Q4: What is a standard protocol for preparing and administering this compound to mice? this compound is an orally active compound with good brain permeability.[2][11] A common method for preparing a solution for in vivo oral or parenteral administration involves a multi-solvent system to ensure solubility. One such published protocol is:

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • Sequentially add co-solvents. For a final solution, you can use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1]

  • To prepare a 1 mL working solution, for example, add 100 µL of the 12.5 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[1]

  • It is recommended to prepare the final working solution fresh on the day of use.[1] Administration is typically performed via oral gavage (PO) or intraperitoneal (IP) injection.

Troubleshooting Guide: Unexpected Behavioral Effects

This guide addresses specific unexpected outcomes you may encounter during your experiments with this compound in a question-and-answer format.

Category 1: Arousal and Activity

Q: My mice are showing sedation or reduced locomotor activity after this compound administration. Isn't it supposed to be non-sedating?

A: This is an unexpected effect, as the high selectivity of this compound for OX1R over OX2R is designed to prevent somnolence.[4][5] Selective OX1R antagonists have been shown to not alter spontaneous sleep in wild-type mice.[12] If you observe sedation, consider the following causes and solutions:

  • Potential Cause 1: High Dose / Off-Target Effects. While highly selective, at very high concentrations, any compound may engage with secondary targets. The preclinical publication on this compound notes it demonstrates low off-target hits in a diversity screen.[2][11]

    • Solution: Perform a dose-response study. Start with a lower dose and carefully escalate. Review literature for doses of other selective OX1R antagonists (e.g., SB-334867 has been used at 3-30 mg/kg in mice) as a reference.[13]

  • Potential Cause 2: Vehicle Effects. The vehicle used to dissolve this compound (e.g., DMSO, PEG300) can have its own sedative or behavioral effects, especially if not properly controlled for.

    • Solution: Always run a parallel vehicle-only control group. Ensure the volume and composition of the vehicle administered to the control group are identical to the this compound group.

  • Potential Cause 3: Compound Formulation/Solubility Issues. If the compound precipitates out of solution, it can lead to inconsistent dosing and potential local irritation or toxicity, which may manifest as reduced activity.

    • Solution: Visually inspect your dosing solution for any precipitation before each administration. Ensure the solution is clear. You may need to adjust the vehicle composition or use sonication to aid dissolution.[1]

Category 2: Anxiety and Emotional Behavior

Q: I administered this compound expecting an anxiolytic (anxiety-reducing) effect, but I see no change, or even an increase in anxiety-like behavior in the elevated plus-maze (EPM). Why?

A: The role of OX1R in anxiety is complex and highly dependent on context. This is a critical area of research, and your results may be mechanistically informative.

  • Potential Cause 1: Context-Dependent Effects. The orexin system may be more involved in anxiety responses to intense, acute, or stress-induced arousal rather than basal anxiety levels measured in some tests.[13] One study found that the OX1R antagonist SB-334867 had no effect on the behavior of mice in the EPM, either in test-naïve animals or in animals with induced high anxiety from prior maze exposure.[13] However, other studies show OX1R antagonists can prevent stress-induced hyperarousal.[12]

    • Solution: Consider using a different anxiety model that incorporates an acute stressor. For example, test the ability of this compound to block anxiety-like behavior induced by a predator odor, social defeat stress, or a panic-inducing agent like CO2.[14]

  • Potential Cause 2: Mouse Strain Differences. The genetic background of your mice can significantly impact baseline anxiety levels and their response to pharmacological agents.

    • Solution: Be aware of the known behavioral phenotype of your chosen strain (e.g., C57BL/6J vs. BALB/c). Ensure consistency and report the strain in your findings. If results are inconsistent with the literature, strain differences are a likely contributor.[15]

  • Potential Cause 3: Opposing Mechanisms. OX1R knockout mice have been reported to show increased anxiety-like behavior, suggesting that chronic absence of OX1R signaling may lead to compensatory changes that increase anxiety.[16] While acute pharmacological blockade is different, this highlights the complex role of the receptor.

    • Solution: Your results are not necessarily "wrong." Carefully document the experimental conditions. Consider measuring physiological correlates of stress (e.g., corticosterone (B1669441) levels) to complement the behavioral data.

Category 3: Efficacy and Experimental Readouts

Q: I am not seeing the expected reduction in palatable food intake in my binge-eating model. Is the compound not working?

A: Assuming you have confirmed proper formulation and administration, a lack of efficacy in a specific model can be due to several factors related to brain exposure or the behavioral model itself.

  • Potential Cause 1: Insufficient Receptor Occupancy. The administered dose may not be achieving sufficient concentration in the brain to occupy a high enough percentage of OX1Rs to produce a behavioral effect. This compound has been shown to have good brain permeability and extended receptor occupancy in rats.[5][11]

    • Solution: If possible, perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/brain concentrations of this compound with your behavioral endpoint. If this is not feasible, conduct a careful dose-escalation study to determine the effective dose range in your specific model and strain.

  • Potential Cause 2: Behavioral Model Parameters. Binge-eating models can be sensitive to the specific protocol, such as the type of palatable food, the schedule of access (intermittent vs. continuous), and the inclusion of stressors.[16][17][18]

    • Solution: Ensure your model is robust by including a positive control (e.g., topiramate), which has been shown to reduce binge eating in similar rodent models. Review your protocol parameters; for example, intermittent access to a high-fat/high-sugar food is often more effective at inducing binge-like behavior than continuous access.[16]

  • Potential Cause 3: High Variability. In vivo behavioral experiments are inherently variable.

    • Solution: Increase your sample size (N per group) to ensure sufficient statistical power. Ensure experimenters are blinded to the treatment conditions to prevent bias.[19] Standardize all experimental conditions, including time of day for testing, animal handling, and habituation periods.[15][20]

Data Presentation

Table 1: this compound Compound Profile

Parameter Value Reference
Target Orexin-1 Receptor (OX1R) [1][7]
Mechanism Competitive Antagonist [2][11]
IC₅₀ (OX1R) 8 nM [1]
IC₅₀ (OX2R) >10,000 nM (>10 µM) [1]
Selectivity >1,000-fold for OX1R over OX2R [4][5]
Key Properties Orally active, high brain permeability, prolonged receptor occupancy [5][11]

| Sample Vehicle | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline |[1] |

Table 2: Summary of Orexin Receptor Functions & Effects of Antagonism

Receptor Primary Brain Localization Key Functions Expected Effect of Selective Antagonism
OX1R Locus Coeruleus, VTA, Nucleus Accumbens, Amygdala Regulation of reward, motivation, stress, emotion, anxiety, addiction Modulation of binge eating, drug-seeking, and stress-induced anxiety.[4][21]

| OX2R | Tuberomammillary Nucleus (TMN), Hypothalamus | Regulation of arousal, wakefulness, sleep/wake cycle | Promotion of sleep (somnolence), potential for cataplexy at high blockade.[4][9] |

Experimental Protocols

Protocol 1: General Workflow for a Mouse Behavioral Study with this compound

This protocol provides a generalized workflow. Specific timings and procedures should be optimized for your chosen behavioral assay.

  • Animal Acclimation: Upon arrival, allow mice to acclimate to the vivarium for at least one week. For 3-5 days prior to testing, handle the mice daily to reduce stress from human interaction.[19]

  • Habituation to Testing Room: On the day of the experiment, move the mice in their home cages to the behavioral testing room at least 60 minutes before the start of any procedure to allow them to acclimate to the new environment (lighting, sounds, smells).[20]

  • Compound Preparation: Prepare the this compound dosing solution and the vehicle control solution fresh. Ensure the compound is fully dissolved.

  • Dosing: Administer this compound or vehicle via the chosen route (e.g., oral gavage). The time between dosing and testing (pre-treatment time) is critical and should be based on the compound's known pharmacokinetics. A pre-treatment time of 30-60 minutes is common for many compounds.[15]

  • Behavioral Testing: Place the mouse in the apparatus (e.g., EPM, social interaction arena) and record the session for the predetermined duration (e.g., 5-10 minutes).[20][22]

  • Post-Test Procedure: Return the mouse to its home cage. Thoroughly clean the apparatus between each animal (e.g., with 70% ethanol (B145695) followed by water) to remove olfactory cues that could influence the next mouse.[23][24]

  • Data Analysis: Score the videos (manually or with tracking software) for the relevant behavioral parameters. The experimenter scoring the data should be blinded to the treatment groups.[19]

Protocol 2: Key Parameters for Common Behavioral Assays
AssayPurposeKey ParametersTypical Duration
Elevated Plus-Maze (EPM) To assess anxiety-like behaviorTime spent in open vs. closed arms, number of entries into open arms.5 - 10 minutes
Social Interaction Test To assess sociabilityTime spent in an interaction zone with a novel mouse vs. an empty zone/novel object.[23][25]2.5 - 10 minutes
Binge-Eating Model To assess compulsive-like eatingConsumption of a highly palatable food (HPF) during a limited access period.[16][17]2-hour access period on intermittent days.[18]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

OrexinSystem cluster_input Endogenous Ligands cluster_receptors Orexin Receptors cluster_compound Pharmacological Agent cluster_output Primary Functions OrexinA Orexin-A OX1R OX1R OrexinA->OX1R High Affinity OX2R OX2R OrexinA->OX2R High Affinity OrexinB Orexin-B OrexinB->OX1R Low Affinity OrexinB->OX2R High Affinity Reward Reward / Motivation Stress / Emotion OX1R->Reward Arousal Wakefulness / Arousal OX2R->Arousal This compound This compound This compound->OX1R Selective Blockade

Caption: Simplified Orexin signaling pathway showing ligands, receptors, and the selective action of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation 1. Animal Acclimation & Handling (1 week) Habituation 2. Habituation to Testing Room (60 min) Acclimation->Habituation Prep 3. Prepare this compound & Vehicle Solutions Habituation->Prep Dosing 4. Administer Compound (this compound or Vehicle) Prep->Dosing Wait 5. Wait for PK (e.g., 30-60 min) Dosing->Wait Test 6. Perform Behavioral Assay (e.g., EPM for 5 min) Wait->Test Clean 7. Clean Apparatus Test->Clean Score 8. Blinded Scoring of Behavior Test->Score Clean->Dosing Next Animal Stats 9. Statistical Analysis Score->Stats Interpret 10. Interpret Results & Troubleshoot Stats->Interpret

Caption: General experimental workflow for a this compound behavioral study in mice.

Troubleshooting Logic Diagram

TroubleshootingFlow Start Unexpected Result Observed (e.g., Lack of Efficacy) CheckFormulation Was the compound fully dissolved? Was the vehicle control inert? Start->CheckFormulation CheckDose Is the dose appropriate and within literature range? CheckPKPD Is pre-treatment time optimal? Is brain exposure sufficient? CheckDose->CheckPKPD Yes ActionDose Action: Perform Dose-Response Study CheckDose->ActionDose No CheckFormulation->CheckDose Yes ActionFormulation Action: Re-make solution. Validate vehicle effects. CheckFormulation->ActionFormulation No CheckModel Is the behavioral model robust? (e.g., positive control worked) CheckPKPD->CheckModel Yes ActionPKPD Action: Adjust pre-treatment time. Consider PK/PD analysis. CheckPKPD->ActionPKPD No CheckAnimals Are there confounding factors? (Strain, handling, stress, blinding) CheckModel->CheckAnimals Yes ActionModel Action: Validate model with known compounds. Adjust model parameters. CheckModel->ActionModel No ActionAnimals Action: Standardize handling. Review strain choice. Ensure blinding. CheckAnimals->ActionAnimals Confounders Identified Conclusion Re-run Experiment with Optimized Parameters CheckAnimals->Conclusion No Confounders Found ActionDose->Start ActionFormulation->Start ActionPKPD->Start ActionModel->Start ActionAnimals->Conclusion

Caption: A logical flowchart for troubleshooting a lack of expected efficacy in a this compound experiment.

References

Optimizing CVN766 dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of CVN766 (Cenicriviroc) to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Cenicriviroc)?

This compound, also known as cenicriviroc, is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). It binds to these receptors on the surface of various immune cells, such as macrophages and T-cells, and inhibits the downstream signaling pathways that are normally triggered by their chemokine ligands (e.g., CCL2 and CCL5). This action effectively blocks the migration and infiltration of these inflammatory cells to sites of inflammation.

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound are the inhibition of CCR2- and CCR5-mediated cell migration and signaling. This leads to a reduction in inflammation and has been explored in various disease models, including non-alcoholic steatohepatitis (NASH) and HIV.

Q3: What are the potential off-target effects associated with this compound?

While this compound is designed to be a specific CCR2/CCR5 antagonist, high concentrations may lead to off-target effects. Although specific off-target interactions for this compound are not extensively documented in publicly available literature, potential off-target effects of small molecule inhibitors can include interactions with other G-protein coupled receptors (GPCRs), ion channels, or kinases. It is crucial to experimentally determine the selectivity of this compound in your specific model system.

Q4: How can I determine the optimal in vitro concentration of this compound for my experiments?

The optimal concentration of this compound will depend on the cell type and the specific assay being used. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both CCR2 and CCR5 in your system. A starting point for these experiments can be guided by previously reported IC50 values.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High cell toxicity observed at expected therapeutic dose. 1. Off-target effects on essential cellular pathways. 2. Solvent toxicity (e.g., DMSO). 3. Poor compound stability in culture media.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Test the stability of this compound in your experimental media over the time course of your experiment.
Inconsistent results between experiments. 1. Variability in cell passage number or health. 2. Inconsistent this compound concentration due to improper storage or handling. 3. Variability in assay conditions (e.g., incubation time, temperature).1. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 2. Aliquot and store this compound at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.
Lack of expected on-target effect (no inhibition of cell migration). 1. Low expression of CCR2 or CCR5 on the cell type used. 2. this compound concentration is too low. 3. The chemokine concentration used to stimulate migration is too high.1. Confirm the expression of CCR2 and CCR5 on your target cells using techniques like flow cytometry or qPCR. 2. Perform a dose-response experiment to ensure you are using a concentration at or above the IC50. 3. Optimize the chemokine concentration to be at its EC50 (half-maximal effective concentration) for the migration assay.

Quantitative Data Summary

Parameter Value Target Reference
IC504.9 nMCCR2
IC503.5 nMCCR5
Ki0.96 nMCCR2
Ki1.3 nMCCR5

Experimental Protocols

Chemokine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CCR2 and CCR5.

Methodology:

  • Cell Culture: Use a cell line stably expressing either human CCR2 or CCR5.

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled chemokine ligand (e.g., [125I]CCL2 for CCR2 or [125I]CCL5 for CCR5) and increasing concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Washing: Rapidly wash the membranes to remove unbound radioligand.

  • Detection: Measure the amount of bound radioligand using a gamma counter.

  • Data Analysis: Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional inhibition of chemokine-induced cell migration by this compound.

Methodology:

  • Cell Preparation: Resuspend target cells (e.g., primary monocytes or a monocytic cell line) in assay buffer.

  • This compound Pre-incubation: Incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

  • Assay Setup: Place a chemoattractant (e.g., CCL2 or CCL5) in the lower chamber of a Boyden chamber or a similar migration plate.

  • Cell Seeding: Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubation: Allow the cells to migrate for a specific time (e.g., 2-4 hours at 37°C).

  • Quantification: Quantify the number of migrated cells in the lower chamber using a plate reader or by microscopy.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound induces cell death.

Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a duration relevant to your main experiments (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic concentration 50 (CC50).

Visualizations

signaling_pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein activation CCR2->G_protein CCR5 CCR5 CCR5->G_protein CCL2 CCL2 CCL2->CCR2 CCL5 CCL5 CCL5->CCR5 This compound This compound This compound->CCR2 Inhibits This compound->CCR5 Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Migration Cell Migration & Inflammation Signaling->Migration

Caption: this compound inhibits CCR2/CCR5 signaling pathways.

experimental_workflow cluster_on_target On-Target Effect Assessment cluster_off_target Off-Target Effect Assessment cluster_optimization Dosage Optimization BindingAssay 1. Binding Assay (Determine Ki) ChemotaxisAssay 2. Chemotaxis Assay (Determine IC50) BindingAssay->ChemotaxisAssay CytotoxicityAssay 3. Cytotoxicity Assay (Determine CC50) ChemotaxisAssay->CytotoxicityAssay SelectivityScreen 4. Selectivity Screening (e.g., GPCR panel) CytotoxicityAssay->SelectivityScreen TherapeuticWindow 5. Determine Therapeutic Window (Compare IC50 and CC50) SelectivityScreen->TherapeuticWindow

Caption: Workflow for assessing on- and off-target effects.

troubleshooting_logic Start Unexpected Result? CheckControls Are controls (pos/neg) behaving as expected? Start->CheckControls CheckControls->Start No, re-run experiment CheckReagents Are reagents (this compound, cells) validated and fresh? CheckControls->CheckReagents Yes CheckReagents->Start No, replace reagents CheckProtocol Is the experimental protocol standardized? CheckReagents->CheckProtocol Yes CheckProtocol->Start No, standardize protocol HighToxicity High Toxicity? CheckProtocol->HighToxicity Yes NoEffect No On-Target Effect? HighToxicity->NoEffect No Result_Tox Perform Cytotoxicity Assay HighToxicity->Result_Tox Yes Result_Receptor Verify Receptor Expression NoEffect->Result_Receptor Yes Result_Dose Optimize this compound Dose Result_Receptor->Result_Dose

Caption: Troubleshooting logic for unexpected experimental results.

Addressing variability in experimental results with CVN766

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CVN766, a potent and highly selective orexin-1 receptor (OX1R) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and providing guidance on best practices for using this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and play a role in regulating various physiological processes, including wakefulness, reward, and stress pathways, by activating both OX1R and OX2R.[2] this compound is designed to selectively block the OX1R, which is primarily involved in regulating reward and stress pathways. This selectivity is a key feature, as the orexin-2 receptor (OX2R) is more closely associated with wakefulness, and its antagonism can lead to somnolence.[2]

Q2: What is the selectivity profile of this compound for OX1R over OX2R?

This compound demonstrates a high degree of selectivity for OX1R. In vitro studies have shown that it is over 1,000-fold more selective for OX1R compared to OX2R.[2] This high selectivity is intended to minimize off-target effects, such as drowsiness, which can be associated with less selective orexin receptor antagonists.[2]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Q4: What are the known solubility characteristics of this compound?

This compound is soluble in various solvents, which is crucial for preparing stock and working solutions. For in vivo studies, several formulations have been described. For example, a clear solution of at least 1.25 mg/mL can be achieved using formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Addressing Variability in In Vitro Experimental Results

High variability in in vitro assays can obscure the true biological effects of this compound. Below are common issues and troubleshooting recommendations.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments Cell Health and Passage Number: Changes in cell health, passage number, or density can alter receptor expression and signaling.- Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density and confluency at the time of the assay.- Regularly check for mycoplasma contamination.
This compound Solution Instability: Degradation or precipitation of this compound in working solutions.- Prepare fresh working dilutions of this compound for each experiment from a frozen stock.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Reagent Variability: Inconsistent quality or concentration of assay reagents (e.g., agonist, buffers, dyes).- Use reagents from the same lot number for a set of experiments.- Prepare fresh agonist solutions for each experiment.
High Background Signal or "Noisy" Data Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer compositions.- Optimize incubation times for agonist and antagonist.- Ensure the assay buffer is appropriate for maintaining cell health and receptor function.
Cell Line Issues: Low or variable expression of OX1R in the chosen cell line.- Confirm OX1R expression levels using a validated method (e.g., radioligand binding with a known OX1R ligand).- Consider using a stable cell line with confirmed high-level expression of human OX1R, such as CHO-K1 or HEK293 cells.
Poor Reproducibility of Dose-Response Curves Pipetting Errors: Inaccurate or inconsistent liquid handling, especially for serial dilutions.- Use calibrated pipettes and proper pipetting techniques.- For serial dilutions, ensure thorough mixing at each step.
Edge Effects in Microplates: Evaporation or temperature gradients across the plate can affect cell health and assay performance.- Avoid using the outer wells of the microplate.- Ensure proper plate sealing and incubation conditions to minimize evaporation.
Addressing Variability in In Vivo Experimental Results

In vivo experiments are subject to numerous variables that can impact the reproducibility of results.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent Behavioral or Physiological Responses Animal Handling and Stress: Stress from handling can significantly alter animal behavior and physiology.- Handle animals gently and consistently.- Acclimate animals to the experimental procedures and environment before the study begins.
Environmental Factors: Variations in housing conditions (e.g., light-dark cycle, temperature, noise) can affect experimental outcomes.- Maintain a standardized and controlled environment for animal housing and testing.- Minimize noise and other disturbances in the experimental area.
This compound Formulation and Dosing: Inconsistent preparation or administration of the dosing solution.- Prepare the this compound formulation consistently for each experiment.- Ensure accurate and consistent administration of the dose based on the animal's body weight.
Unexpected Pharmacokinetic Profile Route of Administration: The method of administration can affect the absorption and bioavailability of this compound.- Ensure the chosen route of administration is appropriate and consistently applied.- For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Food and Water Intake: The presence of food in the stomach can alter drug absorption.- Standardize the fasting period before dosing, if applicable.
High Inter-Individual Variability Genetic Background of Animals: Different strains of animals can exhibit different responses to the same compound.- Use a single, well-characterized animal strain for all experiments.- Report the specific strain, sex, and age of the animals used.

Data Presentation

In Vitro Activity of this compound
ParameterReceptorValueReference
IC50 Orexin-1 Receptor (OX1R)8 nM[1]
IC50 Orexin-2 Receptor (OX2R)>10 µM[1]
Selectivity (OX2R/OX1R) ->1000-fold[2]

Experimental Protocols

Detailed Methodology: In Vitro Calcium Flux Assay for OX1R Antagonism

This protocol describes a method to determine the potency of this compound in blocking Orexin-A-induced calcium mobilization in cells expressing the human orexin-1 receptor.

1. Materials:

  • Human OX1R-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)
  • Assay buffer (e.g., HBSS with 20 mM HEPES)
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
  • Pluronic F-127
  • Probenecid
  • Orexin-A (agonist)
  • This compound (antagonist)
  • Black, clear-bottom 96-well or 384-well microplates
  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

2. Cell Preparation:

  • Culture OX1R-expressing cells in appropriate medium until they reach 80-90% confluency.
  • The day before the assay, seed the cells into black, clear-bottom microplates at a density optimized for your cell line to form a monolayer.
  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
  • Aspirate the culture medium from the cell plates and wash once with assay buffer.
  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

4. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in assay buffer.
  • Prepare a solution of Orexin-A in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
  • After the dye loading incubation, wash the cells gently with assay buffer to remove excess dye.
  • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.

5. Measurement of Calcium Flux:

  • Place the cell plate into the fluorescence plate reader.
  • Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm, emission at 525 nm).
  • Establish a stable baseline reading for each well.
  • Add the Orexin-A solution to all wells simultaneously using the instrument's integrated fluidics.
  • Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

6. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Normalize the data to the response of the positive control (Orexin-A alone) and negative control (buffer alone).
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Detailed Methodology: Radioligand Binding Assay for OX1R

This protocol outlines a competition binding assay to determine the affinity (Ki) of this compound for the human orexin-1 receptor.

1. Materials:

  • Membranes from cells expressing human OX1R (e.g., CHO-K1 or HEK293)
  • Radioligand specific for OX1R (e.g., a tritiated or iodinated OX1R antagonist)
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
  • This compound (unlabeled competitor)
  • Non-specific binding control (a high concentration of a known OX1R ligand)
  • Glass fiber filters
  • Scintillation cocktail
  • Scintillation counter

2. Membrane Preparation:

  • Harvest cultured OX1R-expressing cells and homogenize in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Membrane preparation, radioligand, and binding buffer.
  • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
  • Competition: Membrane preparation, radioligand, and serial dilutions of this compound.
  • The final concentration of the radioligand should be close to its Kd value.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

4. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
  • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
  • Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the data to a one-site competition binding model to determine the IC50 value of this compound.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron (Lateral Hypothalamus) cluster_1 Postsynaptic Neuron Prepro-orexin Prepro-orexin Orexin-A Orexin-A Prepro-orexin->Orexin-A Orexin-B Orexin-B Prepro-orexin->Orexin-B OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->OX1R Antagonism

Caption: Orexin signaling pathway and the antagonistic action of this compound on OX1R.

Experimental_Workflow cluster_workflow In Vitro Calcium Flux Assay Workflow A 1. Seed OX1R-expressing cells in microplate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add this compound (antagonist) and incubate C->D E 5. Add Orexin-A (agonist) D->E F 6. Measure fluorescence (calcium influx) E->F G 7. Analyze data to determine IC50 F->G

Caption: A general experimental workflow for an in vitro calcium flux assay with this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Unexpected In Vitro Results Start Unexpected Results? Check_Cells Are cell health and passage number consistent? Start->Check_Cells Yes Check_Compound Are this compound solutions freshly prepared? Start->Check_Compound No Check_Cells->Check_Compound Yes Outcome1 Standardize cell culture practices. Check_Cells->Outcome1 No Check_Reagents Are all other reagents consistent and fresh? Check_Compound->Check_Reagents Yes Outcome2 Prepare fresh dilutions for each experiment. Check_Compound->Outcome2 No Check_Protocol Is the experimental protocol followed precisely? Check_Reagents->Check_Protocol Yes Outcome3 Use consistent reagent lots and fresh preparations. Check_Reagents->Outcome3 No Outcome4 Review and optimize assay parameters. Check_Protocol->Outcome4 No

Caption: A troubleshooting decision tree for addressing unexpected in vitro experimental results with this compound.

References

How to minimize degradation of CVN766 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of CVN766 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the stability and integrity of your this compound stock solutions, it is crucial to adhere to the recommended storage temperatures and durations. Storing the compound under suboptimal conditions can lead to degradation and affect experimental outcomes.

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Q2: How should I prepare and store working solutions of this compound for in vivo experiments?

A2: For in vivo experiments, it is highly recommended to prepare fresh working solutions of this compound on the day of use.[1] This practice minimizes the potential for degradation that can occur in solution over time, ensuring the accuracy and reproducibility of your results. Several solvent systems can be used for preparation, depending on the experimental requirements.

Q3: I observed precipitation in my this compound solution. What should I do?

A3: Precipitation of this compound in solution can occur, particularly at higher concentrations or in certain solvent systems. If you observe precipitation, gentle heating and/or sonication can be employed to aid in the dissolution of the compound.[1] Ensure the solution becomes clear before use. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected results in my experiments.

This could be due to the degradation of this compound in your working solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Improper Storage of Stock Solution Verify that your stock solution has been stored at the correct temperature (-80°C for up to 6 months or -20°C for up to 1 month) and has not exceeded its recommended storage period.
Use of Old Working Solutions Always prepare fresh working solutions of this compound on the day of your experiment. Avoid using solutions that have been stored for extended periods at room temperature or even refrigerated.
Exposure to Light The triazole moiety in this compound may be susceptible to photodegradation. Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
pH of the Solution The picolinamide (B142947) functional group in this compound contains an amide bond that can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your solvent system is within a neutral range if possible.
Oxidation The pyrazine (B50134) and secondary amine functional groups in this compound could be prone to oxidation. While specific data for this compound is unavailable, it is good practice to use degassed solvents if oxidation is a concern for your specific application.

Problem 2: Difficulty dissolving this compound.

This compound may have limited solubility in certain aqueous buffers.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Solvent Refer to established protocols for dissolving this compound. Common solvent systems for in vivo use include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]
Concentration Too High If the compound does not fully dissolve, try preparing a more dilute solution.
Precipitation Over Time Even if initially dissolved, the compound may precipitate out of solution. As mentioned, gentle heating and sonication can help redissolve it. However, for best results, use freshly prepared solutions.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions suitable for in vivo studies, as recommended by suppliers.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If any precipitation or phase separation is observed, use gentle heating and/or sonication to clarify the solution.

Protocol 2: DMSO/Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.

Visualizations

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate key concepts.

G Experimental Workflow for this compound Solution Preparation cluster_prep Preparation cluster_exp Experiment Day cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to make stock solution start->dissolve store Store stock solution at -80°C or -20°C dissolve->store thaw Thaw stock solution store->thaw prepare Prepare fresh working solution using appropriate protocol thaw->prepare check Check for precipitation prepare->check use Use immediately in experiment check->use Clear solution precip Precipitation observed check->precip Precipitation heat Gentle heating/sonication precip->heat heat->check

Caption: Workflow for preparing this compound solutions.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Stressors cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acidic/Basic pH) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (UV/Visible Light) This compound->photolysis hydrolysis_prod Picolinic acid derivative + Cyclopentylamine derivative hydrolysis->hydrolysis_prod oxidation_prod N-oxide or other oxidized species oxidation->oxidation_prod photo_prod Triazole ring cleavage or other photoproducts photolysis->photo_prod

Caption: Potential degradation pathways for this compound.

References

Potential confounding factors in CVN766 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN766. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective orexin-1 receptor (Ox1R) antagonist.[1][2] Its primary mechanism of action is to block the activity of the neuropeptide orexin (B13118510) A at the Ox1R, which is involved in regulating stress and reward pathways in the brain.[1] this compound has demonstrated over 1,000-fold selectivity for Ox1R over the orexin-2 receptor (Ox2R), which is primarily associated with wakefulness.[1][2] This high selectivity is a key feature, potentially minimizing the risk of somnolence, a common side effect of less selective orexin antagonists.[1]

Q2: What are the primary therapeutic areas being investigated for this compound?

This compound is primarily being developed for the treatment of negative and cognitive symptoms of schizophrenia.[3] Additionally, due to the role of Ox1R in complex behaviors, this compound is also being explored for other psychiatric conditions, including binge eating disorder, panic-related disorders, and substance use disorders.[1]

II. Preclinical Research: Troubleshooting and Methodologies

Animal Models

Q3: We are observing high variability in our phencyclidine (PCP)-induced social interaction deficit model. What are potential confounding factors?

High variability in this model can arise from several factors:

  • PCP Dosing Regimen: The dose and timing of PCP administration can significantly impact the behavioral phenotype. Both acute and sub-chronic dosing paradigms have been used.[4][5][6] Ensure your dosing schedule is consistent and appropriate for inducing the desired level of social deficit without causing excessive stereotypy or ataxia that could interfere with social interaction.

  • Housing Conditions: Post-weaning social isolation can exacerbate the behavioral deficits induced by neonatal PCP administration.[7] Standardize housing density and environmental enrichment to minimize variability.

  • Habituation and Testing Environment: Inadequate habituation to the testing arena can lead to anxiety-related behaviors that confound the measurement of social interaction. Ensure a consistent and sufficient habituation period. The lighting, noise level, and novelty of the environment should be strictly controlled.

  • Animal Strain and Sex: Different rat strains can exhibit varying sensitivities to PCP. The sex of the animals can also influence social behavior and drug response.[7] It is crucial to use a consistent strain and report the sex of the animals used.

Q4: Can you provide a general protocol for the PCP-induced social interaction deficit model?

While specific protocols may vary, a general approach involves the following steps:

  • Animal Selection: Male Lister-hooded or Sprague Dawley rats are commonly used.[7][8]

  • PCP Administration:

    • Neonatal Model: Administer PCP (e.g., 10 mg/kg, s.c.) or vehicle on postnatal days 7, 9, and 11.[7]

    • Adult Model: Administer PCP (e.g., 1.5-5 mg/kg, s.c. or i.p.) daily for 7 days, followed by a washout period.[4][9]

  • Housing: House animals in social isolation or in groups, depending on the experimental design.[7]

  • Behavioral Testing: After a sufficient washout period (e.g., 6 weeks post-weaning for the neonatal model), assess social interaction. This typically involves placing two unfamiliar rats in a novel arena and scoring the duration and frequency of social behaviors (e.g., sniffing, grooming, following).[5][6]

  • Data Analysis: Compare the social interaction parameters between the PCP-treated and vehicle-treated groups.

Q5: What are key considerations for designing an animal model of binge eating to test this compound efficacy?

Several factors can influence the outcomes of binge-eating models:

  • Model Induction: Binge-like eating can be induced by various methods, including intermittent access to highly palatable food, cycles of food restriction and refeeding, and stress exposure.[8][10][11][12][13] The choice of model should align with the specific research question.

  • Food Palatability: The type and palatability of the food offered can significantly affect consumption.[10] Using a consistent and highly palatable food source is crucial.

  • Animal Characteristics: Species, strain, and sex can moderate the binge-eating phenotype, with female animals and mice often showing larger effects.[12]

  • Outcome Measures: Clearly define the operational definition of a "binge" (e.g., consumption of a large amount of food in a discrete period).[10]

In Vivo Microdialysis

Q6: We are using in vivo microdialysis to measure amphetamine-induced dopamine (B1211576) release and are getting inconsistent results. What could be the issue?

In vivo microdialysis is a complex technique with several potential sources of variability:

  • Probe Placement: The precise anatomical location of the microdialysis probe within the target brain region (e.g., nucleus accumbens, striatum) is critical.[14][15] Histological verification of probe placement post-experiment is essential.

  • Tissue Damage: The insertion of the microdialysis probe can cause tissue damage, which may alter local neurotransmitter release and uptake dynamics.[16][17] Allow for a sufficient recovery period after probe implantation.

  • Perfusion Rate and Buffer Composition: The flow rate of the perfusion buffer and its composition (e.g., presence or absence of calcium) can influence the recovery of dopamine and may even affect its release.[18][19]

  • Animal Stress: Handling and experimental procedures can induce stress, which can independently affect dopamine levels. Ensure proper habituation and minimize stressors during the experiment.

Q7: What is a typical protocol for measuring amphetamine-induced dopamine release via microdialysis?

A general protocol is as follows:

  • Surgery: Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[20]

  • Drug Administration: Administer amphetamine (e.g., 4 mg/kg, i.p.) and continue collecting dialysate samples.[14]

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels.

III. In Vitro Research: Troubleshooting and Methodologies

Q8: We are having trouble with our radioligand binding assay for Ox1R. What are some common pitfalls?

  • Radioligand Quality: Ensure the radioligand (e.g., [125I]Orexin A) is of high purity and has not degraded.[21]

  • Membrane Preparation: The quality of the cell membrane preparation is crucial. Inconsistent protein concentration or contamination can lead to variability.

  • Assay Buffer Composition: The composition of the binding buffer, including pH and ionic strength, can affect ligand binding. The presence of divalent cations like Ca2+ may be required for optimal orexin binding.[22]

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by using appropriate blocking agents and ensuring proper washing steps. The choice of compound to define non-specific binding is also critical (e.g., a high concentration of an unlabeled selective Ox1R antagonist).[21]

  • Incubation Time and Temperature: Ensure that the incubation is carried out for a sufficient time to reach equilibrium and at a consistent temperature.

Q9: Can you provide a general protocol for a competitive radioligand binding assay for Ox1R?

  • Membrane Preparation: Prepare cell membranes from cells expressing the human Ox1R (e.g., CHO-S cells).[21]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.1 nM [125I]Orexin A), and varying concentrations of the unlabeled competitor (e.g., this compound).[21]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[21]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.[23]

Q10: Our calcium mobilization functional assay is showing a weak signal. How can we troubleshoot this?

  • Cell Health: Ensure the cells are healthy and not overgrown. Use cells with a low passage number.

  • Dye Loading: Inconsistent or inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to a weak signal. Optimize the dye concentration and loading time.

  • Agonist Concentration: The concentration of the agonist used to stimulate the receptor should be at or near its EC80 to provide a robust signal for measuring antagonism.

  • Assay Buffer: The presence of calcium in the assay buffer is critical for signal generation.[22]

  • G-protein Coupling: Since Ox1R couples to Gq, a calcium signal should be readily detectable. If using a cell line that does not endogenously express the necessary G-protein, co-expression with a promiscuous G-protein like Gαqi5 may be necessary.[24]

IV. Clinical Research: Potential Confounding Factors

Q11: What are the major confounding factors to consider in clinical trials of this compound for the negative symptoms of schizophrenia?

  • Patient Heterogeneity: Schizophrenia is a heterogeneous disorder, and patients with predominant negative symptoms may represent a distinct subgroup.[10] The severity of baseline negative symptoms can influence treatment response, with some studies suggesting that more severely ill patients may show a greater response.

  • Placebo Effect: Clinical trials for negative symptoms in schizophrenia have been noted to have a significant placebo effect.

  • Concomitant Medications: The use of other antipsychotic medications can confound the assessment of this compound's efficacy on negative symptoms.

  • Overlap with Other Symptoms: Negative symptoms can be difficult to distinguish from depressive symptoms, extrapyramidal side effects of other medications, and the effects of positive symptoms. It is crucial to use appropriate rating scales and inclusion/exclusion criteria to minimize this overlap.

  • Stability of Symptoms: The stability of negative symptoms prior to and during the trial is a critical factor. Fluctuations in symptoms can increase variability and make it difficult to detect a true drug effect.

V. Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
Ox1R IC50 8 nM[25]
Ox2R IC50 >10 µM[25]
Selectivity (Ox2R/Ox1R) >1000-fold[1][2]
Ox1R pKi 8.14 ± 0.03[2]
Ox2R pKi 4.89 ± 0.08[2]

Table 2: Summary of this compound Phase 1 Clinical Trial Findings in Healthy Subjects

FindingDetailsReference
Safety and Tolerability Well-tolerated with no serious adverse events. Most common treatment-emergent adverse events (TEAEs) were mild to moderate and included headache (10.9%), dizziness (7.8%), and presyncope (6.2%).[3]
Somnolence No evidence of somnolence compared to placebo, a key differentiator from less selective orexin antagonists.[1]
Pharmacokinetics (PK) Robust PK profile with dose-proportional increases in Cmax and AUC. Data supports once-a-day dosing.[1]

VI. Visualizations

Diagram 1: Simplified Orexin 1 Receptor (Ox1R) Signaling Pathway

G OrexinA Orexin A Ox1R Orexin 1 Receptor (Ox1R) (Gq-coupled GPCR) OrexinA->Ox1R Activates This compound This compound This compound->Ox1R Blocks PLC Phospholipase C (PLC) Ox1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Regulation of Reward & Stress Pathways) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling cascade of the Orexin 1 Receptor and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound in a PCP Model

G cluster_model_dev Model Development cluster_testing Behavioral Testing PCP_admin PCP Administration (e.g., neonatal or sub-chronic) Social_isolation Social Isolation (optional) PCP_admin->Social_isolation Washout Washout Period Social_isolation->Washout CVN766_admin This compound or Vehicle Administration Washout->CVN766_admin Social_interaction Social Interaction Test CVN766_admin->Social_interaction Data_analysis Data Analysis (Compare social behavior) Social_interaction->Data_analysis

Caption: Workflow for assessing this compound efficacy in a PCP-induced social deficit model in rats.

Diagram 3: Logical Relationship of Potential Confounding Factors in this compound Clinical Trials

G cluster_confounders Potential Confounding Factors CVN766_Efficacy Observed Efficacy of this compound on Negative Symptoms Patient_Heterogeneity Patient Heterogeneity (e.g., baseline symptom severity) Patient_Heterogeneity->CVN766_Efficacy Placebo_Effect Placebo Effect Placebo_Effect->CVN766_Efficacy Concomitant_Meds Concomitant Antipsychotics Concomitant_Meds->CVN766_Efficacy Symptom_Overlap Symptom Overlap (Depression, EPS) Symptom_Overlap->CVN766_Efficacy

Caption: Key confounding variables that can influence the observed efficacy of this compound in clinical trials.

References

Refining experimental design for CVN766 pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with CVN766, a highly selective orexin-1 receptor (Ox1R) antagonist. The information herein is designed to assist in the design, execution, and troubleshooting of pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, potent, and highly selective antagonist of the orexin-1 receptor (Ox1R) with an IC50 of 8 nM.[1][2] It demonstrates over 1,000-fold selectivity for Ox1R compared to the orexin-2 receptor (Ox2R).[3][4][5][6][7] This selectivity is a key feature, as Ox1R is primarily involved in regulating stress and reward pathways, while Ox2R is associated with wakefulness.[3] By selectively targeting Ox1R, this compound aims to avoid the somnolence (daytime sleepiness) observed with less selective orexin (B13118510) antagonists.[3][4][5] It is being developed for central nervous system (CNS) disorders, including schizophrenia and binge eating disorder.[3][4]

Q2: What are the key pharmacokinetic characteristics of this compound observed in Phase 1 clinical trials?

A2: Phase 1 studies in healthy subjects have demonstrated that this compound has a favorable and robust pharmacokinetic profile.[3][4] Key characteristics include a dose-proportional increase in exposure (AUC) and maximum concentration (Cmax) after multiple days of dosing.[3][4] The studies also showed no observed food effect on its pharmacokinetics, and it achieves robust CNS exposure with high brain permeability.[3][6][7][8] Steady state was typically achieved after 4 to 5 days of dosing.[4]

Q3: What is the rationale for the high selectivity of this compound for Ox1R over Ox2R?

A3: The high selectivity of this compound is a critical design feature intended to mitigate off-target effects. The orexin system has two receptors, Ox1R and Ox2R, which are structurally similar but have different primary functions.[3] Ox2R is a key regulator of arousal and wakefulness, and its antagonism can lead to somnolence and fatigue, which are common side effects of dual orexin receptor antagonists (DORAs).[3][5][9] In contrast, Ox1R is more involved in complex behaviors like anxiety, reward-seeking, and impulse control.[3] By being highly selective for Ox1R, this compound is designed to modulate these psychiatric pathways without causing unwanted daytime sleepiness.[3][5]

Q4: Are there any known drug-drug interaction risks with this compound?

A4: While specific drug-drug interaction studies are part of later-phase clinical development, the initial publication on this compound notes a clean off-target profile in a broad panel of in vitro binding assays.[8] However, researchers should always consider the potential for interactions, particularly with compounds metabolized by the same cytochrome P450 (CYP) enzymes or those that are substrates of transporters like P-glycoprotein (P-gp), until formal studies are completed.

Troubleshooting Guides

Issue Encountered Potential Cause Recommended Troubleshooting Steps
High variability in plasma concentrations across subjects. 1. Inconsistent dosing administration (e.g., fed vs. fasted state). 2. Variability in sample collection or processing. 3. Individual differences in metabolism.1. Although Phase 1 data showed no food effect, strictly control and document the fed/fasted state of subjects to ensure consistency.[3] 2. Review and standardize blood collection, centrifugation, and plasma storage protocols. Ensure precise timing of sample draws. 3. Consider genotyping subjects for common polymorphisms in drug-metabolizing enzymes if variability persists.
Lower than expected CNS exposure. 1. Issues with the bioanalytical method for quantifying this compound in cerebrospinal fluid (CSF). 2. Blood-brain barrier (BBB) transport issues in the specific preclinical model. 3. Incorrect dose calculation.1. Re-validate the CSF bioanalytical assay. Check for matrix effects, stability, and extraction recovery. 2. Confirm BBB permeability in the chosen animal model. This compound has demonstrated high brain permeability in rodents and robust CNS exposure in humans.[3][6][8] 3. Double-check all dose calculations, formulation concentrations, and administration volumes.
Inconsistent results in preclinical efficacy models. 1. Mismatch between PK and pharmacodynamic (PD) timelines. 2. Insufficient receptor occupancy at the time of the behavioral test.1. Conduct a full PK/PD study to understand the time course of drug exposure and target engagement. 2. this compound has shown prolonged receptor occupancy in rats.[7][8] Ensure that the behavioral assessment is timed to coincide with sufficient target engagement. A satellite group for PK sampling is recommended.
Sample stability issues during storage or analysis. 1. Degradation of this compound in the biological matrix (plasma, CSF). 2. Issues related to freeze-thaw cycles.1. Perform comprehensive stability testing: bench-top stability at room temperature, freeze-thaw stability (minimum 3 cycles), and long-term storage stability at -80°C. 2. Ensure samples are immediately placed on dry ice after collection and transferred to -80°C storage as soon as possible. Minimize the time samples spend at room temperature.

Experimental Protocols

Protocol 1: Single Ascending Dose (SAD) Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Dosing:

    • Administer this compound orally (PO) via gavage as a suspension.

    • Dose levels: 1, 3, 10, and 30 mg/kg. A vehicle control group should be included.

    • Fasting: Fast animals overnight (approx. 12 hours) before dosing.

  • Sample Collection:

    • Collect sparse blood samples (approx. 200 µL) from the tail vein into K2-EDTA tubes.

    • Sampling time points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately centrifuge blood at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.

    • Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with software like Phoenix WinNonlin.

Protocol 2: Bioanalytical Method Validation for this compound in Plasma

This protocol outlines the key parameters for validating an LC-MS/MS method according to regulatory guidelines.

Validation Parameter Acceptance Criteria
Calibration Curve 8-10 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Four QC levels (LLOQ, Low, Mid, High). Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of this compound in at least six blank matrix lots.
Matrix Effect The matrix factor should be consistent across different lots of the matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Bench-top, freeze-thaw (min. 3 cycles), and long-term stability should demonstrate that the analyte is stable under intended sample handling and storage conditions (analyte concentration within ±15% of nominal).

Visualizations

Orexin_Signaling_Pathway Simplified Orexin Signaling and this compound Action cluster_Neuron Orexin Neuron (Hypothalamus) cluster_Target Target Neuron (e.g., VTA, Locus Coeruleus) Orexin_A Orexin-A (Neuropeptide) Ox1R Ox1 Receptor Orexin_A->Ox1R Binds Ox2R Ox2 Receptor Orexin_A->Ox2R Binds Gq Gq Protein Ox1R->Gq Activates Arousal Wakefulness/ Arousal Ox2R->Arousal Regulates PLC PLC Activation Gq->PLC Reward Reward/Motivation/ Anxiety Pathways PLC->Reward This compound This compound This compound->Ox1R Blocks (>1000x Selective) PK_Workflow General Preclinical PK Study Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A1 Define Objectives (e.g., SAD, MTD) A2 Select Animal Model & Dose Levels A1->A2 A3 Protocol Development A2->A3 B1 Dose Formulation & Administration A3->B1 B2 Timed Blood/Tissue Sample Collection B1->B2 B3 Sample Processing (Plasma/CSF Separation) B2->B3 B4 Sample Storage (-80°C) B3->B4 C2 Sample Analysis (LC-MS/MS) B4->C2 C1 Bioanalytical Method Validation C1->C2 C3 PK Parameter Calculation (NCA) C2->C3 C4 Reporting C3->C4 Troubleshooting_Tree Troubleshooting: High PK Data Variability Start High Variability Observed in PK Data Q1 Was Dosing Procedure Standardized? Start->Q1 Fix1 Action: Review & Retrain on Dosing SOPs. Control for food effect. Q1->Fix1 No Q2 Were Sample Collection Times & Methods Consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Action: Standardize collection/processing. Use automated timers. Q2->Fix2 No Q3 Does Bioanalytical Method Show High %CV? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Action: Re-validate assay. Check for matrix effects or stability issues. Q3->Fix3 Yes End Consider Biological Cause: Metabolic Differences Q3->End No A3_Yes Yes A3_No No Fix3->Q3

References

Mitigating potential CVN766-induced changes in sleep architecture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of CVN766 on sleep architecture. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on sleep architecture?

A1: this compound is a highly selective orexin-1 receptor (OX1R) antagonist, with over 1,000-fold selectivity for OX1R over the orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system plays a crucial role in regulating sleep and wakefulness, with OX2R being primarily associated with the promotion of wakefulness.[2] Antagonism of OX2R is the mechanism behind the hypnotic effects of dual orexin receptor antagonists (DORAs) and selective OX2R antagonists (2-SORAs).[3][4] Due to its high selectivity for OX1R, this compound is not expected to induce significant changes in sleep architecture. The primary role of OX1R is associated with reward and stress pathways, not the direct regulation of sleep-wake states.[2]

Q2: How does this compound differ from other orexin antagonists that are known to affect sleep?

A2: The key differentiator is receptor selectivity. Most orexin antagonists developed for insomnia are dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, which block both OX1R and OX2R.[5][6] These DORAs promote sleep by inhibiting the wakefulness-promoting effects of orexin at the OX2R.[2][6] This dual antagonism can lead to significant changes in sleep architecture, including an increase in total sleep time, primarily by promoting REM sleep.[3][7] In contrast, this compound's selective antagonism of OX1R is designed to avoid the somnolence and direct sleep-modulating effects associated with OX2R blockade.[2]

Q3: Is there any clinical data on the effects of this compound on sleep in humans?

A3: Yes, in a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study, this compound was generally well-tolerated.[2] Notably, only one subject in the SAD portion reported mild somnolence as a treatment-emergent adverse event (TEAE), and no somnolence was reported in the MAD portion.[2] This lack of somnolence is a key potential differentiator for this compound compared to less selective orexin receptor antagonists.[2]

Troubleshooting Guide

While this compound is designed to have minimal impact on sleep, unexpected results can occur in experimental settings. This guide provides steps to troubleshoot potential observations of altered sleep architecture.

Scenario 1: An unexpected increase in total sleep time or REM sleep is observed in a preclinical model.

  • Possible Cause 1: Off-target effects at higher concentrations.

    • Troubleshooting Steps:

      • Verify Dose and Concentration: Double-check all calculations for dosing solutions. If possible, measure plasma and brain concentrations of this compound to ensure they are within the expected range for selective OX1R antagonism.

      • Dose-Response Analysis: Perform a dose-response study. If the sleep-promoting effects are only observed at the highest doses, this may suggest off-target activity at OX2R at those concentrations.

      • Consult Literature on DORAs: Compare the observed changes in sleep architecture (e.g., magnitude of REM sleep increase) to published data for DORAs.[3][7][8] This can help determine if the observed phenotype is consistent with dual receptor antagonism.

  • Possible Cause 2: Interaction with the specific animal model.

    • Troubleshooting Steps:

      • Review Model-Specific Sleep Patterns: Characterize the baseline sleep architecture of the specific strain and age of the animals being used. Some strains may have unique sensitivities or sleep characteristics.

      • Consider Genetic Background: If using a transgenic model, consider whether the genetic modification could interact with the orexin system or sleep regulation pathways.

      • Control for Environmental Stressors: Ensure that all experimental conditions (e.g., housing, handling, lighting) are stable and consistent, as stress can significantly impact sleep.

Scenario 2: An increase in sleep fragmentation or wakefulness is observed.

  • Possible Cause 1: Indirect effects on arousal systems.

    • Troubleshooting Steps:

      • Analyze EEG Power Spectra: Conduct a detailed analysis of the electroencephalogram (EEG) power spectra during wakefulness and sleep. Changes in specific frequency bands may provide clues about the underlying neurophysiological changes.

      • Correlate with Behavioral Observations: Carefully score behavioral states to identify any signs of hyperactivity, anxiety, or other arousal-related behaviors that could be contributing to sleep disruption.

      • Investigate Other Neurotransmitter Systems: Since OX1R is involved in modulating noradrenergic and other arousal-related pathways, consider investigating markers of activity in these systems (e.g., c-Fos expression in the locus coeruleus) to see if they are altered.[2]

  • Possible Cause 2: Pharmacokinetic properties.

    • Troubleshooting Steps:

      • Evaluate Half-Life: Consider the pharmacokinetic profile of this compound in the specific animal model. A short half-life could lead to rebound wakefulness as the drug is cleared.

      • Assess Metabolism: Investigate potential active metabolites of this compound that might have a different pharmacological profile.

Quantitative Data

Table 1: Treatment-Emergent Adverse Events (TEAEs) Related to Somnolence for this compound in a Phase 1 Study

Study PortionDose GroupNumber of Subjects Reporting SomnolenceSeverity
Single Ascending Dose (SAD)Active Drug1Mild
Multiple Ascending Dose (MAD)Active Drug0-

Data summarized from Cerevance Inc.[2]

Table 2: General Effects of Different Classes of Orexin Receptor Antagonists on Sleep Architecture

ClassPrimary Target(s)Effect on Total Sleep TimeEffect on NREM SleepEffect on REM SleepExample Compounds
Selective OX1R Antagonist OX1RExpected to be minimalExpected to be minimalExpected to be minimalThis compound
Selective OX2R Antagonist (2-SORA) OX2RIncreasePrimarily increasesMinimal effectIPSU
Dual Orexin Receptor Antagonist (DORA) OX1R and OX2RIncreaseVariable (may increase or have no effect)Primarily increasesSuvorexant, Lemborexant

This table provides a generalized summary based on available literature.[3][4][8]

Experimental Protocols

Protocol: Assessment of Sleep Architecture in Rodents

This protocol outlines a standard methodology for evaluating the effects of a compound on sleep-wake states in mice or rats.

  • Surgical Implantation of Electrodes:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

    • Implant wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Acclimation and Baseline Recording:

    • Acclimate the animals to the recording chambers and tethered recording cables for several days.

    • Record baseline EEG/EMG data for at least 24-48 hours to establish normal diurnal sleep-wake patterns. The recording environment should be light-, temperature-, and sound-controlled.

  • Drug Administration and Recording:

    • Administer this compound or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

    • The timing of administration should be consistent, typically at the beginning of the light (inactive) or dark (active) phase, depending on the experimental question.

    • Continuously record EEG/EMG data for a defined period post-administration (e.g., 6-24 hours).

  • Data Analysis:

    • Divide the continuous EEG/EMG recordings into epochs of a fixed duration (e.g., 10 seconds).

    • Manually or automatically score each epoch as one of three states:

      • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low-amplitude EMG.

      • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG amplitude).

    • Quantify various sleep parameters, including:

      • Total time spent in each state (Wake, NREM, REM).

      • Sleep latency (time from lights off or injection to the first epoch of sustained sleep).

      • REM sleep latency (time from sleep onset to the first epoch of REM sleep).

      • Bout duration and number for each state (to assess sleep/wake fragmentation).

    • Perform power spectral analysis on the EEG signal to assess changes in brainwave frequencies.

Visualizations

Caption: Differential signaling of orexin receptors and antagonist targets.

cluster_0 Initial Checks cluster_1 Experimental Investigation cluster_2 Interpretation start Unexpected Change in Sleep Architecture Observed with this compound check_dose Verify Dose Calculations & Compound Integrity start->check_dose check_env Confirm Stable Environmental Conditions (Light, Temp, Stress) start->check_env dose_response Conduct Dose-Response Study check_dose->dose_response baseline Re-evaluate Baseline Sleep in Animal Model check_env->baseline pk_pd Measure Plasma/Brain Concentrations (PK/PD) dose_response->pk_pd off_target Effect at High Doses? → Potential Off-Target (e.g., OX2R) pk_pd->off_target indirect_effect No Clear Dose/PK Link? → Possible Indirect Effect (e.g., on arousal systems) pk_pd->indirect_effect model_specific Effect is Baseline-Dependent? → Model-Specific Interaction baseline->model_specific end Refine Protocol or Further Mechanistic Study off_target->end model_specific->end indirect_effect->end

Caption: Troubleshooting workflow for unexpected sleep findings.

References

Interpreting conflicting data from CVN766 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CVN766 in in vitro assays. Our goal is to help you navigate and interpret potentially conflicting data to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective antagonist of the orexin (B13118510) 1 receptor (OX1R).[1][2][3][4][5] It is designed to be an orally active inhibitor with blood-brain permeability.[6] Orexin neuropeptides are involved in regulating various physiological processes, and by selectively blocking OX1R, this compound is being investigated for its therapeutic potential in psychiatric and CNS-controlled metabolic disorders.[7]

Q2: How selective is this compound for OX1R over OX2R?

This compound demonstrates high selectivity for OX1R, with over 1,000-fold greater affinity for OX1R compared to the orexin 2 receptor (OX2R).[2][4][5][7] This exquisite selectivity is a key feature, potentially minimizing off-target effects associated with OX2R modulation, such as somnolence.[7]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month.[6] It is important to follow the supplier's specific instructions for preparing stock solutions to ensure solubility and stability.[6]

Q4: In which experimental models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in various models, including those for cognition and negative symptoms of schizophrenia, as well as models related to dependency behaviors and anxiety.[8]

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for this compound based on available in vitro assays.

ParameterValueReceptorNotes
IC50 8 nMOrexin 1 Receptor (OX1R)This value represents the half-maximal inhibitory concentration, indicating high potency.[2][6]
IC50 >10 µMOrexin 2 Receptor (OX2R)Demonstrates low affinity for OX2R, highlighting its selectivity.[6]
Selectivity >1,000-foldOX1R over OX2RA key characteristic that may reduce the risk of off-target effects like somnolence.[2][4][5][7]

Troubleshooting Guides

Issue 1: Lower than Expected Potency or Lack of Effect in Cell-Based Assays

Scenario: You are not observing the expected inhibitory effect of this compound in your cell-based assay, or the calculated IC50 value is significantly higher than the reported 8 nM.

Possible Causes and Troubleshooting Steps:

  • Low or Absent OX1R Expression:

    • Verification: Confirm the expression level of OX1R in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Solution: Use a cell line known to endogenously express high levels of OX1R or a stably transfected cell line.

  • Compound Solubility and Stability:

    • Verification: Visually inspect your stock and working solutions for any precipitation.

    • Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO.[6] When making working dilutions in aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Consider using a solubility-enhancing agent if necessary, following established protocols.[6]

  • Assay Interference:

    • Verification: Run appropriate controls, including vehicle-only and positive controls (if available), to rule out assay artifacts.

    • Solution: If using a fluorescence-based readout, check for any intrinsic fluorescence of this compound at the wavelengths used.

  • Incorrect Assay Conditions:

    • Verification: Review your protocol for incubation times, temperature, and cell density.

    • Solution: Optimize these parameters for your specific cell line and assay format. Ensure that the incubation time is sufficient for this compound to reach its target and elicit a response.

Issue 2: Inconsistent Results in Binding Assays

Scenario: You are performing competitive binding assays with radiolabeled orexin-A and observe high variability between replicate wells or experiments.

Possible Causes and Troubleshooting Steps:

  • Non-Specific Binding:

    • Verification: Include control wells with a high concentration of a known unlabeled OX1R ligand to determine the level of non-specific binding.

    • Solution: If non-specific binding is high, consider optimizing the blocking agents in your assay buffer and the washing steps.

  • Slow Binding Kinetics:

    • Verification: this compound has been noted to have slow off-rate binding kinetics.[3]

    • Solution: Increase the incubation time to ensure that the binding reaction has reached equilibrium. A time-course experiment can help determine the optimal incubation period.

  • Reagent Quality:

    • Verification: Check the quality and age of your radioligand, as this can affect binding affinity.

    • Solution: Use a fresh batch of radioligand and ensure proper storage conditions are maintained.

Experimental Protocols

Orexin 1 Receptor (OX1R) Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for OX1R.

Materials:

  • Cell membranes prepared from a cell line expressing human OX1R.

  • Radiolabeled orexin-A (e.g., [125I]-Orexin-A).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Unlabeled orexin-A for determining non-specific binding.

  • 96-well plates.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled orexin-A to each well.

  • Add the different concentrations of this compound to the experimental wells.

  • For total binding, add only the vehicle. For non-specific binding, add a high concentration of unlabeled orexin-A.

  • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct engagement of this compound with OX1R in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[9][10][11]

Materials:

  • Intact cells expressing OX1R.

  • This compound.

  • PBS and lysis buffer containing protease inhibitors.

  • Equipment for heating cell suspensions (e.g., PCR cycler).

  • Western blot apparatus and reagents, including an antibody specific for OX1R.

Procedure:

  • Treat the cells with either vehicle or a saturating concentration of this compound and incubate to allow for target engagement.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lyse the cells to release the soluble proteins.

  • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble OX1R in the supernatant at each temperature using Western blotting.

  • A positive result is indicated by a higher amount of soluble OX1R at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples, demonstrating target stabilization.

Visualizations

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation This compound This compound This compound->OX1R Blocks

Caption: Orexin-A signaling pathway and the inhibitory action of this compound on OX1R.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_cells Cell Line Checks cluster_protocol Protocol Checks start Conflicting In Vitro Data (e.g., low potency) check_reagents Verify Compound Integrity and Reagent Quality start->check_reagents check_cells Confirm Cell Line (OX1R Expression) start->check_cells check_protocol Review Assay Protocol (Conditions, Controls) start->check_protocol solubility Check Solubility/ Precipitation check_reagents->solubility storage Confirm Proper Storage check_reagents->storage qpcr_wb qPCR / Western Blot for OX1R check_cells->qpcr_wb passage Check Cell Passage Number check_cells->passage incubation Optimize Incubation Time check_protocol->incubation controls Validate Controls (Positive/Negative) check_protocol->controls resolve Data Interpretation and Re-evaluation solubility->resolve storage->resolve qpcr_wb->resolve passage->resolve incubation->resolve controls->resolve

Caption: A workflow for troubleshooting conflicting data in this compound in vitro assays.

Decision_Tree start Unexpected Result: This compound Inactive q1 Is OX1R expression confirmed in the cell line? start->q1 a1_no No q1->a1_no No q2 Are compound solubility and stability verified? q1->q2 Yes a1_yes Yes outcome1 Validate OX1R expression (e.g., Western Blot) or change cell line. a1_no->outcome1 a2_no No q2->a2_no No q3 Are assay conditions (e.g., incubation time) optimal? q2->q3 Yes a2_yes Yes outcome2 Prepare fresh compound and verify solubility. a2_no->outcome2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No outcome4 Investigate other potential causes (e.g., assay interference). a3_yes->outcome4 outcome3 Optimize assay parameters (e.g., time course). a3_no->outcome3

Caption: A decision tree for interpreting unexpected inactivity of this compound in vitro.

References

Validation & Comparative

Unveiling the Superior Selectivity of CVN766 for the Orexin 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of CVN766 against other orexin (B13118510) 1 receptor antagonists reveals its exceptional selectivity, a key attribute for targeted therapeutic development. This guide provides a detailed comparison of its performance with alternative compounds, supported by experimental data and methodologies.

This compound, a novel orexin 1 receptor (Ox1R) antagonist, has demonstrated remarkable selectivity for its target receptor over the orexin 2 receptor (Ox2R). This high degree of selectivity is a critical differentiating factor from many existing orexin receptor antagonists, particularly the dual orexin receptor antagonists (DORAs) that are approved for insomnia. The targeted antagonism of Ox1R is being explored for a range of psychiatric and neurobehavioral disorders where the orexin system is implicated, but without the sedative effects associated with Ox2R blockade.

Quantitative Comparison of Orexin Receptor Antagonist Selectivity

The following table summarizes the binding affinities and selectivity ratios of this compound and other notable Ox1R antagonists. The data, derived from various in vitro studies, highlights the superior selectivity profile of this compound.

CompoundReceptorSpeciesBinding Affinity (Ki/Kb/IC50)Selectivity Ratio (Ox2R/Ox1R)Citation(s)
This compound Ox1R Human pKi = 8.14 ± 0.03 >1000-fold [1]
Ox2R Human pKi = 4.89 ± 0.08 [1]
Ox1R - IC50 = 8 nM >1250-fold
Ox2R - IC50 > 10,000 nM
Suvorexant Ox1RHumanpKi = 8.9~1[2]
Ox2RHumanpKi = 8.9[2]
Lemborexant Ox1RHumanIC50 = 6.1 nM~0.43[3]
Ox2RHumanIC50 = 2.6 nM[3]
Daridorexant Ox1RHumanKb = 0.69 nM~61[4]
Ox2RHumanKb = 42 nM[4]
ACT-539313 (Nivasorexant) Ox1RHumanKb = 0.69 nM~60-fold[4]
Ox2RHumanKb = 42 nM[4]
JNJ-61393215 Ox1RHumanpKi = 8.17 ± 0.09~112-fold[5][6]
Ox2RHumanpKi = 6.12[5][6]

Orexin Signaling Pathway and Antagonist Intervention

The orexin system plays a crucial role in regulating wakefulness, reward, and motivation. Orexin-A and Orexin-B are neuropeptides that bind to two G protein-coupled receptors, Ox1R and Ox2R. The differential effects of orexin signaling are mediated by the distinct distribution and signaling pathways of these two receptors. This compound's high selectivity for Ox1R allows for the specific modulation of pathways associated with this receptor, while avoiding the sleep-related effects mediated by Ox2R.

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin_A Orexin-A Ox1R Ox1R Orexin_A->Ox1R High Affinity Ox2R Ox2R Orexin_A->Ox2R High Affinity Orexin_B Orexin-B Orexin_B->Ox1R Lower Affinity Orexin_B->Ox2R High Affinity Gq Gq Ox1R->Gq Ox2R->Gq Gi_o Gi/o Ox2R->Gi_o PLC PLC Gq->PLC AC AC Gi_o->AC Ca_increase ↑ [Ca2+]i PLC->Ca_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease This compound This compound This compound->Ox1R Highly Selective Antagonist DORAs DORAs (Suvorexant, Lemborexant, Daridorexant) DORAs->Ox1R Antagonist DORAs->Ox2R Antagonist Radioligand_Binding_Workflow prep Prepare cell membranes expressing Ox1R or Ox2R (e.g., from CHO cells) incubate Incubate membranes with a fixed concentration of radioligand (e.g., [125I]Orexin-A or [3H]-EMPA) and varying concentrations of the test compound (e.g., this compound) prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify radioactivity of bound radioligand separate->count analyze Analyze data to determine IC50 and calculate Ki values count->analyze

References

CVN766: A Novel Orexin-1 Receptor Antagonist for Schizophrenia - A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of CVN766, a novel, highly selective orexin-1 receptor (Ox1R) antagonist, in preclinical models of schizophrenia. This compound is being developed by Cerevance for the potential treatment of negative and cognitive symptoms of schizophrenia.[1][2] This document summarizes available preclinical data and compares its theoretical efficacy profile with established second-generation antipsychotics (SGAs), olanzapine (B1677200) and aripiprazole (B633).

Mechanism of Action: A Differentiated Approach

This compound offers a distinct mechanism of action compared to existing antipsychotics that primarily target dopamine (B1211576) and serotonin (B10506) receptors. This compound is a potent antagonist of the Ox1R with high selectivity (over 1000-fold) against the orexin-2 receptor (Ox2R).[1][2] The orexin (B13118510) system, particularly the Ox1R, is implicated in regulating motivation, arousal, and reward processing, pathways that are often dysfunctional in schizophrenia. Dysregulation of Orexin A, the endogenous ligand for Ox1R, has been observed in individuals with schizophrenia.[1] By selectively blocking the Ox1R, this compound aims to modulate these pathways without causing the somnolence associated with less selective orexin antagonists that also block the wakefulness-promoting Ox2R.[2]

Orexin-1 Receptor Signaling Pathway

The binding of the neuropeptide Orexin A to its G-protein coupled receptor, Ox1R, primarily activates the Gq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the modulation of various downstream effectors, including the MAPK/ERK pathway, and regulation of ion channels, ultimately influencing neuronal excitability and function. This compound acts by blocking the initial binding of Orexin A to the Ox1R, thus inhibiting this downstream signaling cascade.

Orexin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin A Orexin A Ox1R Ox1R (GPCR) Orexin A->Ox1R Binds & Activates This compound This compound This compound->Ox1R Binds & Inhibits Gq/11 Gq/11 Ox1R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK/ERK\nPathway MAPK/ERK Pathway PKC->MAPK/ERK\nPathway Activates Neuronal\nExcitability Neuronal Excitability MAPK/ERK\nPathway->Neuronal\nExcitability Modulates

Caption: Orexin-1 Receptor Signaling Pathway and this compound Inhibition.

Preclinical Efficacy in Schizophrenia Models

This compound has demonstrated efficacy in preclinical models relevant to the negative and cognitive symptoms of schizophrenia.[1] The primary models cited are the phencyclidine (PCP)-induced social interaction deficit and the amphetamine-induced dopamine release models.

Comparative Data Summary

The following tables summarize the available qualitative data for this compound and quantitative data from representative studies for olanzapine and aripiprazole in these key preclinical models. It is important to note that the data for olanzapine and aripiprazole are not from direct head-to-head studies with this compound and experimental conditions may vary.

Table 1: Efficacy in the PCP-Induced Social Interaction Deficit Model

CompoundEfficacyQuantitative Data (where available)Reference
This compound Reversal of social interaction deficitsData not publicly available[1]
Olanzapine Attenuation of social withdrawalDose-dependently reversed PCP-induced reduction in social interaction time.[3]
Aripiprazole Attenuation of social deficitsPartially reversed PCP-induced deficits in social interaction.[4]

Table 2: Efficacy in the Amphetamine-Induced Dopamine Release Model

CompoundEfficacyQuantitative Data (where available)Reference
This compound Reduction in dopamine releaseData not publicly available[1]
Olanzapine Modulation of dopamine releaseDose-dependently increased extracellular dopamine in the prefrontal cortex, nucleus accumbens, and striatum.[5]
Aripiprazole Attenuation of dopamine releaseSuppressed the increase in extracellular dopamine levels in the amygdala in response to conditioned fear stress.[6]

Experimental Protocols

Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats

This model is used to evaluate the potential of compounds to ameliorate negative symptoms of schizophrenia, such as social withdrawal.

PCP_Workflow cluster_protocol PCP-Induced Social Interaction Deficit Protocol Acclimation Animal Acclimation (e.g., 1 week) PCP_Admin Sub-chronic PCP Administration (e.g., 2 mg/kg, twice daily for 7 days) Acclimation->PCP_Admin Washout Washout Period (e.g., 7 days) PCP_Admin->Washout Drug_Admin Test Compound Administration (this compound, Olanzapine, Aripiprazole, or Vehicle) Washout->Drug_Admin SI_Test Social Interaction Test (Paired with an unfamiliar rat in an open field) Drug_Admin->SI_Test Data_Analysis Data Analysis (Time spent in social interaction, locomotor activity) SI_Test->Data_Analysis

Caption: Experimental Workflow for PCP-Induced Social Interaction Model.

Methodology:

  • Animals: Male rats (e.g., Sprague-Dawley or Lister Hooded) are typically used.

  • PCP Administration: Phencyclidine (PCP) is administered sub-chronically (e.g., 2 mg/kg, intraperitoneally, twice daily for 7 days) to induce a state that models aspects of schizophrenia.

  • Washout Period: A washout period (e.g., 7 days) follows the PCP administration to allow for the development of a stable deficit.

  • Test Compound Administration: Animals are treated with the test compound (this compound or comparators) or vehicle prior to behavioral testing.

  • Social Interaction Test: Two unfamiliar rats are placed in an open-field arena, and their social behaviors (e.g., sniffing, grooming, following) are recorded and quantified for a set duration (e.g., 10-15 minutes).

  • Outcome Measures: The primary outcome is the total time spent in active social interaction. A reduction in this time in PCP-treated animals compared to controls indicates a social deficit. The ability of a test compound to increase this interaction time towards control levels indicates therapeutic potential.

Amphetamine-Induced Dopamine Release in Rats

This model assesses the effect of a compound on the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

Amphetamine_Workflow cluster_protocol Amphetamine-Induced Dopamine Release Protocol Surgery Stereotaxic Surgery (Implantation of microdialysis probe guide cannula) Recovery Recovery Period (e.g., 1 week) Surgery->Recovery Drug_Admin Test Compound Administration (this compound, Olanzapine, Aripiprazole, or Vehicle) Recovery->Drug_Admin Microdialysis Microdialysis (Collection of baseline dialysate samples) Drug_Admin->Microdialysis Amphetamine_Challenge Amphetamine Challenge (e.g., 1-2 mg/kg, i.p.) Microdialysis->Amphetamine_Challenge Sample_Collection Post-Challenge Sample Collection (Collection of dialysate at timed intervals) Amphetamine_Challenge->Sample_Collection HPLC Dopamine Quantification (HPLC-ECD analysis) Sample_Collection->HPLC

Caption: Experimental Workflow for Amphetamine-Induced Dopamine Release Model.

Methodology:

  • Animals and Surgery: Rats are surgically implanted with a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens or prefrontal cortex.

  • Recovery: A recovery period allows the animal to heal from surgery.

  • Test Compound Administration: The test compound or vehicle is administered prior to the amphetamine challenge.

  • Microdialysis: A microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused. Baseline dialysate samples are collected to measure basal dopamine levels.

  • Amphetamine Challenge: Amphetamine is administered to induce a surge in extracellular dopamine.

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals post-amphetamine administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Outcome Measures: The primary outcome is the change in extracellular dopamine concentration from baseline. The ability of a test compound to attenuate the amphetamine-induced increase in dopamine suggests antipsychotic potential.

Conclusion

This compound, with its highly selective orexin-1 receptor antagonist activity, presents a novel and promising approach for the treatment of schizophrenia, particularly the underserved domains of negative and cognitive symptoms. Preclinical studies in established animal models support its therapeutic potential. While direct comparative quantitative data with existing antipsychotics is not yet publicly available, the unique mechanism of action of this compound suggests it may offer a differentiated clinical profile, potentially with an improved side-effect profile, notably a lower risk of somnolence compared to less selective orexin antagonists. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in patients with schizophrenia.

References

A Head-to-Head Comparison of CVN766 with Other Selective Orexin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of various physiological processes. While dual orexin receptor antagonists are established treatments for insomnia, selective orexin-1 receptor (Ox1R) antagonists are emerging as a promising therapeutic class for a range of psychiatric and behavioral disorders, including anxiety, addiction, and schizophrenia.[1] This is attributed to the preferential expression of Ox1R in brain regions associated with reward, motivation, and stress.[2]

This guide provides a detailed head-to-head comparison of CVN766, a novel and highly selective Ox1R antagonist, with other selective Ox1R inhibitors that have been clinically investigated, namely JNJ-61393215 and nivasorexant (B12392002) (ACT-539313). The objective is to present a comprehensive overview of their pharmacological profiles, supported by experimental data, to aid researchers and drug developers in this field.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo pharmacological data for this compound, JNJ-61393215, and nivasorexant, providing a basis for a comparative assessment of their potency, selectivity, and efficacy.

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundTargetSpeciesAssay TypepKiKi (nM)pIC50IC50 (nM)pKbKb (nM)Selectivity (fold, Ox2R/Ox1R)
This compound Ox1RHumanBinding8.14 ± 0.03~0.727.858-->1000
Ox2RHumanBinding4.89 ± 0.08~12,882->10,000--
JNJ-61393215 Ox1RHumanBinding8.17 ± 0.09~0.68--7.76 ± 0.05~17.4~112
Ox2RHumanBinding6.12~758----
Nivasorexant (ACT-539313) Ox1RHumanFunctional-----0.69~60
Ox2RHumanFunctional-----42
Table 2: In Vivo Preclinical Efficacy
CompoundAnimal ModelSpeciesEndpointRoute of AdministrationEffective DoseReference
This compound Multiple models of cognition, negative symptoms of schizophrenia, dependency, and anxietyRodent, NHPVarious behavioral and neurochemical readoutsOralData not publicly available in terms of ED50[3]
JNJ-54717793 (similar to JNJ-61393215) CO2-induced panic-like behaviorRatAttenuation of panic-like behaviors.c.ED50 = 1.3 mg/kg[4]
Nivasorexant (ACT-539313) Binge-eating modelRatReduction in binge-like eatingOralDose-dependent reduction[5]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for human Ox1 and Ox2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human Ox1 or Ox2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]

  • Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-674042 for Ox1R) is incubated with the receptor-containing membranes in the presence of a range of concentrations of the unlabeled test compound.[8]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.[7]

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (FLIPR)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. The Fluorometric Imaging Plate Reader (FLIPR) is commonly used to measure changes in intracellular calcium concentration, a key downstream event in Ox1R signaling.[9]

Objective: To determine the potency of the test compounds as antagonists of the Ox1R-mediated intracellular calcium mobilization.

General Protocol:

  • Cell Plating: Cells stably expressing the human Ox1 receptor and a G-protein that couples to the calcium pathway (e.g., Gq) are plated in 96- or 384-well microplates.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (antagonist).

  • Agonist Stimulation and Signal Detection: The FLIPR instrument adds a pre-determined concentration of an orexin agonist (e.g., orexin-A) to all wells simultaneously and measures the change in fluorescence intensity over time.

  • Data Analysis: The antagonist potency is determined by measuring the inhibition of the agonist-induced calcium signal at different concentrations of the test compound. The data are fitted to a dose-response curve to calculate the IC50 value.

Ox1R Signaling Pathway

The Orexin-1 receptor (Ox1R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[11] Upon binding of an orexin peptide, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a cascade of intracellular events.

Ox1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ox1R Ox1R Gq Gq Protein Ox1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER ER IP3->ER binds to receptor on PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response leads to CaM CaM CaMK CaMK CaM->CaMK activates CaMK->Cellular_Response leads to Ca_store Ca2+ Store ER->Ca_store releases Ca_store->CaM activates Orexin Orexin Orexin->Ox1R binds

References

Assessing the Translational Potential of CVN766: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of CVN766, a novel, highly selective orexin-1 receptor (Ox1R) antagonist, from preclinical findings to early clinical development. In the landscape of psychiatric and metabolic disorders, targeting the orexin (B13118510) system presents a promising avenue for therapeutic intervention. This document offers an objective comparison of this compound with current and emerging alternatives for its potential indications, primarily focusing on the negative symptoms of schizophrenia and binge eating disorder. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided to support a thorough evaluation by the scientific community.

Mechanism of Action: A Highly Selective Approach

This compound is an orally active, potent antagonist of the orexin-1 receptor (Ox1R) with over 1000-fold selectivity over the orexin-2 receptor (Ox2R).[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors Ox1R and Ox2R, is a key regulator of various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is predominantly involved in modulating motivation, reward, and stress responses.[3] Dysregulation of the orexin system has been implicated in a range of psychiatric conditions, including schizophrenia and addiction-related behaviors.[1][4]

The high selectivity of this compound for Ox1R is a key differentiating feature. Non-selective orexin antagonists, which also block Ox2R, are known to induce somnolence, a side effect that could be limiting for therapeutic indications not related to sleep.[1][3] By specifically targeting Ox1R, this compound aims to modulate pathological behaviors without causing unwanted sedative effects.

Preclinical to Clinical Translation: A Comparative Overview

The translational potential of a drug candidate is assessed by its journey from demonstrating a plausible mechanism and efficacy in preclinical models to exhibiting a favorable safety and efficacy profile in human clinical trials. This section compares the available data for this compound with its direct competitor, nivasorexant (B12392002) (another selective Ox1R antagonist), and established treatments for its target indications.

Preclinical Data Summary

Detailed quantitative preclinical efficacy data for this compound is not extensively available in the public domain. However, press releases and publications from Cerevance report that this compound has demonstrated efficacy in multiple preclinical models relevant to schizophrenia and binge eating disorder.[1][2][4] These include models of cognition and negative symptoms of schizophrenia, such as the reversal of phencyclidine (PCP)-induced social interaction deficits, and models of dependency-type behaviors.[2][4]

In contrast, more detailed preclinical data is available for the selective Ox1R antagonist, nivasorexant, which has been evaluated in animal models of binge eating.

Parameter This compound Nivasorexant (ACT-539313) Alternative: Topiramate
Target Orexin-1 Receptor (Ox1R) AntagonistOrexin-1 Receptor (Ox1R) AntagonistMultiple (GABA-A receptor modulator, glutamate (B1630785) receptor antagonist)
Selectivity >1000-fold for Ox1R over Ox2R[1][3]Selective for Ox1RNon-selective
Animal Models (Binge Eating) Efficacy reported in binge eating models[4]Dose-dependently reduced binge-like eating in rats with an effect size comparable to topiramate[5][6]Reduced binge-like eating in rats[5][6]
Animal Models (Schizophrenia) Efficacy in models of cognition and negative symptoms (e.g., reversal of PCP-induced social interaction deficits)[2][4]Not reported for schizophrenia modelsNot a primary treatment for negative symptoms

Experimental Protocols: Preclinical

  • Nivasorexant - Animal Model of Binge-Eating Disorder: Binge-like eating of highly palatable food in rats was induced by intermittent, repeated periods of dieting and access to the palatable food, followed by an acute stress challenge. The efficacy of nivasorexant in reducing binge-like eating was compared to other selective Ox1R antagonists and the positive control, topiramate.[5][6]

  • This compound - Animal Models of Schizophrenia (General Description): While specific protocols are not detailed, reports mention the use of established models such as the phencyclidine (PCP)-induced social interaction deficit model. In this model, the administration of PCP to rodents induces behaviors that mimic the negative symptoms of schizophrenia, such as social withdrawal. The ability of this compound to reverse these deficits is taken as a measure of its potential efficacy.

Clinical Data Summary

This compound has successfully completed a Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.[1] This initial success has paved the way for planned Phase 2 trials in patients with schizophrenia and binge eating disorder.[3]

In contrast, the direct competitor nivasorexant, despite promising preclinical data, did not demonstrate efficacy in a Phase 2 trial for binge eating disorder.[7][8] This highlights the challenges of translating preclinical findings to clinical success.

For the target indications, several alternative treatments are already established.

Binge Eating Disorder

Parameter This compound (Phase 1 Data) Nivasorexant (Phase 2 Data) Alternative: Lisdexamfetamine (B1249270) (Vyvanse)
Efficacy Phase 2 trials plannedNo improvement in binge eating behavior over placebo (change from baseline in binge days/week was identical for both groups)[7][8]Significant decrease in weekly binge days at 50mg and 70mg doses compared to placebo.[9][10] 42.2% (50mg) and 50% (70mg) of patients achieved 4-week binge cessation vs. 21.3% for placebo.[9][10]
Safety & Tolerability Well-tolerated with no serious adverse events. Most common AEs (>5%): headache (10.9%), dizziness (7.8%), presyncope (6.2%). No evidence of somnolence.[1]Well-tolerated. Incidence of treatment-emergent adverse events was similar to placebo. Frequency of somnolence and fatigue was similar to placebo.[7][8]Common AEs: dry mouth, decreased appetite, insomnia, headache.[11] Discontinuation due to AEs was low.
Mechanism of Action Selective Ox1R AntagonistSelective Ox1R AntagonistDextroamphetamine prodrug; CNS stimulant

Negative Symptoms of Schizophrenia

Parameter This compound (Phase 1 Data) Alternative: Cariprazine (B1246890) (Vraylar) Alternative: Amisulpride
Efficacy Phase 2 trial planned for negative and cognitive symptoms.[4]Significantly improved negative symptoms in patients with predominantly negative symptoms compared to risperidone (B510).[12][13] Showed a 22% reduction on the PANSS negative subscale in a 12-week study.[14]More efficacious than first-generation antipsychotics for negative symptoms.
Safety & Tolerability Well-tolerated in healthy volunteers.[1]Common AEs: akathisia, insomnia, weight gain.[14]Can be associated with hyperprolactinemia.
Mechanism of Action Selective Ox1R AntagonistD2/D3 and 5-HT1A receptor partial agonistD2/D3 receptor antagonist

Experimental Protocols: Clinical

  • This compound - Phase 1 Trial: A randomized, double-blind, placebo-controlled study in 64 healthy subjects evaluating the safety, tolerability, and pharmacokinetics of escalating single and multiple doses of this compound.[6]

  • Nivasorexant - Phase 2 Trial: A placebo-controlled, double-blind study in adults with moderate to severe binge-eating disorder. Participants were randomized to receive either placebo or nivasorexant (100 mg b.i.d.). The primary endpoint was the change from baseline to Week 12 in the number of binge eating days per week.[7][8]

  • Lisdexamfetamine - Binge Eating Disorder Trial: A randomized, double-blind, placebo-controlled trial in adults with moderate to severe binge eating disorder. Participants received fixed doses of 30, 50, or 70 mg/d of lisdexamfetamine or placebo. The primary outcome was the change in the number of binge-eating days per week from baseline to week 11.[15]

  • Cariprazine - Negative Symptoms of Schizophrenia Trial: A study evaluating the efficacy and safety of cariprazine versus risperidone in patients with predominantly negative symptoms of schizophrenia for at least 6 months. The primary outcome was the change from baseline to week 26 in the PANSS factor score for negative symptoms.[12]

Visualizing the Pathways and Processes

To further aid in the understanding of this compound's mechanism and the context of its development, the following diagrams are provided.

G cluster_0 Orexin System & this compound Action Orexin_A Orexin-A (Neuropeptide) Ox1R Orexin-1 Receptor (Ox1R) Orexin_A->Ox1R Binds Ox2R Orexin-2 Receptor (Ox2R) Orexin_A->Ox2R Binds Reward_Motivation Reward & Motivation (VTA, NAc) Ox1R->Reward_Motivation Activates Wakefulness Wakefulness (TMN) Ox2R->Wakefulness Promotes This compound This compound This compound->Ox1R Antagonizes (>1000x selective)

Caption: Orexin-A signaling and the selective antagonism of Ox1R by this compound.

G cluster_1 This compound Translational Workflow Preclinical Preclinical Studies - In vitro binding assays - Animal models of schizophrenia & binge eating Phase1 Phase 1 Clinical Trial - Healthy Volunteers - Safety, Tolerability, PK Preclinical->Phase1 Positive Data Phase2 Planned Phase 2 Trials - Patients with Schizophrenia - Patients with Binge Eating Disorder Phase1->Phase2 Favorable Safety Profile Future Future Clinical Development Phase2->Future Efficacy Data

Caption: The translational path of this compound from preclinical to clinical development.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined and highly selective mechanism of action. Its successful completion of a Phase 1 trial with a favorable safety profile and no evidence of somnolence provides a strong foundation for further clinical investigation. The translational journey from preclinical models, where it has shown efficacy in relevant behavioral paradigms, to planned Phase 2 studies in patient populations is a critical step in validating its therapeutic potential.

The comparison with nivasorexant underscores the inherent risks in drug development, where promising preclinical results do not always translate to clinical efficacy. However, the distinct chemical structure and potentially different pharmacokinetic and pharmacodynamic properties of this compound may lead to a different clinical outcome.

Furthermore, when compared to existing treatments for binge eating disorder and the negative symptoms of schizophrenia, this compound offers a novel mechanism of action that could provide an alternative or adjunctive therapeutic option. For binge eating disorder, an alternative to a stimulant-based therapy could be beneficial for certain patient populations. For the negative symptoms of schizophrenia, which remain a significant unmet medical need, a targeted therapy like this compound could represent a substantial advancement.

The upcoming Phase 2 clinical trials will be pivotal in determining the clinical utility of this compound. Researchers and drug development professionals should closely monitor the outcomes of these studies to fully assess the translational potential of this selective Ox1R antagonist. The data generated will be crucial for understanding the role of the orexin-1 receptor in these complex disorders and for shaping the future landscape of psychiatric and metabolic disease treatment.

References

A Comparative Analysis of Somnolence Profile: The Highly Selective Orexin-1 Receptor Antagonist CVN766 Versus Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the somnolence profile of CVN766, a novel, highly selective orexin-1 receptor (Ox1R) antagonist, with dual orexin (B13118510) receptor antagonists (DORAs). The primary focus is to validate the assertion that the high selectivity of this compound for Ox1R over the orexin-2 receptor (Ox2R) results in a favorable safety profile with a lack of somnolence, a common side effect associated with less selective orexin antagonists.

The orexin system plays a crucial role in the regulation of sleep and wakefulness. This system comprises two neuropeptides, orexin-A and orexin-B, and their corresponding G-protein coupled receptors, Ox1R and Ox2R. While both receptors are involved in promoting wakefulness, Ox2R is understood to be the primary mediator of arousal and the main target for therapeutic hypnotics.[1] Non-selective antagonism of both Ox1R and Ox2R, as seen with DORAs such as suvorexant and lemborexant, is an effective strategy for treating insomnia but is often accompanied by dose-limiting somnolence.[2][3]

This compound has been developed with over 1,000-fold selectivity for Ox1R over Ox2R, with the therapeutic goal of targeting psychiatric disorders without inducing daytime sleepiness.[1] This guide will present available clinical data, relevant experimental protocols, and the underlying signaling pathways to objectively compare the somnolence profile of this compound with that of DORAs.

Quantitative Data on Somnolence

The following table summarizes the incidence of somnolence as a treatment-emergent adverse event (TEAE) in clinical trials of this compound and two approved dual orexin receptor antagonists, suvorexant and lemborexant.

CompoundMechanism of ActionDose(s)Incidence of Somnolence (Active)Incidence of Somnolence (Placebo)Clinical Trial(s)
This compound Selective Ox1R AntagonistEscalating single and multiple dosesNo increase of somnolence or fatigue vs. placebo; one subject reported mild somnolence in the single ascending dose portion.[1]Not specified, but stated as having no increase versus placebo.[4][5]Phase 1 in healthy subjects (n=64)[4][5]
Suvorexant Dual Orexin Receptor Antagonist15 mg or 20 mg7%3%Pivotal clinical studies[6]
40 mg (<65 years) / 30 mg (≥65 years)13%3%1-year Phase 3 trial (n=781)
20/15 mg (non-elderly/elderly)6.7%3.3%Pooled analysis of two 3-month Phase 3 trials (n=493 active, n=767 placebo)[2][7]
Lemborexant Dual Orexin Receptor Antagonist5 mg7%1%Phase 3 clinical trials[8]
10 mg10%1%Phase 3 clinical trials[8]
5 mg and 10 mgMost common TEAEs were nasopharyngitis, somnolence, and headache.[3]Not specified12-month Phase 3 study (n=949)[3]

Note: Direct comparison of percentages across different clinical trial programs should be done with caution due to variations in study design, patient populations, and methods of adverse event reporting.

Experimental Protocols

The assessment of somnolence in clinical trials involves both subjective and objective measures.

Subjective Assessment: The Epworth Sleepiness Scale (ESS)

The Epworth Sleepiness Scale (ESS) is a widely used, self-administered questionnaire that assesses a person's general level of daytime sleepiness.[9][10][11][12][13]

  • Methodology: The questionnaire consists of eight questions asking the respondent to rate their likelihood of dozing off or falling asleep in various everyday situations.[9][11][12] The situations include sitting and reading, watching TV, sitting inactive in a public place, and as a passenger in a car for an hour without a break.[9][10][12]

  • Scoring: Each item is scored on a 4-point scale from 0 (would never doze) to 3 (high chance of dozing).[10][11] The total score ranges from 0 to 24.

  • Interpretation: A score of 0-10 is considered normal, while a score of 11 or higher indicates excessive daytime sleepiness.[9][10][12]

Objective Assessment: The Maintenance of Wakefulness Test (MWT)

The Maintenance of Wakefulness Test (MWT) is a laboratory-based objective measure of an individual's ability to stay awake.[14][15][16][17]

  • Methodology: The test typically consists of four 40-minute trials conducted at two-hour intervals in a quiet, dimly lit room.[14][15][18] During each trial, the patient is instructed to sit still and try to remain awake while being monitored by electroencephalogram (EEG).[14][15][16]

  • Data Acquisition: The primary endpoint is the sleep latency, i.e., the time it takes for the subject to fall asleep. The trial is terminated if the subject falls asleep or after 40 minutes if no sleep occurs.[14][18]

  • Interpretation: A mean sleep latency of less than 8 minutes across the four trials is generally considered to be indicative of excessive sleepiness.[16]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway in Wakefulness

The following diagram illustrates the role of orexin signaling in promoting wakefulness and how its antagonism can lead to somnolence.

Orexin_Signaling cluster_OrexinSystem Orexin System cluster_ArousalCenters Arousal Centers cluster_SleepCenter Sleep Center cluster_Receptors Orexin Receptors cluster_Antagonists Pharmacological Intervention Orexin Neurons Orexin Neurons Wake-Promoting Nuclei (LC, TMN, DR) Wake-Promoting Nuclei (LC, TMN, DR) Orexin Neurons->Wake-Promoting Nuclei (LC, TMN, DR) Release Orexin-A & B Ox1R Ox1R Ox2R Ox2R (Primary for Wakefulness) Sleep-Promoting Neurons (VLPO) Sleep-Promoting Neurons (VLPO) Wake-Promoting Nuclei (LC, TMN, DR)->Sleep-Promoting Neurons (VLPO) Inhibits Cortex Cortex Wake-Promoting Nuclei (LC, TMN, DR)->Cortex Promotes Wakefulness This compound This compound (Selective) This compound->Ox1R Blocks DORAs DORAs (Non-selective) DORAs->Ox1R Blocks DORAs->Ox2R Blocks

Caption: Orexin signaling pathway in the regulation of wakefulness.

Clinical Trial Workflow for Somnolence Assessment

This diagram outlines a typical workflow for assessing somnolence in a clinical trial for a new CNS-active compound.

Clinical_Trial_Workflow cluster_treatment Treatment Period cluster_assessment Somnolence Assessment start Patient Recruitment (e.g., Healthy Volunteers) screening Screening & Baseline Assessment (Epworth Sleepiness Scale) start->screening randomization Randomization screening->randomization drug_admin Drug Administration (e.g., this compound or Placebo) randomization->drug_admin teae_monitoring Adverse Event Monitoring (Spontaneous reports of somnolence) drug_admin->teae_monitoring subjective_assess Subjective Assessment (e.g., Post-dose ESS) drug_admin->subjective_assess objective_assess Objective Assessment (e.g., Maintenance of Wakefulness Test) drug_admin->objective_assess end Data Analysis & Reporting teae_monitoring->end subjective_assess->end objective_assess->end

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for CVN766

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of investigational compounds is as crucial as the research itself. For researchers, scientists, and drug development professionals working with CVN766, a potent and selective orexin (B13118510) 1 receptor (OX1R) antagonist, understanding the proper disposal procedures is paramount to ensuring laboratory safety and environmental protection.[1][2][3][4][5] While the specific details for disposal must always be confirmed with the manufacturer's Safety Data Sheet (SDS) and local institutional guidelines, the following provides a comprehensive overview of the essential procedures for the proper disposal of this research chemical.

This compound is an orally active inhibitor of the orexin 1 receptor with high brain permeability, investigated for its potential in treating psychiatric conditions such as schizophrenia.[4][5][6] As a potent bioactive molecule, its disposal requires careful consideration to prevent unintended environmental release or exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the critical steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for investigational drugs and chemical reagents.

1. Waste Identification and Segregation:

  • Initial Assessment: Before beginning any work with this compound, obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier. The SDS contains critical information on hazards, handling, and disposal.

  • Waste Streams: Establish separate and clearly labeled waste containers for the different types of waste that will be generated:

    • Unused/Expired this compound: Pure, unadulterated compound.

    • Contaminated Labware: Items such as pipette tips, vials, gloves, and bench paper that have come into direct contact with this compound.

    • Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media. Note the solvent used (e.g., DMSO) as this will influence the disposal route.[1]

    • Non-Contaminated Waste: General laboratory trash that has not been in contact with the chemical.

2. Handling and Collection of this compound Waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.

  • Solid Waste:

    • Place all non-sharps solid waste contaminated with this compound (e.g., gloves, absorbent pads) into a designated, sealed, and clearly labeled hazardous waste bag or container.

    • For unused or expired solid this compound, this should be collected in its original container or a compatible, sealed waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).

    • Label the container clearly with "Hazardous Waste," the name "this compound," the solvent(s), and an approximate concentration.

  • Sharps Waste: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure all containers are properly sealed to prevent leaks or spills.

  • Follow institutional guidelines for the maximum accumulation time for hazardous waste.

4. Final Disposal:

  • Coordination with Environmental Health and Safety (EHS): The disposal of chemical waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Waste Pickup: Follow your institution's procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest detailing the contents of each container.

  • Incineration: For many investigational compounds like this compound, high-temperature incineration by a licensed facility is the preferred method of destruction to ensure complete breakdown of the active molecule.[7]

  • Documentation: Maintain meticulous records of the generation, storage, and disposal of all this compound waste. These records are essential for regulatory compliance.

Quantitative Data Summary for this compound Disposal

ParameterGuidelineRationale
Waste Category Chemical WasteThis compound is a potent, bioactive molecule.
Solid Waste Container Labeled, sealed, compatible containerTo prevent exposure and environmental release.
Liquid Waste Container Labeled, sealed, shatter-resistant, compatible with solventTo prevent spills, leaks, and reactions.
Storage Location Designated, secure, ventilated secondary containmentTo ensure safety and prevent unauthorized access.
Disposal Method Licensed Hazardous Waste Vendor (typically incineration)To ensure complete destruction of the compound.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

CVN766_Disposal_Workflow start Waste Generated from This compound Experiment is_contaminated Is the waste contaminated with this compound? start->is_contaminated is_liquid Is it liquid waste? is_contaminated->is_liquid Yes non_hazardous Non-Hazardous Waste (General Lab Trash) is_contaminated->non_hazardous No is_sharp Is it a sharp? is_liquid->is_sharp No liquid_waste Contaminated Liquid Waste (Solutions, Media) is_liquid->liquid_waste Yes solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) is_sharp->solid_waste No sharps_waste Contaminated Sharps Waste is_sharp->sharps_waste Yes collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps dispose_non_hazardous Dispose in Regular Trash non_hazardous->dispose_non_hazardous ehs_pickup Arrange for EHS Pickup and Final Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup

A flowchart illustrating the decision-making process for this compound waste segregation and disposal.

By adhering to these procedures, researchers can ensure that their innovative work with compounds like this compound is conducted with the highest standards of safety and environmental responsibility from the initial experiment to the final disposal of waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.